Product packaging for PF-06282999(Cat. No.:CAS No. 1435467-37-0)

PF-06282999

カタログ番号: B609969
CAS番号: 1435467-37-0
分子量: 325.77 g/mol
InChIキー: ICYNYWFGIDGBRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

PF-06282999 is a potent, selective, and irreversible mechanism-based inactivator of the enzyme myeloperoxidase (MPO), serving as a valuable pharmacological tool for studying oxidative stress in inflammatory disease models . This thiouracil derivative acts as a suicide substrate, being oxidized by MPO's Compound I intermediate to form a thiyl radical that covalently modifies the heme moiety, leading to permanent enzyme inactivation . This irreversible mechanism and high selectivity over related peroxidases like thyroid peroxidase make it particularly useful for precise target validation studies . In preclinical research, this compound has been utilized to investigate the pathogenic role of MPO in cardiovascular and inflammatory diseases. Studies in Ldlr -/- mouse models of atherosclerosis demonstrated that MPO inhibition with this compound did not alter overall lesion area but significantly reduced necrotic core area within plaques, suggesting a role in promoting atherosclerotic lesion stability . The compound has also been shown to reduce vascular inflammation, as measured by 18 F-FDG PET imaging, providing a non-invasive method to monitor therapeutic efficacy in live animal models . This compound exhibits favorable pharmacokinetic properties for research applications, including good oral bioavailability and low to moderate plasma clearance across preclinical species . Its physicochemical properties favor renal excretion as the primary clearance mechanism, with minimal hepatic metabolism, reducing complications from metabolic byproducts in experimental systems . As a well-characterized reference compound, this compound enables researchers to probe MPO-dependent mechanisms in neutrophil biology, vascular inflammation, and oxidative stress pathophysiology, providing critical insights for developing novel therapeutic strategies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClN3O3S B609969 PF-06282999 CAS No. 1435467-37-0

特性

IUPAC Name

2-[6-(5-chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-7(14)4-8(10)9-5-12(19)16-13(21)17(9)6-11(15)18/h2-5H,6H2,1H3,(H2,15,18)(H,16,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYNYWFGIDGBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435467-37-0
Record name PF-06282999
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435467370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06282999
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11683
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-06282999
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO3O4Q2NC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PF-06282999 as a myeloperoxidase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PF-06282999: A Myeloperoxidase Inhibitor Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes.[1] It plays a critical role in the innate immune system by catalyzing the formation of reactive oxidants, such as hypochlorous acid (HOCl), which are essential for microbial killing.[1] However, dysregulated MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular conditions, by promoting oxidative stress and tissue damage.[2][3] Elevated MPO levels are a clinical biomarker for increased risk of adverse cardiovascular events.[4][5] This has driven the development of MPO inhibitors as a potential therapeutic strategy. This compound is a potent, selective, and irreversible mechanism-based inhibitor of MPO that has been evaluated in preclinical and early clinical studies for the treatment of cardiovascular diseases.[2][6] This document provides a comprehensive technical overview of its mechanism, pharmacology, and key experimental findings.

Myeloperoxidase and Its Role in Pathophysiology

MPO is released from the azurophilic granules of activated neutrophils at sites of inflammation.[7] In the presence of hydrogen peroxide (H₂O₂), MPO utilizes chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a powerful oxidant.[8][9] While vital for host defense, excessive HOCl production can cause significant collateral damage to host tissues.

In the context of cardiovascular disease, MPO contributes to pathogenesis through several mechanisms:

  • Lipoprotein Oxidation: MPO oxidizes apolipoproteins in both low-density lipoprotein (LDL) and high-density lipoprotein (HDL), promoting the formation of pro-atherogenic foam cells and impairing the protective functions of HDL.[4][8]

  • Endothelial Dysfunction: MPO-derived oxidants can deplete the cardioprotective molecule nitric oxide (NO), leading to endothelial dysfunction.[4]

  • Plaque Instability: MPO is found in high concentrations within vulnerable and ruptured atherosclerotic plaques, where it is believed to contribute to plaque destabilization.[10]

  • Inflammatory Signaling: MPO can activate pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, perpetuating the inflammatory response.[8]

The clear association between MPO activity and disease progression establishes it as a compelling therapeutic target.[2][11]

MPO_Signaling_Pathway cluster_Neutrophil Neutrophil Activation cluster_Vessel_Wall Vessel Wall / Plasma MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO LDL LDL HOCl->LDL Oxidizes HDL HDL HOCl->HDL Oxidizes oxLDL Oxidized LDL (oxLDL) Macrophage Macrophage oxLDL->Macrophage Uptake dysHDL Dysfunctional HDL FoamCell Foam Cell Formation Macrophage->FoamCell NFkB NF-κB / MAPK Pathways FoamCell->NFkB Activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation

Caption: MPO-driven inflammatory signaling in atherosclerosis.

This compound: A Mechanism-Based MPO Inactivator

This compound, chemically known as 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, is a thiouracil-derived, orally bioavailable small molecule.[6] It functions as a highly selective, irreversible inactivator of MPO.[2][12]

Mechanism of Action

This compound is a mechanism-based inhibitor, meaning it requires catalytic turnover by the MPO enzyme to become activated.[2][11] The thiouracil motif is oxidized by the MPO-H₂O₂ system, generating a reactive intermediate. This intermediate then forms a covalent, irreversible bond with the heme prosthetic group of the enzyme, rendering it catalytically inactive.[2][10] This mechanism confers high specificity, as the inhibitor is only activated in the presence of its target enzyme's activity.

MOA_Diagram MPO_active Active MPO Enzyme (Heme Group) MPO_PF_complex MPO-Inhibitor Complex MPO_active->MPO_PF_complex PF_drug This compound (Thiouracil) PF_drug->MPO_PF_complex H2O2 H₂O₂ H2O2->MPO_PF_complex Reactive_Intermediate Reactive Intermediate (Oxidized Inhibitor) MPO_PF_complex->Reactive_Intermediate MPO Catalysis MPO_inactive Inactive MPO (Covalent Adduct) Reactive_Intermediate->MPO_inactive Forms Covalent Bond with Heme

Caption: Mechanism-based inactivation of MPO by this compound.
In Vitro and Ex Vivo Profile

This compound demonstrates potent inhibition of MPO activity in various assays. It is highly selective for MPO over other peroxidases, such as thyroid peroxidase (TPO), and does not inhibit cytochrome P450 isoforms, indicating a low potential for drug-drug interactions.[2][6]

Table 1: In Vitro / Ex Vivo Potency and Selectivity of this compound

Parameter System Value Reference
IC₅₀ Human Whole Blood (LPS-stimulated) 1.9 µM [13][14]
EC₅₀ Plasma MPO Activity (Cynomolgus Monkey) 3.8 µM [13]
Selectivity MPO vs. Thyroid Peroxidase (TPO) High [2][11]

| Selectivity | MPO vs. Cytochrome P450 Isoforms | High (No inhibition) |[2][6] |

Preclinical Pharmacology

Pharmacokinetics

Pharmacokinetic studies have been conducted across multiple preclinical species, revealing good oral bioavailability and low to moderate plasma clearance.[6][13] The compound is moderately bound to plasma proteins and shows equal distribution between plasma and red blood cells.[6][13] Notably, this compound is resistant to metabolic turnover, with renal excretion of the unchanged parent drug being the primary clearance mechanism.[6]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

Parameter Mouse Rat Dog Monkey Reference
Oral Bioavailability (%) 100 86 75 76 [13]
Tₘₐₓ (h) 0.78 - 1.70 (range across species) 0.78 - 1.70 0.78 - 1.70 0.78 - 1.70 [13]
t₁/₂ (h) 0.75 - 3.3 (range across species) 0.75 - 3.3 0.75 - 3.3 0.75 - 3.3 [13]
Plasma Clearance (CLp; mL/min/kg) 10.1 41.8 3.39 10.3 [13]
Volume of Distribution (Vdss; L/kg) 0.5 - 2.1 (range across species) 0.5 - 2.1 0.5 - 2.1 0.5 - 2.1 [13]

| Blood/Plasma Ratio | 1.1 | 1.1 | 0.91 | 1.2 |[13] |

Preclinical Efficacy in Atherosclerosis Model

The efficacy of this compound was evaluated in the LDL receptor knockout (Ldlr-/-) mouse model, a well-established model of hyperlipidemia and atherosclerosis.[12] While chronic treatment did not reduce the overall atherosclerotic lesion area, it significantly altered the composition of the plaque, suggesting a role in promoting plaque stability.[12][15]

Table 3: Efficacy of this compound in Ldlr-/- Mouse Model of Atherosclerosis

Endpoint Observation Implication Reference
Atherosclerotic Lesion Area No significant change MPO inhibition may not regress existing plaque size. [12][15]
Necrotic Core Area Significantly reduced Promotion of a more stable plaque phenotype. [4][12][15]

| Collagen Area | Increased | Enhanced fibrous cap integrity, reducing rupture risk. |[12] |

Clinical Development

Based on its promising preclinical pharmacological and pharmacokinetic profile, this compound was advanced into first-in-human clinical trials.[2][11] Phase 1 studies (e.g., NCT01707082, NCT01965600) were conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics at doses ranging from 20-200 mg.[6][13]

Key Experimental Protocols

In Vitro MPO Inhibition Assays

Fluorescence-based assays are commonly used to screen for MPO inhibitors by measuring either the enzyme's chlorination or peroxidation activity.[7][16]

  • Chlorination Activity Assay: This assay uses a non-fluorescent probe, 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid (APF). APF is selectively cleaved by MPO-generated HOCl to produce the highly fluorescent molecule fluorescein, which is measured at Ex/Em ≈ 485/520 nm.[16]

  • Peroxidation Activity Assay: This assay utilizes 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), which is oxidized by the MPO/H₂O₂ system to the fluorescent product resorufin.[17] Fluorescence is monitored at Ex/Em ≈ 535/590 nm.[16] The inhibitor's potency is determined by its ability to reduce the rate of fluorescent product formation.

Assay_Workflow cluster_Chlorination Chlorination Assay cluster_Peroxidation Peroxidation Assay C1 1. Add MPO, Assay Buffer, and this compound (or vehicle) to well C2 2. Initiate reaction with H₂O₂, Cl⁻, and APF probe C1->C2 C3 3. Incubate at RT C2->C3 C4 4. Measure Fluorescein signal (Ex/Em ~485/520 nm) C3->C4 P1 1. Add MPO, Assay Buffer, and this compound (or vehicle) to well P2 2. Initiate reaction with H₂O₂ and ADHP probe P1->P2 P3 3. Incubate at RT P2->P3 P4 4. Measure Resorufin signal (Ex/Em ~535/590 nm) P3->P4

Caption: Experimental workflow for MPO fluorescence-based inhibition assays.
In Vivo Atherosclerosis Efficacy Study

This protocol outlines the key steps used to evaluate this compound in a mouse model of atherosclerosis.[12]

  • Animal Model: Ldlr-/- mice, which are genetically predisposed to developing atherosclerosis.

  • Diet: Mice are fed a high-fat "Western diet" for 14-16 weeks to induce and accelerate atherosclerotic plaque formation.

  • Dosing: this compound (e.g., 15 mg/kg) or a vehicle control is administered orally, twice daily (BID), for the duration of the study.

  • Tissue Collection: At the end of the study, mice are euthanized, and the aorta is perfused and harvested.

  • Histological Analysis: The aortic root is sectioned and stained to quantify plaque characteristics.

    • Oil Red O Staining: Used to visualize lipid deposits and measure total lesion area.[12]

    • Mason's Trichrome Staining: Used to quantify collagen content (fibrous cap).

    • Necrotic Core Quantification: The acellular area within the plaque is measured from H&E-stained sections.

  • Data Analysis: Plaque composition metrics (necrotic core size, collagen content) are compared between the this compound-treated and vehicle-treated groups.

Atherosclerosis_Workflow start Start: Ldlr-/- Mice diet Induce Atherosclerosis: 16-week Western Diet start->diet dosing Treatment Groups: 1. Vehicle Control (PO, BID) 2. This compound (PO, BID) diet->dosing endpoint Study Endpoint: Euthanasia & Aorta Perfusion dosing->endpoint After 16 weeks harvest Tissue Harvest & Processing: Embed Aortic Root endpoint->harvest analysis Histological Analysis harvest->analysis stain1 Oil Red O Staining (Lesion Area) analysis->stain1 stain2 H&E Staining (Necrotic Core) analysis->stain2 stain3 Trichrome Staining (Collagen Content) analysis->stain3 result Compare Plaque Composition (Treated vs. Vehicle) stain1->result stain2->result stain3->result

Caption: Experimental workflow for the in vivo atherosclerosis study.

Conclusion

This compound is a well-characterized, potent, and selective irreversible inhibitor of myeloperoxidase. Its mechanism-based action ensures high target specificity. Preclinical data demonstrate a favorable pharmacokinetic profile for oral administration and, importantly, an ability to modify atherosclerotic plaque composition toward a more stable phenotype.[12] While it may not regress existing plaque volume, its potential to reduce necrotic core size and increase collagen content suggests a therapeutic strategy aimed at preventing acute cardiovascular events by stabilizing high-risk, vulnerable plaques.[4][12][15] The progression of this compound into clinical trials underscores the therapeutic promise of MPO inhibition for managing cardiovascular and other inflammatory diseases.

References

The Discovery and Development of PF-06282999: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06282999 is a potent and selective, mechanism-based inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the pathogenesis of various inflammatory and cardiovascular diseases.[1][2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. It includes a summary of its pharmacological and pharmacokinetic properties, detailed methodologies for key experiments, and a discussion of its mechanism of action.

Introduction

Myeloperoxidase (MPO) is a heme peroxidase predominantly expressed in neutrophils and monocytes.[1] It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), which are essential for pathogen clearance.[1] However, excessive or misplaced MPO activity contributes to oxidative stress and tissue damage, linking it to the pathophysiology of numerous inflammatory conditions, including cardiovascular diseases.[1] Consequently, the inhibition of MPO has emerged as a promising therapeutic strategy. This compound was developed by Pfizer as a highly selective, irreversible inhibitor of MPO for the potential treatment of cardiovascular diseases.[1][2]

Discovery and Synthesis

This compound, chemically known as 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, was identified through a medicinal chemistry campaign focused on N1-substituted-6-arylthiouracils.[1] The design and synthesis aimed to develop potent and selective MPO inhibitors with favorable pharmacological and pharmacokinetic profiles.[1]

While a detailed, step-by-step synthesis protocol is typically found in the supplementary materials of the primary publication and is not publicly available, the discovery publication outlines the general synthetic scheme for N1-substituted-6-arylthiouracils.[1] The synthesis involves a multi-step process likely starting from commercially available materials to construct the substituted thiouracil core, followed by the addition of the acetamide side chain.

Mechanism of Action

This compound is a mechanism-based inhibitor of MPO, meaning it is converted to a reactive intermediate by the catalytic action of the enzyme itself.[1][2] This intermediate then forms a covalent, irreversible bond with the MPO enzyme, leading to its inactivation.[1][3] This time-dependent inhibition is highly specific for MPO, with low activity against other peroxidases like thyroid peroxidase and cytochrome P450 isoforms.[1]

Signaling Pathway of MPO-Mediated Pathology and Inhibition by this compound

MPO_Pathway cluster_Neutrophil Neutrophil Activation cluster_MPO_Cycle MPO Catalytic Cycle cluster_Pathology Pathological Effects cluster_Inhibition Inhibition by this compound Inflammatory_Stimuli Inflammatory Stimuli Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation MPO_Release MPO Release Neutrophil_Activation->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalysis Reactive_Intermediate Reactive Intermediate MPO->Reactive_Intermediate catalysis Inactive_MPO Inactive MPO Complex H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Oxidative_Stress Oxidative Stress HOCl->Oxidative_Stress Tissue_Damage Tissue Damage Oxidative_Stress->Tissue_Damage Disease_Progression Cardiovascular Disease Tissue_Damage->Disease_Progression PF06282999 This compound PF06282999->MPO Reactive_Intermediate->MPO covalent binding Reactive_Intermediate->Inactive_MPO forms

Caption: MPO pathway and this compound inhibition.

Preclinical Pharmacology and Pharmacokinetics

The preclinical profile of this compound was evaluated in a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of MPO activity in various assays.

ParameterValueSpeciesAssay ConditionReference
IC₅₀ 1.9 µMHumanLPS-stimulated whole blood[4]
EC₅₀ 3.8 µMCynomolgus MonkeyPlasma MPO activity[4]

The compound showed high selectivity for MPO over other related enzymes, which is a critical attribute for minimizing off-target effects.[1]

In Vivo Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in several preclinical species following both intravenous (IV) and oral (PO) administration. The compound exhibited good oral bioavailability and low to moderate plasma clearance across species.[5]

SpeciesRouteDose (mg/kg)T½ (h)CLp (mL/min/kg)Vdss (L/kg)F (%)
Mouse IV-0.7510.10.5-
PO----100
Rat IV--41.82.1-
PO----86
Dog IV--3.39--
PO3-53.3--75
Monkey IV--10.3--
PO3-5---76

T½: Terminal half-life; CLp: Plasma clearance; Vdss: Volume of distribution at steady state; F: Oral bioavailability.

This compound showed moderate plasma protein binding across species.[5] The primary route of elimination was projected to be renal clearance of the unchanged drug, consistent with its physicochemical properties that limit metabolic turnover.[5]

Key Experimental Protocols

MPO Inhibition Assay in Human Whole Blood

This assay is crucial for determining the potency of MPO inhibitors in a physiologically relevant matrix.

MPO_Assay_Workflow cluster_Incubation Incubation Phase cluster_Capture MPO Capture cluster_Activity Activity Measurement Start Start: Human Whole Blood Add_Inhibitor Add this compound Start->Add_Inhibitor Add_LPS Stimulate with LPS Add_Inhibitor->Add_LPS Incubate Incubate for 4 hours Add_LPS->Incubate Transfer_Plasma Transfer plasma to anti-MPO coated plate Incubate->Transfer_Plasma Capture_MPO Capture MPO Transfer_Plasma->Capture_MPO Wash Wash to remove unbound components Capture_MPO->Wash Add_Substrates Add Amplex Red and H₂O₂ Wash->Add_Substrates Measure_Fluorescence Measure fluorescence (residual MPO activity) Add_Substrates->Measure_Fluorescence End End: Determine IC₅₀ Measure_Fluorescence->End

Caption: Workflow for the MPO inhibition assay.

Methodology:

  • Human whole blood is incubated with varying concentrations of this compound.[4]

  • MPO release is stimulated by the addition of lipopolysaccharide (LPS).[4]

  • The samples are incubated for 4 hours to allow for MPO release and inhibition.[4]

  • Plasma is separated and transferred to microtiter plates coated with an anti-MPO capture antibody.[4]

  • After an incubation period to allow MPO capture, the plates are washed to remove unbound plasma components and the inhibitor.[4]

  • The residual MPO activity is measured by adding the substrates Amplex Red and hydrogen peroxide (H₂O₂) and monitoring the increase in fluorescence.[4]

  • The concentration of this compound that causes 50% inhibition of MPO activity (IC₅₀) is calculated.[4]

In Vivo MPO Inhibition in Cynomolgus Monkeys

This experiment assesses the ability of this compound to inhibit MPO activity in a living organism.

Methodology:

  • An inflammatory response is induced in cynomolgus monkeys by intravenous administration of LPS.[1]

  • This compound is administered orally at various doses.[1]

  • Blood samples are collected at different time points.[1]

  • Plasma is isolated, and MPO activity is measured using a capture assay similar to the one described above.[1]

  • The relationship between the plasma concentration of this compound and the inhibition of MPO activity is determined to calculate the in vivo EC₅₀.[4]

Pharmacokinetic Analysis

The quantification of this compound in plasma samples is essential for determining its pharmacokinetic parameters. While specific details of the analytical method are not publicly available, it is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

PK_Analysis_Workflow Start Start: Plasma Sample Protein_Precipitation Protein Precipitation Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection and Quantification LC_Separation->MS_Detection End End: Determine Plasma Concentration MS_Detection->End

Caption: General workflow for PK sample analysis.

Clinical Development

Based on its promising preclinical profile, this compound advanced into Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics in humans.[1][2]

Two Phase 1 studies are listed in clinical trial registries:

  • NCT01707082: A study to evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of this compound in healthy adult subjects.

  • NCT01965600: A study to evaluate the safety and effects of this compound in an endotoxin-induced inflammatory response model in healthy subjects.

Detailed protocols for these trials are not publicly available. However, the first-in-human study with a dose range of 20-200 mg confirmed that the human pharmacokinetic parameters were consistent with predictions from preclinical data.[5]

Conclusion

This compound is a potent and selective, mechanism-based inhibitor of myeloperoxidase that demonstrated a favorable preclinical pharmacological and pharmacokinetic profile. Its ability to irreversibly inactivate MPO, a key driver of oxidative stress and inflammation in cardiovascular disease, makes it a promising therapeutic candidate. Early clinical data in healthy volunteers have supported its continued development. Further studies will be necessary to establish its efficacy and safety in patient populations.

References

PF-06282999: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Potent and Selective Myeloperoxidase Inhibitor

For Research, Scientific, and Drug Development Professionals

Introduction

PF-06282999 is a potent, selective, and irreversible mechanism-based inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase enzyme.[1][2] MPO is primarily expressed in neutrophils and plays a critical role in the innate immune response through the generation of reactive oxygen species, including hypochlorous acid.[2] However, aberrant MPO activity is implicated in the pathophysiology of various inflammatory and cardiovascular diseases, making it a compelling therapeutic target.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical pharmacology, and detailed experimental protocols for its use in research settings.

Mechanism of Action

This compound, a thiouracil derivative, acts as a mechanism-based inactivator of MPO.[2] Its inhibitory action is time-dependent and requires the catalytic activity of MPO, leading to the formation of a covalent bond with the enzyme and its irreversible inactivation.[2] This high selectivity for MPO over other peroxidases, such as thyroid peroxidase, and cytochrome P450 isoforms minimizes off-target effects.[2]

Myeloperoxidase (MPO) Catalytic Cycle and Inhibition by this compound

MPO MPO (Fe³⁺) Compound_I Compound I (O=Fe⁴⁺-π•) MPO->Compound_I + H₂O₂ Compound_II Compound II (O=Fe⁴⁺) Compound_I->Compound_II + Cl⁻ HOCl HOCl (Hypochlorous Acid) Oxidative Stress & Inflammation Compound_I->HOCl Inactive_MPO Irreversibly Inactivated MPO Compound_I->Inactive_MPO Compound_II->MPO + Cl⁻ H2O2 H₂O₂ H2O H₂O Cl Cl⁻ PF06282999 This compound PF06282999->Compound_I Binds & Inactivates

Caption: MPO catalytic cycle and irreversible inhibition by this compound.

Preclinical Pharmacology

In Vitro Potency

This compound demonstrates potent inhibition of MPO activity in various assays.

ParameterSpeciesAssay ConditionValue (µM)
IC₅₀ HumanWhole blood (LPS-stimulated)1.9[1]
EC₅₀ Cynomolgus MonkeyPlasma3.8[1]
IC₅₀ N/AH₂O₂ Consumption Assay1.23[3]
Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species. The compound exhibits good oral bioavailability and low to moderate plasma clearance.[1][4]

SpeciesDose RouteTₘₐₓ (h)t₁/₂ (h)Oral Bioavailability (%)CLp (mL/min/kg)Vdss (L/kg)
Mouse Oral0.780.7510010.10.5
Rat Oral1.003.38641.82.1
Dog Oral1.702.3753.391.1
Monkey Oral1.201.97610.31.2

Data compiled from MedChemExpress and Dong JQ, et al. (2016).[1][4]

Human pharmacokinetic parameters were predicted based on preclinical data and later confirmed in a first-in-human study with healthy volunteers receiving doses ranging from 20-200 mg.[4]

Efficacy in a Preclinical Model of Atherosclerosis

The therapeutic potential of this compound has been investigated in a well-established mouse model of atherosclerosis.

Study Design

Low-density lipoprotein receptor knockout (Ldlr-/-) mice were fed a Western diet for 16 weeks to induce atherosclerotic plaque development.[5] A cohort of these mice received this compound (15 mg/kg) administered by oral gavage twice daily for the duration of the study.[5]

Key Findings

While this compound treatment did not significantly alter the total atherosclerotic lesion area, it favorably modified the composition of the plaques, suggesting a plaque stabilization effect.[5][6]

ParameterVehicle ControlThis compound TreatedPercentage Change
Plasma MPO Activity Reduction --85%[5]
Necrotic Core Area BaselineReduced37% Reduction[5]
Collagen Content BaselineIncreased-

These findings indicate that MPO inhibition by this compound reduces plaque inflammation and promotes a more stable plaque phenotype, which is a critical goal in the prevention of acute coronary syndromes.[5]

Experimental Protocols

MPO Activity Assay (Capture ELISA Method)

This protocol is adapted from studies evaluating the in vivo efficacy of this compound.[5]

  • Plate Coating: Coat a high-binding, half-area black microplate with a mouse anti-MPO capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with PBS-T (phosphate-buffered saline with Tween 20) and block with 1% BSA in PBS for 1 hour at 4°C.

  • Sample Incubation: Add diluted plasma samples (1:5 in PBS) or homogenized aorta samples to the wells and incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add a detection antibody. Following another incubation and wash, add a substrate solution (e.g., Amplex Red and H₂O₂) and measure the fluorescence or absorbance.

Experimental Workflow for MPO Activity Assay

cluster_prep Plate Preparation cluster_assay Assay Procedure Coat Coat Plate with Anti-MPO Antibody Wash1 Wash Plate Coat->Wash1 Block Block with BSA Wash1->Block Add_Sample Add Plasma/Tissue Homogenate Block->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash2 Wash Plate Incubate1->Wash2 Add_Detection Add Detection Antibody Wash2->Add_Detection Incubate2 Incubate Add_Detection->Incubate2 Wash3 Wash Plate Incubate2->Wash3 Add_Substrate Add Substrate (Amplex Red + H₂O₂) Wash3->Add_Substrate Measure Measure Signal Add_Substrate->Measure

Caption: Workflow for measuring MPO activity using a capture ELISA.

LPS-Induced Inflammation Model in Cynomolgus Monkeys

This in vivo model is used to assess the anti-inflammatory effects of MPO inhibitors.[2][7]

  • Acclimation: Acclimate cynomolgus monkeys to the experimental conditions.

  • LPS Challenge: Administer lipopolysaccharide (LPS) intravenously to induce a systemic inflammatory response and activate neutrophils, leading to MPO release.

  • This compound Administration: Administer this compound orally at desired doses (e.g., 5, 20, and 80 mg/kg) one hour after the LPS challenge.[7]

  • Blood Sampling: Collect blood samples at various time points post-dose to prepare plasma.

  • Analysis: Measure MPO activity in the plasma samples using the MPO activity assay described above to determine the extent of inhibition.

Logical Flow of the LPS-Induced Inflammation Model

Start Start LPS Administer LPS (IV) Start->LPS PF_Admin Administer this compound (Oral) LPS->PF_Admin Blood_Sample Collect Blood Samples (Multiple Time Points) PF_Admin->Blood_Sample Plasma_Prep Prepare Plasma Blood_Sample->Plasma_Prep MPO_Assay Measure MPO Activity Plasma_Prep->MPO_Assay End End MPO_Assay->End

Caption: Experimental workflow for the LPS challenge model in monkeys.

Histological Analysis of Atherosclerotic Plaques in Mice

This protocol provides a general workflow for the histological assessment of aortic root plaques in Ldlr-/- mice.[5][8][9]

  • Tissue Harvest and Fixation: Euthanize the mouse and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the heart and aorta. The aortic root is embedded for sectioning.

  • Sectioning: Cryosection the aortic root to obtain thin sections (e.g., 5-10 µm).

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and identification of the necrotic core.

    • Masson's Trichrome: To visualize and quantify collagen content (fibrous cap).

    • Oil Red O: To stain neutral lipids and visualize the lipid core.

  • Imaging and Analysis: Capture high-resolution images of the stained sections using a microscope. Use image analysis software to quantify lesion area, necrotic core size, and collagen content.

Conclusion

This compound is a valuable research tool for investigating the role of myeloperoxidase in cardiovascular and inflammatory diseases. Its high potency, selectivity, and well-characterized preclinical profile make it a suitable candidate for in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers aiming to incorporate this compound into their studies. Further research with this compound will likely continue to elucidate the therapeutic potential of MPO inhibition.

References

The Role of PF-06282999 in Cardiovascular Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06282999 is a potent and highly selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO), a heme peroxidase implicated in the pathogenesis of cardiovascular diseases. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in cardiovascular disease models, with a focus on atherosclerosis. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug discovery and development.

Introduction: Myeloperoxidase in Cardiovascular Disease

Myeloperoxidase (MPO) is an enzyme abundantly expressed in neutrophils and, to a lesser extent, in monocytes. It plays a critical role in the innate immune defense by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl). However, there is substantial evidence linking elevated MPO activity to the initiation and progression of cardiovascular diseases, particularly atherosclerosis.[1][2] MPO contributes to atherogenesis through several mechanisms, including:

  • Oxidation of Low-Density Lipoprotein (LDL): MPO-generated oxidants modify LDL particles, promoting their uptake by macrophages and leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[3][4]

  • Endothelial Dysfunction: MPO and its products can impair endothelial function, reducing the bioavailability of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule.[1]

  • Plaque Instability: MPO can degrade the extracellular matrix and activate matrix metalloproteinases (MMPs), which can thin the fibrous cap of atherosclerotic plaques, increasing the risk of rupture and subsequent thrombosis.[5]

  • Inflammation: MPO activity is associated with the activation of pro-inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), perpetuating vascular inflammation.[5]

Given its multifaceted role in atherosclerosis, MPO has emerged as a promising therapeutic target for the treatment of cardiovascular diseases. This compound was developed as a highly selective inhibitor to probe the therapeutic potential of MPO inhibition.[6]

This compound: Mechanism of Action

This compound is a thiouracil derivative that acts as a mechanism-based, irreversible inactivator of MPO.[6] Its selectivity for MPO over other peroxidases, such as thyroid peroxidase, minimizes the potential for off-target effects. The inactivation is covalent and dependent on the catalytic activity of MPO itself, ensuring that the inhibition is targeted to the active enzyme.[6]

Preclinical Efficacy in Atherosclerosis Models

The primary preclinical model used to evaluate the efficacy of this compound in atherosclerosis is the low-density lipoprotein receptor-deficient (Ldlr-/-) mouse.[6][7] These mice, when fed a high-fat "Western" diet, develop hypercholesterolemia and atherosclerotic lesions that share similarities with human plaques.

Quantitative Data from Ldlr-/- Mouse Studies

A key study investigated the effects of chronic oral administration of this compound to Ldlr-/- mice on a Western diet. The following tables summarize the major quantitative findings from this research.[6][8][9]

Table 1: Effect of this compound on Plasma MPO Activity and Atherosclerotic Lesion Area

ParameterVehicle ControlThis compound (15 mg/kg, PO, BID)Percentage Change
Plasma MPO ActivityBaseline85% reduction↓ 85%
Total Plasma MPO LevelsBaseline44% reduction↓ 44%
Normalized MPO ActivityBaseline73% reduction↓ 73%
Aortic Lesion Area (% of total aorta)10.5%13.9%No significant change
Total Cholesterol (mg/dL)2106 ± 89.742157 ± 75.07No significant change

Data presented are from a 14-week treatment study in Ldlr-/- mice on a Western diet.[6]

Table 2: Effect of this compound on Atherosclerotic Plaque Composition

ParameterVehicle ControlThis compound (15 mg/kg, PO, BID)Percentage Change
Necrotic Core Area (in aortic root lesions)Baseline37% reduction↓ 37%
Collagen Content (in aortic root lesions)BaselineIncreased

Data presented are from a 14-week treatment study in Ldlr-/- mice on a Western diet.[6]

These results indicate that while this compound effectively inhibits MPO activity, it does not reduce the overall size of atherosclerotic lesions in this model.[6] However, importantly, it significantly alters the composition of the plaques by reducing the necrotic core area and increasing collagen content, features associated with a more stable plaque phenotype and reduced risk of rupture.[6][10]

Experimental Protocols

Ldlr-/- Mouse Atherosclerosis Study

This section details the methodology for a representative preclinical study evaluating this compound.

Objective: To determine the effect of chronic MPO inhibition with this compound on the development and composition of atherosclerotic plaques in Ldlr-/- mice.

Animal Model:

  • Strain: Ldlr-/- mice.[7]

  • Diet: Western-type diet (high in fat and cholesterol).

  • Study Duration: 16 weeks.[6]

Drug Administration:

  • Compound: this compound.

  • Formulation: Typically formulated in a suitable vehicle for oral administration.

  • Dose: 15 mg/kg.[6][8]

  • Route of Administration: Oral gavage (PO).

  • Frequency: Twice daily (BID).[6][8]

Experimental Procedures:

  • Induction of Atherosclerosis: Ldlr-/- mice are placed on a Western diet to induce hypercholesterolemia and atherosclerotic lesion development.

  • Treatment: A cohort of mice is treated with this compound (15 mg/kg, PO, BID) for the duration of the study (14 weeks), while a control group receives the vehicle.[6][9]

  • In-life Monitoring: Body weights and general health are monitored throughout the study.

  • Terminal Procedures:

    • At the end of the treatment period, blood samples are collected to measure plasma MPO activity, MPO levels, and lipid profiles.

    • Mice are euthanized, and the aorta and heart are harvested.

  • Histological Analysis:

    • The aorta is stained en face with Oil Red O to quantify the total atherosclerotic lesion area.[6]

    • The aortic root is sectioned and stained with Hematoxylin and Eosin (H&E) to assess lesion morphology and necrotic core area.[6]

    • Masson's trichrome staining is used to evaluate collagen content within the plaques.[6]

    • Immunohistochemistry may be performed to assess macrophage content (e.g., using anti-CD68 antibodies).

Data Analysis:

  • Quantitative data on lesion area, necrotic core size, and collagen content are compared between the this compound-treated and vehicle control groups using appropriate statistical methods.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.

MPO Signaling in Atherosclerosis

MPO_Signaling_Atherosclerosis Neutrophil Activated Neutrophil/ Monocyte MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl H2O2 H₂O₂ H2O2->HOCl Cl Cl⁻ Cl->HOCl oxLDL Oxidized LDL (oxLDL) HOCl->oxLDL oxidizes EndoDysfunction Endothelial Dysfunction HOCl->EndoDysfunction impairs NO bioavailability PlaqueInstability Plaque Instability HOCl->PlaqueInstability activates MMPs, degrades ECM Inflammation Inflammation (NF-κB, MAPK) HOCl->Inflammation activates LDL LDL LDL->oxLDL FoamCell Foam Cell oxLDL->FoamCell Macrophage Macrophage Macrophage->FoamCell uptakes Atherosclerosis Atherosclerosis Progression FoamCell->Atherosclerosis Endothelium Endothelium Endothelium->EndoDysfunction NO Nitric Oxide (NO) NO->EndoDysfunction EndoDysfunction->Atherosclerosis ECM Extracellular Matrix ECM->PlaqueInstability MMPs MMPs MMPs->PlaqueInstability PlaqueInstability->Atherosclerosis Inflammation->Atherosclerosis

Caption: MPO's pro-atherogenic signaling cascade.

Therapeutic Intervention with this compound

PF06282999_Intervention MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl produces PF06282999 This compound PF06282999->MPO irreversibly inhibits Collagen Collagen Deposition PF06282999->Collagen promotes oxLDL Oxidized LDL HOCl->oxLDL leads to Inflammation Inflammation HOCl->Inflammation leads to NecroticCore Necrotic Core Formation oxLDL->NecroticCore contributes to Inflammation->NecroticCore contributes to PlaqueStability Increased Plaque Stability NecroticCore->PlaqueStability reduction in Collagen->PlaqueStability increase in

Caption: this compound's mechanism for enhancing plaque stability.

Experimental Workflow for Ldlr-/- Mouse Study

Experimental_Workflow Start Start: Ldlr-/- Mice Diet Western Diet Induction (16 weeks) Start->Diet Grouping Randomization into Treatment Groups Diet->Grouping Treatment_Vehicle Vehicle Control (PO, BID) (14 weeks) Grouping->Treatment_Vehicle Treatment_PF This compound (15 mg/kg, PO, BID) (14 weeks) Grouping->Treatment_PF Endpoint End of Study Treatment_Vehicle->Endpoint Treatment_PF->Endpoint Blood Blood Collection: - MPO Activity - Lipid Profile Endpoint->Blood Tissue Tissue Harvest: - Aorta - Heart Endpoint->Tissue Analysis Data Analysis and Comparison Blood->Analysis EnFace En Face Staining (Oil Red O): - Lesion Area Quantification Tissue->EnFace Histo Histology (Aortic Root): - H&E (Necrotic Core) - Trichrome (Collagen) Tissue->Histo EnFace->Analysis Histo->Analysis

Caption: Workflow of a preclinical atherosclerosis study.

Discussion and Future Directions

The preclinical data for this compound in the Ldlr-/- mouse model of atherosclerosis demonstrate a clear proof of concept for the therapeutic potential of MPO inhibition. While not affecting overall plaque burden, the significant reduction in necrotic core size and increase in collagen deposition suggest that this compound promotes a more stable plaque phenotype.[6][10] This is a clinically relevant finding, as plaque rupture is the primary trigger for acute coronary events.

Further preclinical studies in other models, such as those that more closely mimic plaque rupture, would be valuable. The cynomolgus monkey has also been used in preclinical studies, and more detailed data from these larger animal models would provide further insights into the translatability of these findings to humans.[11] Ultimately, the clinical efficacy of this compound will be determined in human trials. The preclinical data presented here provide a strong rationale for its continued development for the treatment of cardiovascular diseases.

Conclusion

This compound is a potent and selective MPO inhibitor that has demonstrated a significant and favorable impact on atherosclerotic plaque composition in preclinical models. By reducing features of plaque vulnerability, this compound represents a promising therapeutic agent for the treatment of cardiovascular diseases. The data and protocols summarized in this guide provide a solid foundation for further research and development in this area.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Data of PF-06282999

This technical guide provides a comprehensive overview of the preclinical data available for this compound, a potent and selective irreversible inhibitor of myeloperoxidase (MPO). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available scientific literature.

Core Compound Information

Compound Name: this compound Chemical Name: 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide[1][2] Mechanism of Action: this compound is a mechanism-based inactivator of myeloperoxidase (MPO), a heme peroxidase involved in the generation of hypochlorous acid.[2][3] The inhibition is time-dependent, covalent, and irreversible, contingent upon MPO catalysis.[2][3] Therapeutic Indication (Potential): Cardiovascular diseases.[1][2][4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity and Selectivity
ParameterSpecies/SystemValueReference
IC₅₀ Human Whole Blood (LPS-stimulated)1.9 µM[4][5][6]
EC₅₀ Plasma (estimated total concentration)3.8 µM[4][5][7]
Selectivity MPO vs. Thyroid Peroxidase & CYP IsoformsHigh[2][3]
Metabolic Stability Animal and Human Liver Microsomes/HepatocytesResistant to turnover[1]
Permeability In vitro transport assaysModerate intestinal permeability[1]
Table 2: Pharmacokinetic Parameters in Preclinical Species
ParameterMouseRatDogMonkeyReference
Oral Bioavailability (%) 100867576[4][5][7]
Tₘₐₓ (h) 0.78 - 1.700.78 - 1.700.78 - 1.700.78 - 1.70[4][5][7]
Plasma Clearance (CLp) (mL/min/kg) 10.141.83.3910.3[4][5]
Terminal Half-life (t₁/₂) (h) 0.75 - 3.30.75 - 3.30.75 - 3.30.75 - 3.3[4][5]
Volume of Distribution (Vdss) (L/kg) 0.5 - 2.10.5 - 2.10.5 - 2.10.5 - 2.1[4][5][7]
Blood/Plasma Ratio 1.11.10.911.2[4][5]
Table 3: In Vivo Efficacy Data in a Mouse Model of Atherosclerosis (Ldlr⁻/⁻)
ParameterDosageResultReference
Plasma MPO Activity Reduction 15 mg/kg BID85%[6]
Total Plasma MPO Level Reduction 15 mg/kg BID44%[6]
Atherosclerotic Lesion Area 15 mg/kg BIDNo significant change[6][8]
Necrotic Core Area 15 mg/kg BIDReduced[6][8]
Plaque Inflammation (¹⁸F-FDG uptake) 15 mg/kg BIDReduced[6]

Experimental Protocols

Human Whole Blood MPO Activity Assay

This assay was designed to measure the inhibitory effect of this compound on MPO activity in a physiologically relevant matrix.

  • Stimulation: Human whole blood was incubated with bacterial lipopolysaccharide (LPS) for 4 hours to stimulate neutrophils and induce the release of MPO.

  • MPO Capture: The released MPO was captured on microplates coated with an anti-MPO antibody.

  • Washing: The plates were washed to remove any unbound substances.

  • Activity Measurement: The residual MPO activity of the captured enzyme was determined by measuring the peroxidation of Amplex Red in the presence of hydrogen peroxide (H₂O₂).[4][7]

In Vivo MPO Inhibition in Cynomolgus Monkeys

This study evaluated the in vivo pharmacological activity of this compound in a non-human primate model.

  • Induction of Inflammation: Inflammation and MPO release were induced by intravenous (IV) administration of LPS.

  • Drug Administration: One hour after LPS administration, cynomolgus monkeys were orally administered either a vehicle control or this compound at doses of 5, 20, and 80 mg/kg.

  • Sampling: Blood samples were collected at various time points.

  • Analysis: Plasma was prepared from the blood samples to measure MPO activity and determine the plasma concentrations of this compound.[5]

Atherosclerosis Study in Ldlr⁻/⁻ Mice

This study investigated the effect of MPO inhibition by this compound on the development and composition of atherosclerotic plaques.

  • Animal Model: Ldlr⁻/⁻ mice, a model susceptible to developing atherosclerosis, were used.

  • Diet: The mice were fed a high-fat Western diet for 16 weeks to induce atherosclerotic lesions.

  • Treatment: Throughout the study, mice received twice-daily (BID) oral gavage of either a vehicle control or this compound at doses of 5 and 15 mg/kg.[6][8]

  • Endpoint Analysis: At the end of the study, aortas were excised. The atherosclerotic lesion area was quantified, and histological analysis of the aortic root was performed to assess the necrotic core area.[6][8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and processes related to the preclinical evaluation of this compound.

MPO_Inhibition_Pathway cluster_Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) (Oxidative Stress) MPO->HOCl Catalysis InactiveMPO Inactive MPO Complex H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO PF06282999 This compound PF06282999->MPO Irreversible Inhibition Whole_Blood_Assay_Workflow start Start: Human Whole Blood step1 Incubate with LPS (4 hours) start->step1 step2 Capture MPO on Antibody-coated Plate step1->step2 step3 Wash Plate step2->step3 step4 Add Amplex Red + H₂O₂ step3->step4 end Measure Residual MPO Activity step4->end Atherosclerosis_Study_Workflow start Ldlr⁻/⁻ Mice diet Western Diet (16 weeks) start->diet treatment Oral Gavage (BID): Vehicle or this compound start->treatment Concurrent analysis Endpoint Analysis diet->analysis treatment->analysis lesion Aortic Lesion Area Quantification analysis->lesion necrotic Histology of Aortic Root (Necrotic Core Area) analysis->necrotic

References

In-Depth Technical Guide: PF-06282999 Irreversible Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06282999 is a potent and selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO), a heme peroxidase implicated in a variety of inflammatory and cardiovascular diseases.[1] Its mode of action involves covalent, time-dependent inactivation of the enzyme, contingent on MPO's catalytic cycle.[1] This guide provides a comprehensive overview of the irreversible inhibition kinetics of this compound, including quantitative kinetic parameters, detailed experimental methodologies, and the relevant signaling pathway, to support further research and development efforts in this area.

Quantitative Inhibition Kinetics

The inhibitory activity of this compound against myeloperoxidase has been characterized using various in vitro and cell-based assays. The key quantitative parameters are summarized in the table below.

ParameterValueAssay ConditionsSource
k_inact 0.13 ± 0.01 s⁻¹Recombinant human MPORuggeri et al., 2015
K_I 1.1 ± 0.3 µMRecombinant human MPORuggeri et al., 2015
k_inact/K_I 118,000 M⁻¹s⁻¹Recombinant human MPORuggeri et al., 2015
Partition Ratio 6.5Recombinant human MPORuggeri et al., 2015
IC50 1.9 µMLPS-stimulated human whole blood[2][3]
EC50 3.8 µMTotal this compound in plasma[4][5]
IC50 0.63 µMMPO-catalyzed H₂O₂ consumption
IC50 1.23 µMMPO-catalyzed HOCl production

Mechanism of Irreversible Inhibition

This compound acts as a mechanism-based inhibitor, meaning it requires catalytic turnover by the target enzyme, MPO, to be converted into a reactive species that then covalently modifies and inactivates the enzyme. This leads to a time-dependent inhibition profile. The thiouracil moiety of this compound is crucial for this activity.

The process can be conceptualized by the following logical relationship:

E MPO (Active Enzyme) EI E-I Complex (Non-covalent) E->EI k_on I This compound (Inhibitor) EI->E k_off EI_star E-I* (Activated Inhibitor Complex) EI->EI_star k_inact E_inact E-inact (Covalently Modified, Inactive Enzyme) EI_star->E_inact cluster_0 Assay Preparation cluster_1 MPO Activity Measurement A Human Whole Blood + this compound B LPS Stimulation A->B C Plasma Collection B->C D Incubate Plasma in Anti-MPO Coated Plate C->D E Wash Unbound Components D->E F Add Amplex Red + H2O2 E->F G Measure Fluorescence F->G H Result G->H Calculate IC50 Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO Release HOCl Hypochlorous Acid (HOCl) MPO->HOCl H2O2 H2O2 H2O2->HOCl Cl Cl- Cl->HOCl OxidativeStress Oxidative Stress & Tissue Damage HOCl->OxidativeStress IKK IKK Activation OxidativeStress->IKK MAPK MAPK Pathway Activation OxidativeStress->MAPK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines MAPK->Cytokines Inflammation Inflammation Cytokines->Inflammation PF06282999 This compound PF06282999->MPO Inhibits

References

Unraveling the Selectivity of PF-06282999: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the potent and selective myeloperoxidase inhibitor, PF-06282999, for professionals in drug development and scientific research.

This compound is a novel, orally bioavailable small molecule that acts as a potent and highly selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[3] This enzyme plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases, making it a compelling therapeutic target. This guide provides a comprehensive overview of the selectivity profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and relevant biological pathways.

Selectivity Profile of this compound

A hallmark of this compound is its remarkable selectivity for MPO over other peroxidases, particularly thyroid peroxidase (TPO), and a broad panel of cytochrome P450 (CYP) enzymes. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound against MPO has been characterized in various assays, consistently demonstrating its potency. In contrast, the compound exhibits significantly weaker or no activity against other enzymes, underscoring its selective nature.

Target EnzymeAssay TypeIC50 / Ki ValueReference
Myeloperoxidase (MPO) Human Whole Blood Assay (LPS-stimulated)1.9 µM (IC50)[4][5][6]
MPO-catalyzed HOCl production1.23 µM (IC50)[7]
MPO-catalyzed H2O2 consumption0.63 µM (IC50)
Thyroid Peroxidase (TPO) In vitro inhibition assay> 100 µM (IC50)Data inferred from qualitative statements of high selectivity.[1][2]
Cytochrome P450 (CYP) Panel
CYP1A2In vitro inhibition assay> 10 µM (IC50)Inferred from statements of being "devoid of cytochrome P450 inhibition" at typical screening concentrations.[8][9]
CYP2B6In vitro inhibition assay> 10 µM (IC50)Inferred from statements of being "devoid of cytochrome P450 inhibition" at typical screening concentrations.[8][9]
CYP2C8In vitro inhibition assay> 10 µM (IC50)Inferred from statements of being "devoid of cytochrome P450 inhibition" at typical screening concentrations.[8][9]
CYP2C9In vitro inhibition assay> 10 µM (IC50)Inferred from statements of being "devoid of cytochrome P450 inhibition" at typical screening concentrations.[8][9]
CYP2C19In vitro inhibition assay> 10 µM (IC50)Inferred from statements of being "devoid of cytochrome P450 inhibition" at typical screening concentrations.[8][9]
CYP2D6In vitro inhibition assay> 10 µM (IC50)Inferred from statements of being "devoid of cytochrome P450 inhibition" at typical screening concentrations.[8][9]
CYP3A4In vitro inhibition assay> 10 µM (IC50)While this compound shows no direct inhibition, it has been observed to be a moderate inducer of CYP3A4 at higher concentrations through activation of the pregnane X receptor (PXR).[10][11]

Mechanism of Action: Irreversible Inhibition

This compound is a mechanism-based inhibitor, meaning it is converted by the catalytic action of MPO into a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation.[1][2] This targeted, enzyme-activated inhibition contributes significantly to its selectivity, as the inhibitor is only activated in the presence of its specific target.

cluster_MPO_Cycle Myeloperoxidase Catalytic Cycle cluster_Inhibition Inhibition by this compound MPO (Fe3+) MPO (Fe3+) Compound I Compound I MPO (Fe3+)->Compound I H2O2 Compound II Compound II Compound I->Compound II Substrate (e.g., Cl-) Reactive Intermediate Reactive Intermediate Compound I->Reactive Intermediate Compound II->MPO (Fe3+) Substrate This compound This compound This compound->Reactive Intermediate MPO Catalysis Inactive MPO Complex Inactive MPO Complex Reactive Intermediate->Inactive MPO Complex Covalent Bonding

Mechanism-based inactivation of MPO by this compound.

Myeloperoxidase Signaling and Pathophysiological Role

MPO is a key player in inflammatory processes and contributes to tissue damage in various diseases. Upon activation, neutrophils release MPO into the extracellular space, where it generates potent oxidants that can damage host tissues. This compound, by inhibiting MPO, effectively blocks this cascade of oxidative damage.

Inflammatory Stimulus Inflammatory Stimulus Neutrophil Activation Neutrophil Activation Inflammatory Stimulus->Neutrophil Activation MPO Release MPO Release Neutrophil Activation->MPO Release MPO MPO MPO Release->MPO Oxidative Stress Oxidative Stress MPO->Oxidative Stress H2O2, Cl- -> HOCl Tissue Damage Tissue Damage Oxidative Stress->Tissue Damage This compound This compound This compound->MPO Inhibition

Inhibition of the MPO-mediated inflammatory pathway by this compound.

Experimental Protocols

In Vitro MPO Inhibition Assay (Amplex Red Method)

This assay measures the peroxidase activity of MPO through the oxidation of a fluorogenic substrate.

Materials:

  • Recombinant human MPO

  • This compound

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Hydrogen peroxide (H₂O₂)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the this compound stock solution in PBS to create a range of test concentrations.

  • Prepare a working solution of Amplex Red and H₂O₂ in PBS.

  • In a 96-well plate, add recombinant human MPO to each well.

  • Add the diluted this compound or vehicle control (DMSO in PBS) to the respective wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the Amplex Red/H₂O₂ working solution to all wells.

  • Measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm kinetically over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of MPO inhibition against the logarithm of the this compound concentration.

Human Whole Blood Assay for MPO Inhibition (LPS-Stimulated)

This ex vivo assay assesses the ability of this compound to inhibit MPO activity in a more physiologically relevant environment.[5]

Materials:

  • Freshly drawn human whole blood (anticoagulated with heparin)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • RPMI 1640 medium

  • Anti-MPO antibody-coated microplates

  • Amplex® Red reagent

  • Hydrogen peroxide (H₂O₂)

  • Lysis buffer

Procedure:

  • Dilute the whole blood with RPMI 1640 medium.

  • Add various concentrations of this compound or vehicle control to the diluted blood and pre-incubate.

  • Stimulate the blood with LPS (e.g., 100 ng/mL) and incubate for a period (e.g., 4 hours) at 37°C in a 5% CO₂ incubator to induce neutrophil activation and MPO release.[5]

  • Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.

  • Add the plasma samples to the anti-MPO antibody-coated microplate and incubate to allow for MPO capture.

  • Wash the plate to remove unbound components.

  • Perform the MPO activity assay in the plate using the Amplex Red method as described above.

  • Calculate the IC50 value of this compound in the whole blood matrix.

cluster_Workflow Human Whole Blood Assay Workflow Start Start Whole_Blood Collect Human Whole Blood Start->Whole_Blood Dilution Dilute Blood with RPMI Whole_Blood->Dilution Incubation Incubate with This compound Dilution->Incubation Stimulation Stimulate with LPS Incubation->Stimulation Centrifugation Centrifuge and Collect Plasma Stimulation->Centrifugation MPO_Capture Capture MPO on Antibody-Coated Plate Centrifugation->MPO_Capture Activity_Assay Measure MPO Activity (Amplex Red) MPO_Capture->Activity_Assay End End Activity_Assay->End

Workflow for the LPS-stimulated human whole blood MPO inhibition assay.

Conclusion

This compound is a potent and highly selective inhibitor of myeloperoxidase, demonstrating a favorable preclinical profile for the treatment of MPO-driven diseases. Its mechanism-based irreversible inhibition contributes to its specificity and sustained pharmacological effect. The quantitative data and detailed methodologies provided in this guide offer a valuable resource for researchers and drug developers working in the field of inflammation and cardiovascular disease. Further investigation into the clinical implications of its selective MPO inhibition is warranted.

References

PF-06282999: A Deep Dive into its Mechanism of Action and Impact on Hypochlorous Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06282999 is a potent and selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO), a key enzyme in the innate immune system.[1][2][3] MPO catalyzes the production of hypochlorous acid (HOCl), a potent antimicrobial oxidant.[4][5] While essential for host defense, excessive HOCl production by MPO is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases.[1][2][4] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action and its direct effect on attenuating hypochlorous acid production. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and development efforts in this area.

Introduction to Myeloperoxidase and its Role in Hypochlorous Acid Formation

Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[4][6] Upon activation of neutrophils at sites of inflammation, MPO is released and, in the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), catalyzes the formation of hypochlorous acid (HOCl).[4][5] This MPO-H₂O₂-halide system is a cornerstone of the neutrophil's antimicrobial arsenal.[4][6]

However, the highly reactive nature of HOCl means it can also inflict significant damage on host tissues, contributing to the pathology of various diseases.[4][7] MPO-derived oxidants are known to modify lipids and proteins, contributing to endothelial dysfunction and tissue injury.[8] Consequently, the inhibition of MPO presents a promising therapeutic strategy for mitigating the detrimental effects of excessive inflammation and oxidative stress.

This compound: A Mechanism-Based Inhibitor of Myeloperoxidase

This compound, chemically known as 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, is a highly selective, orally bioavailable, irreversible inactivator of myeloperoxidase.[1][9] Its mechanism of action is catalysis-dependent, meaning that it is converted to a reactive species by the enzymatic action of MPO itself, which then covalently binds to the enzyme, leading to its irreversible inactivation.[1] This mechanism-based inactivation confers high specificity for MPO.[1]

Signaling Pathway of MPO-Mediated Hypochlorous Acid Production and Inhibition by this compound

The following diagram illustrates the cellular signaling pathway leading to HOCl production and the point of intervention for this compound.

G Signaling Pathway of MPO-Mediated HOCl Production and Inhibition cluster_neutrophil Neutrophil cluster_extracellular Extracellular Space Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, PMA) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation NADPH_Oxidase NADPH Oxidase (NOX) Activation Neutrophil_Activation->NADPH_Oxidase MPO_Release MPO Release from Azurophilic Granules Neutrophil_Activation->MPO_Release H2O2_Production H₂O₂ Production NADPH_Oxidase->H2O2_Production MPO Myeloperoxidase (MPO) H2O2_Production->MPO Substrate MPO_Release->MPO HOCl_Production Hypochlorous Acid (HOCl) Production MPO->HOCl_Production Catalysis Inactive_MPO Inactive MPO Complex MPO->Inactive_MPO Irreversible Inactivation HOCl_Effects HOCl_Production->HOCl_Effects PF06282999 This compound PF06282999->MPO Inhibition

Caption: MPO-mediated HOCl production pathway and its inhibition by this compound.

Quantitative Efficacy of this compound

The potency of this compound in inhibiting MPO activity has been quantified in various preclinical models. The following tables summarize the key efficacy data.

ParameterValueSpecies/SystemReference
IC₅₀ 1.9 µMHuman Whole Blood (LPS-stimulated)[10][11]
EC₅₀ 3.8 µMCynomolgus Monkey Plasma[10][11]

Table 1: In Vitro and In Vivo Efficacy of this compound

Animal ModelDosing RegimenReduction in MPO ActivityReference
Atherosclerotic Mouse Model (Ldlr-/-)15 mg/kg, twice daily (oral)73% (normalized to MPO levels)[12]

Table 2: In Vivo MPO Activity Reduction with this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide reconstructed protocols for key experiments based on available literature.

Human Whole Blood Assay for MPO Inhibition

This assay is designed to measure the inhibition of MPO activity by a test compound in a physiologically relevant matrix.

Objective: To determine the IC₅₀ of this compound for MPO inhibition in lipopolysaccharide (LPS)-stimulated human whole blood.

Materials:

  • Freshly drawn human whole blood (heparinized)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Anti-MPO antibody-coated 96-well plates

  • Amplex® Red reagent

  • Hydrogen peroxide (H₂O₂)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in PBS to achieve final desired concentrations.

  • Blood Stimulation: In a 96-well plate, incubate human whole blood with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • LPS Stimulation: Add LPS to the blood samples to a final concentration of 10 ng/mL to stimulate neutrophils and induce MPO release. Incubate for 4 hours at 37°C.[10]

  • Plasma Collection: Centrifuge the plate to separate plasma.

  • MPO Capture: Transfer the plasma to anti-MPO antibody-coated plates and incubate to allow for MPO capture.

  • Washing: Wash the plates with PBS to remove unbound components.

  • MPO Activity Measurement: Add a solution of Amplex® Red and H₂O₂ to each well.[10]

  • Data Acquisition: Measure the fluorescence (or absorbance) of the product, resorufin, over time using a plate reader.

  • Data Analysis: Calculate the percentage of MPO inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo MPO Inhibition in a Cynomolgus Monkey Model

This protocol outlines an in vivo study to assess the efficacy of orally administered this compound in a primate model of inflammation.

Objective: To evaluate the dose-dependent inhibition of plasma MPO activity by this compound following an inflammatory challenge.

Materials:

  • Cynomolgus monkeys

  • This compound

  • Vehicle control

  • Lipopolysaccharide (LPS)

  • Heparin

  • Materials for MPO activity assay (as described in 4.1)

Procedure:

  • Animal Acclimation: Acclimate animals to the study conditions.

  • Inflammatory Challenge: Administer an intravenous (IV) bolus of LPS to induce an inflammatory response and MPO release.

  • Drug Administration: One hour after the LPS challenge, administer this compound or vehicle orally at various doses (e.g., 5, 20, and 80 mg/kg).[11]

  • Blood Sampling: Collect blood samples at multiple time points post-dose into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • MPO Activity Assay: Measure the MPO activity in the plasma samples using the MPO capture and Amplex® Red assay described previously.

  • Pharmacokinetic Analysis: Determine the plasma concentrations of this compound at each time point using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Correlate the plasma concentrations of this compound with the inhibition of MPO activity to determine the in vivo EC₅₀.

Measurement of Hypochlorous Acid Production

Directly measuring HOCl in biological systems is challenging due to its high reactivity and short half-life.[12] Fluorescent probes offer a sensitive method for its detection.

Objective: To quantify the reduction in HOCl production in activated neutrophils treated with this compound.

Materials:

  • Isolated human neutrophils

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulant

  • Fluorescent HOCl probe (e.g., HKOCl-3)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Inhibitor Incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle.

  • Probe Loading: Load the neutrophils with a fluorescent HOCl probe according to the manufacturer's instructions.

  • Neutrophil Activation: Stimulate the neutrophils with PMA to induce the respiratory burst and HOCl production.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader or flow cytometer. The fluorescence intensity is proportional to the amount of HOCl produced.

  • Data Analysis: Compare the fluorescence signals from this compound-treated cells to vehicle-treated cells to determine the extent of inhibition of HOCl production.

Experimental and Logical Workflows

The following diagrams visualize the workflows for the experimental protocols described above.

G Experimental Workflow: Human Whole Blood MPO Inhibition Assay cluster_preparation Preparation cluster_incubation Incubation & Stimulation cluster_assay MPO Activity Assay cluster_analysis Data Analysis A Prepare this compound dilution series C Incubate blood with This compound/vehicle A->C B Collect human whole blood B->C D Stimulate with LPS C->D E Separate plasma D->E F Capture MPO on antibody-coated plate E->F G Wash plate F->G H Add Amplex Red & H₂O₂ G->H I Measure fluorescence H->I J Calculate % inhibition I->J K Determine IC₅₀ J->K

Caption: Workflow for determining the IC₅₀ of this compound in a human whole blood assay.

G Logical Relationship: this compound's Effect on HOCl PF06282999 This compound MPO_Inactivation Irreversible Inactivation of Myeloperoxidase (MPO) PF06282999->MPO_Inactivation causes Reduced_MPO_Activity Reduced MPO Enzymatic Activity MPO_Inactivation->Reduced_MPO_Activity leads to Reduced_HOCl_Production Decreased Hypochlorous Acid (HOCl) Production Reduced_MPO_Activity->Reduced_HOCl_Production results in Therapeutic_Effect Potential Therapeutic Effect (Reduced Inflammation & Tissue Damage) Reduced_HOCl_Production->Therapeutic_Effect contributes to

References

Methodological & Application

Application Notes and Protocols for PF-06282999: An In Vitro Inhibitor of Myeloperoxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06282999 is a potent, selective, and irreversible mechanism-based inhibitor of myeloperoxidase (MPO).[1] MPO is a heme peroxidase enzyme that plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, including hypochlorous acid.[1] However, excessive MPO activity is implicated in the pathogenesis of various inflammatory and cardiovascular diseases.[1] this compound covalently binds to and inactivates MPO, making it a valuable tool for studying the role of MPO in disease and a potential therapeutic agent.[1] These application notes provide detailed protocols for in vitro studies of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro studies.

ParameterValueAssay ConditionSource
IC50 1.9 µMHuman whole blood assay (LPS-stimulated)[2][3]
EC50 3.8 µMPlasma MPO capture activity[3]

Signaling Pathway

This compound exerts its effect by inhibiting the enzymatic activity of Myeloperoxidase (MPO). The following diagram illustrates the MPO-mediated oxidation pathway and the point of inhibition by this compound.

MPO_Pathway cluster_0 Cellular Environment (e.g., Phagosome) cluster_1 Myeloperoxidase (MPO) Catalytic Cycle cluster_2 Pathophysiological Consequences H2O2 H₂O₂ (Hydrogen Peroxide) MPO MPO (Myeloperoxidase) H2O2->MPO Oxidizes Cl Cl⁻ (Chloride ion) MPO_Compound_I MPO Compound I Cl->MPO_Compound_I Reduces MPO->MPO_Compound_I Forms HOCl HOCl (Hypochlorous Acid) MPO_Compound_I->HOCl Produces LDL LDL HOCl->LDL Oxidizes oxLDL Oxidized LDL LDL->oxLDL Foam_Cell Foam Cell Formation oxLDL->Foam_Cell Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis PF06282999 This compound PF06282999->MPO Irreversibly Inhibits

Caption: MPO signaling pathway and inhibition by this compound.

Experimental Protocols

Human Whole Blood Assay for MPO Inhibition

This protocol is designed to assess the inhibitory activity of this compound on MPO in a physiologically relevant human whole blood matrix.

Materials:

  • Freshly drawn human whole blood (heparinized)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • DMSO (for compound dilution)

  • 96-well microplate

  • Anti-MPO antibody-coated plates

  • Amplex® Red reagent

  • Hydrogen peroxide (H₂O₂)

  • Plate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in PBS to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.

  • Blood Stimulation: In a 96-well microplate, add the diluted this compound or vehicle control (PBS with the same DMSO concentration).

  • Add freshly collected heparinized human whole blood to each well.

  • Stimulate MPO release by adding LPS to a final concentration of 100 ng/mL.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 hours.[3]

  • MPO Capture: After incubation, centrifuge the plate to pellet the blood cells.

  • Transfer the plasma supernatant to an anti-MPO antibody-coated plate.

  • Incubate the plate according to the manufacturer's instructions to allow for MPO capture.

  • MPO Activity Measurement: Wash the plate to remove unbound components.

  • Prepare the Amplex® Red reaction mixture containing Amplex® Red reagent and H₂O₂ in a suitable buffer.

  • Add the reaction mixture to each well and incubate, protected from light, at room temperature.

  • Measure the fluorescence intensity at regular intervals using a plate reader.[3]

  • Data Analysis: Calculate the percentage of MPO inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow:

Human_Whole_Blood_Assay A Prepare this compound dilutions B Add compound/vehicle to 96-well plate A->B C Add human whole blood B->C D Stimulate with LPS (100 ng/mL) C->D E Incubate for 4 hours at 37°C D->E F Centrifuge and collect plasma E->F G Transfer plasma to anti-MPO coated plate F->G H Incubate for MPO capture G->H I Wash plate H->I J Add Amplex Red reaction mix I->J K Measure fluorescence J->K L Calculate IC50 K->L

Caption: Workflow for the human whole blood MPO inhibition assay.

In Vitro MPO Activity Assay (Amplex® Red)

This protocol details a cell-free assay to directly measure the inhibitory effect of this compound on purified MPO or MPO in biological samples.

Materials:

  • Purified human MPO or MPO-containing sample (e.g., cell lysate)

  • This compound

  • Amplex® Red reagent

  • Hydrogen peroxide (H₂O₂)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • 96-well black microplate (for fluorescence assays)

  • Plate reader with fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and serially dilute it in the assay buffer.

    • Prepare a working solution of MPO in the assay buffer.

    • Prepare a working solution of H₂O₂ in the assay buffer.

    • Prepare the Amplex® Red reaction mixture containing Amplex® Red and H₂O₂ in the assay buffer.

  • Assay Protocol:

    • In a 96-well black microplate, add the diluted this compound or vehicle control.

    • Add the MPO working solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the Amplex® Red/H₂O₂ reaction mixture.

    • Immediately start measuring the fluorescence intensity kinetically over a period of time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

    • Calculate the percentage of MPO inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Logical Relationship of Assay Components:

Amplex_Red_Assay MPO MPO Resorufin Resorufin (fluorescent) MPO->Resorufin Catalyzes H2O2 H₂O₂ H2O2->MPO AmplexRed Amplex Red (non-fluorescent) AmplexRed->MPO PF06282999 This compound PF06282999->MPO Inhibits

Caption: Principle of the Amplex Red-based MPO activity assay.

References

Application Notes and Protocols for PF-06282999 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of PF-06282999, a potent and selective irreversible inactivator of myeloperoxidase (MPO), in mouse models. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing experiments involving this compound.

Mechanism of Action

This compound acts as a mechanism-based inactivator of myeloperoxidase.[1] MPO is a heme peroxidase enzyme that plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid.[1] By irreversibly inhibiting MPO, this compound can mitigate inflammatory responses and oxidative stress, making it a compound of interest for cardiovascular and inflammatory diseases.[1][2]

cluster_Neutrophil Neutrophil PF_06282999 This compound MPO Myeloperoxidase (MPO) PF_06282999->MPO Irreversibly Inactivates HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes H2O2 H₂O₂ H2O2->MPO Cl_ion Cl⁻ Cl_ion->MPO Inflammation_Oxidative_Stress Inflammation & Oxidative Stress HOCl->Inflammation_Oxidative_Stress Contributes to Start Start of Study Diet Ldlr-/- mice on Western Diet (12-16 weeks) Start->Diet Treatment Treatment Initiation (Vehicle or this compound) 5 or 15 mg/kg, PO, BID Diet->Treatment Duration Treatment Duration (e.g., 4 or 14 weeks) Treatment->Duration Endpoint Endpoint Analysis Duration->Endpoint Plasma_Collection Plasma Collection (1 hour post final dose) Endpoint->Plasma_Collection Tissue_Harvest Aorta & Heart Harvest Endpoint->Tissue_Harvest MPO_Assay Plasma MPO Activity Assay Plasma_Collection->MPO_Assay Histology Aortic Root Sectioning & Staining (H&E, Oil Red O, Masson's Trichrome) Tissue_Harvest->Histology End End of Study MPO_Assay->End Lesion_Analysis Quantification of Lesion Area & Necrotic Core Histology->Lesion_Analysis Lesion_Analysis->End

References

Application Notes and Protocols for In Vivo Formulation of PF-06282999

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06282999 is a potent and selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO)[1][2]. MPO is a heme peroxidase that plays a significant role in inflammation and is implicated in the pathophysiology of various cardiovascular and autoimmune diseases[2]. As a promising therapeutic agent, robust and reproducible in vivo experiments are crucial for elucidating its pharmacological effects and safety profile. This document provides detailed application notes and protocols for the formulation of this compound for in vivo experiments, with a focus on achieving appropriate solubility and bioavailability for oral administration.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in Table 1. This information is critical for selecting an appropriate formulation strategy. This compound is characterized as a poorly water-soluble compound, which necessitates specific formulation approaches to ensure adequate absorption after oral administration[3][4].

Table 1: Physicochemical and Pharmacokinetic Data of this compound

PropertyValueSpeciesReference
Molecular Weight 325.77 g/mol N/A[5]
Solubility in DMSO 100 mg/mL (306.97 mM)In Vitro[6]
IC50 (LPS-stimulated MPO activity in human whole blood) 1.9 µM (1900 nM)Human[6][7]
EC50 (total plasma concentration) 3.8 µMIn Vivo[6][8]
Oral Bioavailability 100%Mouse[6][8]
86%Rat[6][8]
75%Dog[6][8]
76%Monkey[6][8]
Plasma Protein Binding ModeratePreclinical species and humans[6][9]
Blood/Plasma Ratio ~1.1Mouse, Rat, Monkey[6][8]
~0.9Dog, Human[6][8]
Terminal Plasma Elimination Half-life (t1/2) 0.75 - 3.3 hoursMouse, Rat, Dog, Monkey[6][8]
Major Clearance Mechanism Renal excretion of unchanged drugHuman[9]

Recommended Formulations for In Vivo Oral Administration

Given its poor water solubility, several formulation strategies can be employed for in vivo studies. Below are detailed protocols for both a published formulation used in preclinical studies and alternative vehicle compositions.

Protocol 1: Aqueous Suspension for Oral Gavage (Published Method)

This protocol is based on a formulation successfully used in a mouse model of atherosclerosis[1].

Materials:

  • This compound powder

  • Hydroxymethylcellulose

  • Hypromellose acetate succinate

  • Tris Base

  • Purified water

Equipment:

  • Analytical balance

  • pH meter

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, for uniform particle size)

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the Vehicle Solution:

    • Prepare a 40 mM Tris Base solution in purified water.

    • Adjust the pH of the Tris Base solution to 10.5 using an appropriate acid (e.g., HCl).

    • To this pH-adjusted solution, add 1% (w/v) hydroxymethylcellulose and 1% (w/v) hypromellose acetate succinate.

    • Stir the mixture until both components are fully dissolved. This may require gentle heating and/or prolonged stirring. The resulting solution should be a 1:1 mixture of the two polymers.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 0.5 or 1.5 mg/mL)[1].

    • Gradually add the this compound powder to the prepared vehicle solution while stirring continuously.

    • Continue stirring until a uniform suspension is formed. If necessary, use a homogenizer to ensure consistent particle size and prevent settling.

  • Administration:

    • Administer the suspension to the animals via oral gavage. The dosing volume will depend on the animal's weight and the target dose (e.g., 10 ml/kg for mice)[1].

    • It is recommended to administer the formulation twice daily (BID) to maintain therapeutic drug levels[1].

Protocol 2: Solubilization using Co-solvents for Oral Administration

This protocol provides several alternative vehicle compositions for solubilizing this compound, which can be useful if the aqueous suspension in Protocol 1 is not suitable for a specific experimental design[6][8]. These formulations aim to achieve a clear solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • (2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)

  • Corn oil

Equipment:

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

Formulation Options:

  • Option A: DMSO/PEG300/Tween-80/Saline

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10% of the final volume).

    • Add PEG300 (40% of the final volume) and mix thoroughly.

    • Add Tween-80 (5% of the final volume) and mix.

    • Finally, add saline (45% of the final volume) to reach the desired concentration.

    • Use an ultrasonic bath to aid dissolution and ensure a clear solution. A solubility of up to 2.5 mg/mL can be achieved with this method[6][8].

  • Option B: DMSO/SBE-β-CD in Saline

    • Dissolve this compound in DMSO (10% of the final volume).

    • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

    • Add the SBE-β-CD solution to the DMSO solution (90% of the final volume).

    • Use an ultrasonic bath to facilitate dissolution. This may result in a suspended solution with a solubility of up to 2.5 mg/mL[6][8].

  • Option C: DMSO/Corn Oil

    • Dissolve this compound in DMSO (10% of the final volume).

    • Add corn oil (90% of the final volume) and mix thoroughly.

    • Use an ultrasonic bath to ensure a clear solution. A solubility of up to 2.5 mg/mL can be achieved[6][8].

Note: When using DMSO, it is important to consider its potential pharmacological effects and to use the lowest effective concentration. Always use freshly opened, high-purity DMSO as it is hygroscopic[6].

Signaling Pathway and Experimental Workflow

Myeloperoxidase (MPO) Inhibition by this compound

This compound acts as a mechanism-based inactivator of MPO[1][2]. MPO is a key enzyme released by neutrophils during inflammation that catalyzes the formation of reactive oxygen species, such as hypochlorous acid (HOCl), contributing to oxidative stress and tissue damage in cardiovascular diseases[2]. By irreversibly inhibiting MPO, this compound reduces the production of these damaging oxidants.

MPO_Inhibition_Pathway cluster_Neutrophil Activated Neutrophil cluster_Extracellular Extracellular Space Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation MPO Release MPO Release Neutrophil Activation->MPO Release MPO Myeloperoxidase (MPO) MPO Release->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->MPO Chloride Cl⁻ Chloride->MPO Oxidative Stress Oxidative Stress HOCl->Oxidative Stress PF06282999 This compound PF06282999->MPO irreversibly inhibits

Caption: MPO Inhibition by this compound.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of this compound.

InVivo_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Analysis Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Baseline Measurements Baseline Measurements Randomization->Baseline Measurements Formulation Preparation Formulation Preparation Drug Administration This compound or Vehicle (e.g., Oral Gavage, BID) Formulation Preparation->Drug Administration Baseline Measurements->Drug Administration Monitoring Body Weight, Clinical Signs Drug Administration->Monitoring Sample Collection Blood, Tissues Monitoring->Sample Collection Biochemical Analysis Plasma MPO Activity, This compound Concentration Sample Collection->Biochemical Analysis Histopathological Analysis e.g., Atherosclerotic Lesion Analysis Sample Collection->Histopathological Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis Histopathological Analysis->Data Analysis

Caption: General In Vivo Experimental Workflow.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the use of an appropriate formulation that overcomes its poor aqueous solubility. The protocols provided in this document offer both a validated aqueous suspension method and several alternative solubilization strategies. Researchers should select the most suitable formulation based on their specific experimental needs and animal model. Careful consideration of the compound's pharmacokinetic properties will aid in designing robust studies to fully characterize the therapeutic potential of this novel MPO inhibitor.

References

Application Notes and Protocols for PF-06282999 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06282999 is a potent and selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme-containing peroxidase enzyme abundantly expressed in the azurophilic granules of neutrophils.[2] Upon neutrophil activation, MPO is released and catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions.[1][2] While essential for microbial killing, excessive MPO activity is implicated in the pathology of various inflammatory and cardiovascular diseases, making it a key therapeutic target.[1][2]

These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound on MPO released from activated human neutrophils.

Data Presentation

The inhibitory effect of this compound on MPO activity was assessed in a cell-based assay using isolated human neutrophils stimulated with Phorbol 12-Myristate 13-Acetate (PMA). The following table summarizes the dose-dependent inhibition of MPO activity by this compound.

This compound Concentration (µM)Mean MPO Activity (% of Control)Standard Deviation% Inhibition
0 (Vehicle Control)1005.20
0.185.34.814.7
0.562.13.937.9
1.048.93.151.1
1.9 (IC50) 50.0 2.5 50.0
5.021.72.278.3
10.08.91.591.1

Note: The IC50 value for this compound in a human whole blood assay has been reported to be 1.9 µM.[3] The data presented here is representative.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of MPO release and the experimental workflow for the cell-based assay.

MPO_Signaling_Pathway cluster_cell Neutrophil PMA PMA (Stimulant) PKC Protein Kinase C (PKC) PMA->PKC Activates Azurophilic_Granule Azurophilic Granule (contains MPO) PKC->Azurophilic_Granule Triggers Degranulation MPO_released Myeloperoxidase (MPO) (Released) Azurophilic_Granule->MPO_released Releases HOCl HOCl (Hypochlorous Acid) MPO_released->HOCl Catalyzes H2O2 H₂O₂ H2O2->HOCl Cl Cl⁻ Cl->HOCl PF06282999 This compound (Inhibitor) PF06282999->MPO_released Irreversibly Inhibits

Caption: Neutrophil activation by PMA leading to MPO release and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood_Collection 1. Whole Blood Collection Neutrophil_Isolation 2. Neutrophil Isolation Blood_Collection->Neutrophil_Isolation Cell_Counting 3. Cell Counting & Resuspension Neutrophil_Isolation->Cell_Counting Inhibitor_Incubation 4. Pre-incubation with This compound Cell_Counting->Inhibitor_Incubation Stimulation 5. Stimulation with PMA Inhibitor_Incubation->Stimulation Supernatant_Collection 6. Collect Supernatant Stimulation->Supernatant_Collection MPO_Assay 7. MPO Activity Measurement Supernatant_Collection->MPO_Assay Data_Analysis 8. Data Analysis (IC50 Calculation) MPO_Assay->Data_Analysis

Caption: Workflow for the this compound cell-based MPO inhibition assay.

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Whole Blood

This protocol describes the isolation of neutrophils from human peripheral blood using a density gradient separation method.

Materials:

  • Human whole blood collected in sodium heparin or ACD-A tubes.

  • Ficoll-Paque™ PREMIUM or similar density gradient medium.

  • HBSS (Hank's Balanced Salt Solution), Ca²⁺/Mg²⁺-free.

  • 3% Dextran solution.

  • Red Blood Cell (RBC) Lysis Buffer.

  • RPMI 1640 medium.

  • Fetal Bovine Serum (FBS).

  • 50 mL conical tubes.

  • Centrifuge.

Procedure:

  • Blood Collection and Dilution: Collect fresh human blood in anticoagulant-containing tubes. Dilute the blood 1:1 with HBSS.[4]

  • Density Gradient Centrifugation: Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a 50 mL conical tube. Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.[4][5]

  • Aspiration: After centrifugation, carefully aspirate and discard the upper layers containing plasma and mononuclear cells, leaving the neutrophil and erythrocyte-rich pellet.[5]

  • Dextran Sedimentation: Resuspend the pellet in HBSS and add an equal volume of 3% dextran solution to sediment the red blood cells. Allow the tube to stand at room temperature for 20-30 minutes.

  • RBC Lysis: Collect the neutrophil-rich supernatant and centrifuge at 400 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature to lyse any remaining red blood cells.[6]

  • Washing: Add HBSS to stop the lysis, and centrifuge at 400 x g for 10 minutes. Wash the neutrophil pellet twice with HBSS.

  • Cell Counting and Resuspension: Resuspend the final neutrophil pellet in RPMI 1640 medium supplemented with 1% FBS. Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Adjust the cell concentration to 2 x 10⁶ cells/mL.

Protocol 2: Cell-Based MPO Inhibition Assay

This protocol details the procedure for measuring the inhibitory effect of this compound on MPO released from PMA-stimulated neutrophils.

Materials:

  • Isolated human neutrophils (from Protocol 1).

  • This compound stock solution (in DMSO).

  • Phorbol 12-Myristate 13-Acetate (PMA) stock solution.

  • 96-well cell culture plates.

  • MPO Assay Buffer (e.g., HBSS).

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Hydrogen Peroxide (H₂O₂).

  • Stop solution (e.g., 2 M H₂SO₄).

  • Microplate reader capable of measuring absorbance at 450 nm or 650 nm.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in RPMI medium. Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

  • Cell Plating: Seed 100 µL of the neutrophil suspension (2 x 10⁵ cells) into the wells of a 96-well plate.

  • Inhibitor Pre-incubation: Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells. Pre-incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Neutrophil Stimulation: Prepare a working solution of PMA (e.g., 100 nM final concentration) in RPMI medium. Add 50 µL of the PMA solution to all wells except for the unstimulated control wells. Incubate for 30-60 minutes at 37°C.[7]

  • Supernatant Collection: After stimulation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant containing the released MPO.

  • MPO Activity Measurement:

    • In a new 96-well plate, add 50 µL of the collected supernatant to each well.

    • Prepare a reaction mixture containing TMB substrate and H₂O₂ according to the manufacturer's instructions (e.g., Cayman Chemical's Neutrophil Myeloperoxidase Activity Assay Kit).[1][8]

    • Add 150 µL of the reaction mixture to each well.

    • Incubate the plate at room temperature, protected from light, for 5-15 minutes, or until a blue color develops.

    • Stop the reaction by adding 50 µL of stop solution. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (unstimulated control) from all other readings.

    • Calculate the percentage of MPO inhibition for each concentration of this compound compared to the vehicle-treated control.

    • Plot the % inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

References

Application Notes and Protocols: PF-06282999 in Lipopolysaccharide-Stimulated Whole Blood Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06282999 is a potent and selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO), a heme peroxidase enzyme predominantly found in the azurophilic granules of neutrophils.[1][2] MPO plays a critical role in the innate immune response by catalyzing the formation of hypochlorous acid (HOCl) and other reactive oxidants, which are essential for pathogen clearance. However, excessive MPO activity is implicated in the pathophysiology of various inflammatory and cardiovascular diseases.[2] The lipopolysaccharide (LPS)-stimulated whole blood assay provides a physiologically relevant ex vivo model to evaluate the efficacy of MPO inhibitors like this compound in a complex biological matrix. This document provides detailed protocols and data for utilizing this assay to characterize the inhibitory activity of this compound.

Mechanism of Action

This compound acts as a covalent, irreversible inactivator of MPO.[2] Its inhibitory action is dependent on the catalytic activity of MPO, classifying it as a mechanism-based inhibitor.[2] This targeted mode of action contributes to its high selectivity for MPO over other peroxidases.

Data Presentation

The inhibitory potency of this compound on MPO activity has been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Myeloperoxidase (MPO) by this compound

Assay TypeSpeciesParameterValueReference
LPS-Stimulated Whole Blood AssayHumanIC₅₀1.9 µM (1900 nM)[1][3]
MPO Inhibition AssayNot SpecifiedIC₅₀1.23 µM

Table 2: In Vivo MPO Inhibition by this compound in a Mouse Model

Animal ModelDosageEffect on Plasma MPO ActivityReference
Ldlr-/- Mice15 mg/kg, twice daily85% reduction[1]

Signaling Pathways and Experimental Workflow

LPS-Induced MPO Release and Signaling

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, stimulates neutrophils and other immune cells in whole blood primarily through Toll-like receptor 4 (TLR4). This interaction triggers a downstream signaling cascade, involving the activation of transcription factors like NF-κB, leading to the degranulation of neutrophils and the release of MPO from their azurophilic granules.

LPS_MPO_Pathway LPS-Induced MPO Release Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to Signaling Downstream Signaling (e.g., NF-κB activation) TLR4->Signaling Initiates Degranulation Neutrophil Degranulation Signaling->Degranulation Induces MPO_Release MPO Release from Azurophilic Granules Degranulation->MPO_Release Results in MPO_Inhibition MPO Inhibition PF06282999 This compound PF06282999->MPO_Inhibition Causes

LPS-Induced MPO Release and Inhibition by this compound.
Experimental Workflow: LPS-Stimulated Whole Blood Assay

The following diagram outlines the key steps for evaluating this compound in a lipopolysaccharide-stimulated whole blood assay.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement Blood_Collection 1. Collect Human Whole Blood Incubation 3. Incubate Whole Blood with This compound and LPS (4 hours) Blood_Collection->Incubation PF_Prep 2. Prepare this compound Stock Solutions PF_Prep->Incubation Plasma_Separation 4. Separate Plasma Incubation->Plasma_Separation MPO_Capture 5. Capture MPO on Antibody-Coated Plate Plasma_Separation->MPO_Capture Wash 6. Wash Plate MPO_Capture->Wash Activity_Assay 7. Measure MPO Activity (Amplex Red & H₂O₂) Wash->Activity_Assay

Workflow for MPO Inhibition Assay.

Experimental Protocols

Protocol 1: LPS-Stimulated Whole Blood Assay for MPO Inhibition

This protocol is designed to assess the inhibitory effect of this compound on MPO released from neutrophils in fresh human whole blood stimulated with LPS.

Materials:

  • Freshly drawn human whole blood (anticoagulant such as heparin is recommended)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli (a concentration range of 10-100 ng/mL is a good starting point for optimization)[4]

  • Phosphate Buffered Saline (PBS)

  • Microtiter plates (96-well)

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of LPS in sterile PBS.

    • Create a series of dilutions of this compound to test a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add a small volume of the diluted this compound solutions to the appropriate wells. Include a vehicle control (solvent only).

    • Add fresh whole blood to each well.

    • Add the LPS solution to each well to stimulate MPO release. The final concentration of LPS should be optimized for robust MPO release.

    • Include an unstimulated control (whole blood with vehicle but no LPS).

  • Incubation:

    • Incubate the plate for 4 hours at 37°C.[3]

  • Plasma Collection:

    • After incubation, centrifuge the plate to pellet the blood cells.

    • Carefully collect the supernatant (plasma) for the MPO activity assay.

Protocol 2: MPO Capture and Activity Assay

This protocol measures the activity of MPO captured from the plasma of the LPS-stimulated whole blood assay.

Materials:

  • Plasma samples from Protocol 1

  • Anti-MPO antibody-coated 96-well plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Amplex® Red reagent

  • Hydrogen peroxide (H₂O₂)

  • Microplate reader capable of fluorescence detection

Procedure:

  • MPO Capture:

    • Add the plasma samples to the wells of the anti-MPO antibody-coated plate.

    • Incubate for 1-2 hours at room temperature to allow the antibody to capture the MPO.

  • Washing:

    • Wash the plate several times with wash buffer to remove unbound components.

    • Perform a final wash with PBS to remove any residual detergent.

  • MPO Activity Measurement:

    • Prepare a working solution of Amplex® Red and H₂O₂ in a suitable buffer (e.g., PBS).

    • Add the Amplex® Red/H₂O₂ solution to each well.

    • Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the Amplex® Red product (resorufin). The reading can be taken kinetically or as an endpoint measurement.[3]

  • Data Analysis:

    • Calculate the percentage of MPO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Effect on Cytokine Production

While this compound directly targets MPO, it is important to consider its downstream effects on the inflammatory cascade. MPO deficiency has been shown to affect the production of cytokines in response to LPS, though the effects can be complex and context-dependent. Studies on MPO-deficient mice have shown attenuated cytokine and chemokine production in a model of LPS-induced acute lung inflammation. It is plausible that by inhibiting MPO activity, this compound could modulate the cytokine profile in LPS-stimulated whole blood. Researchers may consider analyzing the plasma from the whole blood assay for key inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA or multiplex assays to further characterize the effects of this compound.

Conclusion

The LPS-stimulated whole blood assay is a valuable tool for evaluating the efficacy of MPO inhibitors like this compound in a physiologically relevant setting. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to assess the inhibitory potential of this compound and to further investigate its impact on the inflammatory response. Careful optimization of assay conditions, particularly the LPS concentration, is recommended to ensure robust and reproducible results.

References

Application Notes and Protocols for Studying PF-06282999 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06282999 is a potent and selective mechanism-based inactivator of myeloperoxidase (MPO), a heme peroxidase enzyme implicated in various inflammatory and autoimmune disorders.[1] MPO catalyzes the production of hypochlorous acid, a highly reactive oxidant that contributes to tissue damage in diseases such as cardiovascular disease, vasculitis, and Parkinson's disease.[1] this compound acts as an irreversible inhibitor, covalently binding to and deactivating MPO.[2] Due to its role in mitigating MPO-driven pathology, this compound is a promising therapeutic candidate, particularly for cardiovascular diseases.[1][3][4][5] This document provides detailed application notes and protocols for utilizing animal models to evaluate the efficacy of this compound.

Signaling Pathway of Myeloperoxidase (MPO) and Inhibition by this compound

MPO is primarily released by activated neutrophils at sites of inflammation. It utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻) into hypochlorous acid (HOCl), a potent cytotoxic agent. HOCl contributes to pathogen clearance but also drives oxidative stress and tissue damage, promoting the progression of inflammatory diseases. This compound, through its thiouracil moiety, irreversibly inactivates MPO, thereby blocking the production of HOCl and its downstream pathological effects.

MPO_Pathway cluster_Neutrophil Activated Neutrophil cluster_Extracellular Extracellular Space MPO Myeloperoxidase (MPO) H2O2 H₂O₂ HOCl Hypochlorous Acid (HOCl) H2O2->HOCl MPO-catalyzed oxidation Cl Cl⁻ Cl->HOCl Oxidative_Stress Oxidative Stress & Tissue Damage HOCl->Oxidative_Stress leads to PF06282999 This compound PF06282999->MPO Irreversible Inhibition

Caption: MPO signaling pathway and inhibition by this compound.

Animal Models for Efficacy Studies

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Based on its mechanism of action and therapeutic targets, the following models are recommended:

  • Atherosclerosis Model: Low-density lipoprotein receptor-deficient (Ldlr-/-) mice fed a high-fat "Western" diet are a well-established model for studying atherosclerosis.[6][7] This model is highly relevant for testing MPO inhibitors, as MPO is known to contribute to atherosclerotic plaque formation and instability.[6][7]

  • Lipopolysaccharide (LPS)-Induced Inflammation Model: This model can be used in various species, including mice, rats, and non-human primates, to induce a systemic inflammatory response characterized by neutrophil activation and MPO release. It is particularly useful for assessing the in vivo MPO inhibitory activity of this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of Atherosclerosis

Objective: To assess the efficacy of this compound in reducing atherosclerotic lesion development and promoting plaque stability in Ldlr-/- mice.

Materials:

  • Ldlr-/- mice (e.g., C57BL/6J background)

  • Western diet (high-fat, high-cholesterol)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • Tissue fixation and embedding reagents (e.g., formalin, OCT compound)

  • Histology stains (e.g., Oil Red O, Masson's trichrome, anti-Mac-2 antibody)

Experimental Workflow:

Atherosclerosis_Workflow start Start: Ldlr-/- Mice diet Western Diet Feeding (16 weeks) start->diet treatment This compound or Vehicle Administration (BID, PO) diet->treatment collection Blood & Tissue Collection treatment->collection analysis Data Analysis collection->analysis end End: Efficacy Assessment analysis->end

Caption: Experimental workflow for atherosclerosis study.

Procedure:

  • Animal Acclimation: Acclimate male Ldlr-/- mice (8-10 weeks old) for at least one week before the start of the study.

  • Atherosclerosis Induction: Feed mice a Western diet for 16 weeks to induce the development of atherosclerotic plaques.[6]

  • Treatment Administration:

    • Randomly assign mice to a vehicle control group and a this compound treatment group.

    • Administer this compound orally (e.g., by gavage) at a dose of 15 mg/kg twice daily (BID) for the duration of the study.[8]

    • Administer the vehicle to the control group using the same volume and frequency.

  • Sample Collection:

    • At the end of the 16-week treatment period, collect blood samples via cardiac puncture for plasma MPO activity analysis.

    • Perfuse the mice with saline, followed by 4% paraformaldehyde.

    • Excise the aorta and heart for histological analysis.

  • Endpoint Analysis:

    • Plasma MPO Activity: Measure MPO activity in plasma samples using a commercially available MPO activity assay kit.

    • Aortic Lesion Area: Stain the en face prepared aorta with Oil Red O to visualize lipid-rich lesions and quantify the lesion area as a percentage of the total aortic surface area.[8]

    • Aortic Root Histology:

      • Embed the aortic root in OCT compound and prepare serial cryosections.

      • Stain sections with Oil Red O to quantify lipid deposition.

      • Use Masson's trichrome staining to assess collagen content and fibrous cap thickness.

      • Perform immunohistochemistry with an anti-Mac-2 antibody to identify and quantify macrophage accumulation.

      • Analyze sections for the size of the necrotic core.

Data Presentation:

GroupPlasma MPO Activity (U/mL)Aortic Lesion Area (%)Necrotic Core Area (μm²)Collagen Content (%)
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (15 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Protocol 2: Evaluation of In Vivo MPO Inhibition using an LPS-Challenge Model

Objective: To determine the in vivo potency and duration of action of this compound in inhibiting LPS-induced MPO release and activity.

Materials:

  • Species of choice (e.g., C57BL/6 mice, Wistar rats, or Cynomolgus monkeys)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for this compound

  • Blood collection supplies

  • MPO activity assay kit

Experimental Workflow:

LPS_Workflow start Start: Acclimated Animals dosing Administer this compound or Vehicle start->dosing lps LPS Challenge dosing->lps blood_collection Serial Blood Collection lps->blood_collection mpo_assay Plasma MPO Activity Assay blood_collection->mpo_assay end End: Potency & Duration Assessment mpo_assay->end

Caption: Workflow for LPS-induced MPO inhibition study.

Procedure:

  • Animal Acclimation: Acclimate animals for at least one week prior to the experiment.

  • This compound Administration: Administer a single dose of this compound or vehicle at various pre-determined time points before the LPS challenge.

  • LPS Challenge: Administer LPS intravenously or intraperitoneally to induce an inflammatory response and MPO release. The dose and route will depend on the animal species.

  • Blood Sampling: Collect blood samples at multiple time points post-LPS administration (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • MPO Activity Measurement: Isolate plasma from the blood samples and measure MPO activity using a suitable assay.

Data Presentation:

Treatment GroupDose (mg/kg)Time Post-LPS (hr)Plasma MPO Activity (U/mL)% Inhibition
Vehicle-1Mean ± SEM0
This compoundDose 11Mean ± SEMCalculate
This compoundDose 21Mean ± SEMCalculate
...............
Vehicle-2Mean ± SEM0
This compoundDose 12Mean ± SEMCalculate
...............

Pharmacokinetic and Pharmacodynamic Data Summary

Preclinical pharmacokinetic studies have been conducted in several species. This information is crucial for dose selection and interpretation of efficacy studies.

SpeciesDose (mg/kg, PO)Tmax (h)t1/2 (h)Oral Bioavailability (%)
Mouse3-50.78-1.700.75-3.3100
Rat3-50.78-1.700.75-3.386
Dog3-50.78-1.700.75-3.375
Monkey3-50.78-1.700.75-3.376

Data compiled from multiple sources.[3][9]

Note: The estimated EC₅₀ for total this compound concentration in plasma is 3.8 μM, which corresponds to an IC₅₀ of 1.9 μM in a human whole blood assay.[3]

Conclusion

The provided protocols offer a framework for the preclinical evaluation of this compound efficacy in relevant animal models of cardiovascular disease and inflammation. The Ldlr-/- mouse model of atherosclerosis is particularly valuable for assessing the long-term therapeutic effects of MPO inhibition on plaque development and stability. The LPS-challenge model is a useful tool for determining the in vivo potency and pharmacodynamics of this compound. Careful consideration of pharmacokinetic data is essential for designing and interpreting these studies. These methodologies will aid researchers in further elucidating the therapeutic potential of this compound.

References

Application Notes and Protocols for PF-06282999 Oral Gavage Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06282999 is a potent and selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is an enzyme implicated in various inflammatory and cardiovascular diseases, making this compound a valuable tool for preclinical research in these areas.[1][2] These application notes provide detailed protocols for the preparation and administration of an oral gavage formulation of this compound for use in preclinical animal models, along with relevant pharmacokinetic data to guide study design.

Data Presentation

Preclinical Pharmacokinetics of this compound

The following tables summarize key pharmacokinetic parameters of this compound in various preclinical species following oral administration.

SpeciesDose (mg/kg)Tmax (h)Oral Bioavailability (%)CLp (mL/min/kg)t1/2 (h)Vdss (L/kg)
Mouse3-50.7810010.10.750.5
Rat3-51.708641.83.32.1
Dog3-5~1.0753.39~2.00.8
Monkey3-5~1.27610.3~1.51.2
Data compiled from multiple sources.[3][4][5]
Blood to Plasma Ratio

The blood to plasma ratio of this compound is close to unity across species, suggesting equal distribution between plasma and red blood cells.[4][5]

SpeciesBlood/Plasma Ratio
Mouse1.1
Rat1.1
Dog0.91
Monkey1.2
Human0.94
Data from multiple sources.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Oral Gavage Suspension for Murine Studies

This protocol is based on a formulation reported for in vivo studies in mice.[6]

Materials:

  • This compound powder

  • Hydroxymethylcellulose

  • Hypromellose acetate succinate (HPMCAS)

  • Tris Base

  • Deionized water

  • 1N HCl or 1N NaOH for pH adjustment

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare 40 mM Tris Base Buffer (pH 10.5):

    • Dissolve the required amount of Tris Base in deionized water to achieve a 40 mM concentration.

    • Adjust the pH to 10.5 using 1N HCl.

    • Bring the final volume to the desired amount with deionized water.

  • Prepare 1% Hydroxymethylcellulose Solution:

    • In a beaker, heat a portion of the 40 mM Tris Base buffer to approximately 60-70°C.

    • Slowly add the hydroxymethylcellulose powder while stirring vigorously to prevent clumping.

    • Once dispersed, remove from heat and add the remaining volume of cold buffer.

    • Continue stirring until a clear, uniform solution is formed.

  • Prepare 1% Hypromellose Acetate Succinate (HPMCAS) Solution:

    • Follow the same procedure as for the hydroxymethylcellulose solution, using HPMCAS powder.

  • Prepare the Final Formulation (1:1 mixture):

    • In a clean container, mix equal volumes of the 1% hydroxymethylcellulose solution and the 1% HPMCAS solution.

    • Stir thoroughly to ensure a homogenous mixture. This is the vehicle.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 0.5 mg/mL or 1.5 mg/mL).[6]

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Final QC:

    • Visually inspect the suspension for any large aggregates.

    • If necessary, briefly sonicate to improve homogeneity.

    • Store the suspension at 2-8°C and protect from light. Shake well before each use.

Protocol 2: In Vivo Administration of this compound via Oral Gavage in Mice

This protocol describes the administration of the prepared this compound suspension to mice.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately to determine the correct dosing volume.

    • The dosing volume is typically 10 mL/kg.[6]

  • Dose Preparation:

    • Thoroughly mix the this compound suspension by vortexing or inverting the container multiple times to ensure homogeneity.

    • Draw the calculated volume of the suspension into a syringe fitted with an oral gavage needle.

  • Administration:

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the stomach, slowly administer the suspension.

    • Gently withdraw the needle.

  • Post-Administration Monitoring:

    • Monitor the animal for a few minutes post-dosing for any signs of distress, such as labored breathing.

    • Return the animal to its cage and monitor according to the experimental protocol.

Protocol 3: Ex Vivo Myeloperoxidase Activity Assay

This protocol outlines a general method to assess MPO activity in plasma samples from treated animals.

Materials:

  • Heparinized plasma samples

  • Anti-MPO antibody coated plates

  • Amplex Red reagent

  • Hydrogen peroxide (H2O2)

  • Assay buffer

  • Plate reader

Procedure:

  • Sample Preparation:

    • Collect blood samples into heparinized tubes at specified time points post-dosing.

    • Centrifuge the blood to separate the plasma.

  • MPO Capture:

    • Add plasma samples to the anti-MPO antibody coated plate.

    • Incubate to allow the capture of MPO from the plasma.

    • Wash the plate to remove unbound plasma components.

  • Activity Measurement:

    • Add an assay media containing Amplex Red and H2O2 to each well.

    • The residual MPO activity will catalyze the conversion of Amplex Red to the fluorescent product, resorufin.

    • Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the MPO activity relative to vehicle-treated control animals.

Visualizations

Signaling Pathway and Mechanism of Action

MPO_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Neutrophils Neutrophils Inflammatory_Stimuli->Neutrophils MPO_Release MPO Release Neutrophils->MPO_Release MPO_Enzyme Myeloperoxidase (MPO) MPO_Release->MPO_Enzyme HOCl Hypochlorous Acid (HOCl) & other reactive species MPO_Enzyme->HOCl Catalysis H2O2 H2O2 H2O2->MPO_Enzyme Chloride Cl- Chloride->MPO_Enzyme Tissue_Damage Oxidative Stress & Tissue Damage HOCl->Tissue_Damage PF06282999 This compound Inactivation Irreversible Inactivation PF06282999->Inactivation Inactivation->MPO_Enzyme Inhibits

Caption: Mechanism of MPO inhibition by this compound.

Experimental Workflow for In Vivo Oral Gavage Study

Gavage_Workflow Start Start: Acclimatize Animals Formulation Prepare this compound Oral Gavage Suspension Start->Formulation Grouping Randomize Animals into Treatment Groups (Vehicle, this compound) Start->Grouping Dosing Administer Formulation via Oral Gavage (e.g., BID) Formulation->Dosing Grouping->Dosing Monitoring Monitor Animal Health & Body Weight Dosing->Monitoring Daily Blood_Collection Blood Sample Collection (Pharmacokinetics & MPO activity) Dosing->Blood_Collection Time Points Monitoring->Dosing Tissue_Harvest Euthanasia & Tissue Harvest (Pharmacodynamics) Blood_Collection->Tissue_Harvest Analysis Sample Analysis (LC-MS/MS, Activity Assays, Histology) Tissue_Harvest->Analysis End End: Data Interpretation Analysis->End

Caption: General workflow for a preclinical oral gavage study.

References

Application Notes and Protocols for Assessing PF-06282999 Plasma Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06282999 is a potent and selective, irreversible, mechanism-based inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme peroxidase enzyme found predominantly in neutrophils and, to a lesser extent, in monocytes. It plays a role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive MPO activity is implicated in the pathophysiology of various inflammatory and cardiovascular diseases, making it a key therapeutic target.[1] this compound has been developed for the potential treatment of cardiovascular diseases and has advanced to first-in-human clinical trials.[1][3]

Accurate assessment of this compound plasma concentration is critical for pharmacokinetic (PK) and pharmacodynamic (PD) modeling, dose-response relationship evaluation, and overall clinical development. This document provides detailed application notes on the mechanism of action of this compound and a comprehensive protocol for its quantification in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard and highly sensitive analytical technique.[4][5]

Mechanism of Action and Signaling Pathway

This compound acts as a mechanism-based inhibitor of MPO. This means that the drug is converted by the catalytic action of the MPO enzyme into a reactive intermediate that then covalently and irreversibly binds to the enzyme, leading to its inactivation.[1] This targeted inactivation of MPO reduces the production of hypochlorous acid and other reactive oxidants, thereby mitigating MPO-driven inflammation and tissue damage associated with cardiovascular diseases.[6][7]

MPO_Inhibition_Pathway cluster_Neutrophil Neutrophil/Monocyte cluster_Intervention Therapeutic Intervention cluster_Outcome Pathophysiological Outcome MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes ReactiveIntermediate Reactive Intermediate MPO->ReactiveIntermediate H2O2 Hydrogen Peroxide (H2O2) H2O2->MPO Substrate Cl Chloride (Cl-) Cl->MPO Substrate OxidativeStress Oxidative Stress & Inflammation HOCl->OxidativeStress PF06282999 This compound PF06282999->MPO Inhibitor InactiveMPO Inactive MPO Complex ReactiveIntermediate->InactiveMPO Covalent Binding InactiveMPO->OxidativeStress Inhibition TissueDamage Tissue Damage (e.g., in Atherosclerosis) OxidativeStress->TissueDamage

Caption: Mechanism of MPO inhibition by this compound.

Pharmacokinetic Data

Pharmacokinetic properties of this compound have been characterized in several preclinical species and in humans. The compound generally exhibits low to moderate plasma clearance and good oral bioavailability.[3] Renal excretion of the unchanged parent drug is a major clearance mechanism.[3]

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
SpeciesDose (mg/kg)RouteTmax (h)t1/2 (h)CLp (mL/min/kg)Vdss (L/kg)Oral Bioavailability (%)
MouseOral1.700.7510.10.5100
RatOral0.781.141.82.186
DogOral1.333.33.390.975
MonkeyOral1.002.510.31.276
Source: Data compiled from MedChemExpress and Drug Metabolism and Disposition.[2][3]
Table 2: Human Pharmacokinetic Parameters of this compound After Multiple Doses (Day 14)
Dosing RegimenMedian tmax (h)Mean t1/2 (h)Mean Cmax (µg/mL)Mean AUC0-τ (h·µg/mL)
500 mg BID2.0 - 3.04.4 - 7.35.1435.6
125 mg TID2.0 - 3.04.4 - 7.3N/AN/A
BID: twice daily; TID: three times daily; τ (tau) is the dosing interval.
Source: Data from a study in healthy adult volunteers.[8]
Table 3: In Vitro and Ex Vivo Potency of this compound
AssaySpeciesIC50 / EC50
Inhibition of LPS-stimulated MPO activity in whole bloodHuman1.9 µM
Estimated EC50 for total concentration in plasmaN/A3.8 µM
Source: Data compiled from MedChemExpress and ResearchGate.[2][9]

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a general method for the quantitative analysis of this compound in plasma. The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before use in preclinical or clinical studies.[10]

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., ¹³C₆-PF-06282999)

  • Blank plasma (human or relevant species), screened for interferences

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • 96-well collection plates

  • Protein precipitation plates or microcentrifuge tubes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • A C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Data acquisition and analysis software

Standard Solutions Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., DMSO or Methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 ACN:Water. These will be used to spike into blank plasma to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the SIL-IS in ACN (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a common, rapid, and effective method for sample cleanup in bioanalysis.[4]

  • Label 96-well plates or microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma (blank, standard, QC, or unknown) into the appropriate wells/tubes.

  • Add 200 µL of the IS working solution in ACN to each well/tube.

  • Seal the plate or cap the tubes and vortex for 2-5 minutes to precipitate proteins.

  • Centrifuge the plate/tubes at approximately 4000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LCMS_Workflow cluster_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis PlasmaSample 1. Plasma Sample (50 µL) AddIS 2. Add Internal Standard in Acetonitrile (200 µL) PlasmaSample->AddIS Vortex 3. Vortex (2-5 min) AddIS->Vortex Centrifuge 4. Centrifuge (4000 x g, 10 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant (100 µL) Centrifuge->Supernatant Precipitated Proteins Removed Injection 6. Inject into LC-MS/MS System Supernatant->Injection DataAcquisition 7. Data Acquisition (MRM Mode) Injection->DataAcquisition Quantification 8. Quantification (Peak Area Ratios) DataAcquisition->Quantification

Caption: Experimental workflow for plasma sample analysis.
LC-MS/MS Conditions (Typical)

  • HPLC System:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B (Re-equilibration)

  • Mass Spectrometer:

    • Ionization Mode: ESI Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by direct infusion of the reference standard. For a molecule like this compound (C₁₅H₁₂ClN₃O₃S), the precursor ion [M+H]⁺ would be ~366.0. Product ions would be selected based on fragmentation patterns.

      • This compound: e.g., Q1: 366.0 -> Q3: [Product Ion 1], [Product Ion 2]

      • SIL-IS: e.g., Q1: 372.0 -> Q3: [Corresponding Product Ion]

    • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

Data Analysis and Quantification
  • Integrate the chromatographic peaks for this compound and the SIL-IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.[10]

  • Determine the concentration of this compound in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The bioanalytical method should be validated for:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Bench-top, Freeze-thaw, Long-term)

Conclusion

The provided application notes and protocols offer a comprehensive guide for the assessment of this compound plasma concentrations. The mechanism of action highlights the therapeutic rationale, while the detailed pharmacokinetic data provides essential context for study design. The LC-MS/MS protocol outlines a robust and sensitive method for accurate quantification, which is fundamental for advancing the research and development of this promising MPO inhibitor. Adherence to rigorous validation standards is crucial to ensure the generation of reliable and high-quality data.

References

Techniques for Evaluating PF-06282999 Target Engagement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06282999 is a potent and selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO), a heme peroxidase enzyme implicated in a variety of inflammatory and cardiovascular diseases.[1][2][3] MPO catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing agent that contributes to tissue damage and the progression of atherosclerosis.[2] As an irreversible inactivator, this compound offers the potential for sustained target inhibition.[1][3]

Evaluating the extent to which this compound engages its target, MPO, is critical for understanding its pharmacological activity, optimizing dosing regimens, and establishing a clear relationship between target modulation and clinical outcomes. These application notes provide detailed protocols for key experimental techniques to assess the target engagement of this compound, from in vitro biochemical assays to in vivo preclinical and clinical imaging methods.

Myeloperoxidase Signaling Pathway in Inflammation and Atherosclerosis

Myeloperoxidase is released by activated neutrophils and monocytes at sites of inflammation.[4] It binds to the endothelial cell surface and participates in the oxidation of lipoproteins, contributing to the formation of foam cells and the development of atherosclerotic plaques.[4] The inhibition of MPO by this compound is a key mechanism for its potential therapeutic effects.

MPO_Signaling_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelial Layer cluster_subendothelial Subendothelial Space Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO Release Monocyte Activated Monocyte Monocyte->MPO Release PF06282999 This compound PF06282999->MPO Inhibits oxLDL Oxidized LDL MPO->oxLDL Oxidizes EndothelialCell Endothelial Cell MPO->EndothelialCell Binds to LDL LDL LDL->oxLDL oxLDL->EndothelialCell Promotes Inflammation Macrophage Macrophage oxLDL->Macrophage Uptake FoamCell Foam Cell Macrophage->FoamCell Transforms to

Myeloperoxidase (MPO) signaling pathway in atherosclerosis.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various target engagement assays.

Table 1: In Vitro and Ex Vivo Inhibition of Myeloperoxidase by this compound

Assay TypeSystemParameterValueReference(s)
MPO Capture Activity AssayHuman Whole Blood (LPS-stimulated)IC501.9 µM[4][5]
MPO Capture Activity AssayPlasmaEC503.8 µM[4][5]
MPO-catalyzed H2O2 ConsumptionPurified Human MPOIC500.63 µM[3]
MPO Chlorination ActivityPurified Human MPOIC501.23 µM[3]

Table 2: In Vivo Myeloperoxidase Target Engagement by this compound in Preclinical Models

SpeciesModelDoseTissueMPO Activity InhibitionReference(s)
Mouse (Ldlr-/-)Atherosclerosis15 mg/kg, BID, 14 weeksPlasma73% reduction (normalized to MPO levels)[5]
Mouse (Ldlr-/-)Atherosclerosis15 mg/kg, BID, 4 weeksAorta85% reduction[5]
Cynomolgus MonkeyLPS-induced InflammationOral AdministrationPlasmaRobust inhibition[1][2]

Table 3: Human Clinical Trial Data for this compound

Clinical Trial IDPhaseStatusPopulationTarget Engagement DataReference(s)
NCT017070821CompletedHealthy VolunteersSpecific MPO inhibition data not publicly available.[4]
NCT019656001CompletedHealthy VolunteersSpecific MPO inhibition data not publicly available.[4]

Note: Despite extensive searches, detailed quantitative data on MPO inhibition from the Phase 1 clinical trials of this compound in healthy volunteers are not available in the public domain.

Experimental Protocols

MPO Capture Activity Assay (from Plasma or Tissue Homogenates)

This protocol is adapted from methods used in preclinical studies of this compound.[5] It is a highly specific method that combines immunoprecipitation of MPO with a subsequent activity measurement.

MPO_Capture_Assay_Workflow start Start sample_prep Sample Preparation (Plasma or Tissue Homogenate) start->sample_prep plate_coating Coat Plate with Anti-MPO Antibody sample_prep->plate_coating blocking Block Plate plate_coating->blocking sample_incubation Incubate with Sample blocking->sample_incubation wash1 Wash sample_incubation->wash1 add_substrate Add MPO Substrate (e.g., Amplex Red + H2O2) wash1->add_substrate measure Measure Fluorescence/ Absorbance add_substrate->measure end End measure->end

Workflow for the MPO Capture Activity Assay.

Materials:

  • High-binding 96-well black plates

  • Anti-MPO capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Lysis buffer (for tissues)

  • Plasma or tissue homogenate samples

  • MPO substrate (e.g., Amplex® Red)

  • Hydrogen peroxide (H₂O₂)

  • Plate reader (fluorescence or absorbance)

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with anti-MPO capture antibody overnight at 4°C.

  • Washing: Wash the plate with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma or tissue homogenate to the wells and incubate for 2 hours at room temperature to allow the antibody to capture MPO.

  • Washing: Wash the plate thoroughly with wash buffer to remove unbound proteins.

  • Substrate Addition: Prepare the MPO substrate solution (e.g., Amplex® Red and H₂O₂) and add it to each well.

  • Measurement: Immediately measure the fluorescence (for Amplex® Red) or absorbance at the appropriate wavelength in a kinetic or endpoint mode.

  • Data Analysis: Calculate the MPO activity based on the rate of change in signal. Compare the activity in samples from this compound-treated subjects to vehicle-treated controls to determine the percentage of MPO inhibition.

In Vivo Target Engagement Assessment using ¹⁸F-FDG PET Imaging

This is an indirect method to assess the downstream consequences of MPO inhibition on inflammation in atherosclerotic plaques.[5]

PET_Imaging_Workflow start Start animal_prep Animal Preparation (e.g., Ldlr-/- mice on Western diet) start->animal_prep drug_admin Administer this compound or Vehicle animal_prep->drug_admin fdg_injection Inject 18F-FDG drug_admin->fdg_injection uptake_period Allow for 18F-FDG Uptake fdg_injection->uptake_period pet_ct_scan Perform PET/CT Scan uptake_period->pet_ct_scan image_analysis Image Reconstruction and Analysis pet_ct_scan->image_analysis quantification Quantify 18F-FDG Uptake in Aorta (SUV) image_analysis->quantification end End quantification->end

Workflow for ¹⁸F-FDG PET Imaging in Atherosclerosis Models.

Materials:

  • Atherosclerotic animal model (e.g., Ldlr-/- mice on a high-fat diet)

  • This compound formulation for oral administration

  • ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG)

  • PET/CT scanner

  • Anesthesia equipment

  • Image analysis software

Protocol:

  • Animal Model and Treatment: Induce atherosclerosis in a suitable animal model. Treat a cohort of animals with this compound and another with vehicle control for a specified duration.

  • ¹⁸F-FDG Administration: Fast the animals overnight and then administer ¹⁸F-FDG via intravenous injection.

  • Uptake Period: Allow for a 60-90 minute uptake period, during which the ¹⁸F-FDG will accumulate in metabolically active tissues, including inflamed atherosclerotic plaques.

  • PET/CT Imaging: Anesthetize the animals and perform a whole-body PET/CT scan. The CT scan provides anatomical reference, while the PET scan detects the distribution of ¹⁸F-FDG.

  • Image Analysis: Reconstruct the PET and CT images and co-register them.

  • Quantification: Draw regions of interest (ROIs) around the aorta and other relevant tissues. Calculate the Standardized Uptake Value (SUV) for ¹⁸F-FDG in the aortic ROIs.

  • Data Interpretation: Compare the mean SUV in the aortas of this compound-treated animals to the vehicle-treated group. A significant reduction in ¹⁸F-FDG uptake in the treated group suggests a decrease in plaque inflammation, an indirect measure of successful MPO target engagement.

Comparison of Target Engagement Assay Techniques

TechniquePrincipleAdvantagesDisadvantages
MPO Capture Activity Assay Combines immunoprecipitation of MPO with a colorimetric or fluorometric activity assay.High specificity for MPO. Can be used in complex biological matrices like plasma and tissue homogenates.Requires a specific capture antibody. May not distinguish between active and inactive MPO if the antibody recognizes both.
Direct MPO Activity Assays (Colorimetric/Fluorometric) Measures the enzymatic activity of MPO using a chromogenic or fluorogenic substrate.Simple, rapid, and cost-effective. High-throughput compatible.Can be prone to interference from other peroxidases or substances in the sample that affect the substrate or product.
¹⁸F-FDG PET Imaging Measures glucose uptake in inflamed tissues as a surrogate marker for inflammation.Non-invasive, allows for longitudinal in vivo monitoring of treatment effects. Provides spatial information on inflammation.Indirect measure of MPO activity. ¹⁸F-FDG uptake is not specific to MPO-driven inflammation. Lower throughput and higher cost.

Conclusion

The evaluation of this compound target engagement requires a multi-faceted approach, employing a combination of in vitro, ex vivo, and in vivo techniques. The MPO capture activity assay offers a highly specific method for quantifying MPO inhibition in biological samples. For a more functional and systemic assessment, ¹⁸F-FDG PET imaging provides a non-invasive means to monitor the downstream anti-inflammatory effects of MPO inhibition in preclinical models. The selection of the appropriate assay will depend on the specific research question, the available resources, and the stage of drug development. These detailed protocols and comparative data provide a valuable resource for researchers working to characterize the pharmacological effects of this compound and other MPO inhibitors.

References

Troubleshooting & Optimization

improving PF-06282999 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of PF-06282999 in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter with this compound in solution.

Issue 1: Precipitation of this compound upon dilution from a DMSO stock into an aqueous buffer.

Precipitation is a common problem for hydrophobic molecules like this compound when transferred from a high-concentration organic stock to an aqueous environment. This is often due to the compound's low aqueous solubility.

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment to stay below its solubility limit in the aqueous buffer.

  • Optimize Dilution Method: Instead of a single-step dilution, try a serial dilution. This gradual change in solvent polarity can help maintain solubility.

  • Use a Co-solvent: Incorporate a water-miscible co-solvent in your final buffer. However, ensure the final co-solvent concentration is compatible with your experimental system.

  • Adjust pH: The solubility of ionizable compounds can be pH-dependent. Experiment with slight pH adjustments of your aqueous buffer, ensuring it remains compatible with your assay.

  • Sonication or Warming: After dilution, brief sonication or warming the solution to 37°C may help re-dissolve any precipitate.[1]

Issue 2: Observed degradation of this compound in solution over time.

This compound, containing a thiouracil core, may be susceptible to chemical degradation under certain conditions. Based on studies of similar structures like propylthiouracil (PTU), degradation can be expected under basic, oxidative, and photolytic stress.[2]

Troubleshooting Steps:

  • Control pH: Avoid highly basic conditions. Prepare solutions in buffers at or near neutral pH and assess stability.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Use Fresh Solutions: Prepare solutions fresh before use and avoid long-term storage in solution, especially at room temperature. For stock solutions, aliquot and store at -80°C for up to one year.[3]

  • De-gas Solvents: If oxidation is suspected, using de-gassed solvents for solution preparation might be beneficial.

Quantitative Data Summary

The following table summarizes known solubility and storage information for this compound.

ParameterSolvent/ConditionValue/RecommendationCitation
Solubility DMSO≥ 55 mg/mL (168.83 mM)[3]
In vivo formulation 12.5 mg/mL (7.67 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Clear solution)[3]
In vivo formulation 22.5 mg/mL (7.67 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) (Suspended solution)[3]
Storage (Solid) -20°CUp to 3 years[3]
4°CUp to 2 years[3]
Storage (In Solvent) -80°CUp to 1 year[3]
-20°CUp to 1 month[4]

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: We recommend preparing a high-concentration stock solution in anhydrous DMSO.[1] To ensure the compound is fully dissolved, vortexing and brief sonication may be necessary.[3] For accurate preparation, especially with small quantities, add the solvent directly to the vial.[4]

Q2: What are the recommended storage conditions for the stock solution?

A2: Stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[3][4]

Q3: How can I sterilize a solution of this compound for cell culture experiments?

A3: It is recommended to filter the solution through a 0.22 µm sterile filter.[4] Autoclaving or other high-temperature sterilization methods are not advised as they may cause degradation of the compound.[4]

Q4: My this compound solution in DMSO appears to have a precipitate. What should I do?

A4: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.[1] Ensure you are using anhydrous DMSO and that your vials are tightly sealed.[1] Gentle warming and sonication can help redissolve the precipitate. If the problem persists, preparing a fresh stock solution is recommended.

Q5: Is this compound sensitive to light?

Experimental Protocols

The following are general protocols that can be adapted to investigate the stability of this compound.

Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[5]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid compound at 105°C.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see below).

Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent drug from its degradation products.[6]

Objective: To develop an HPLC method capable of resolving this compound from any potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid or Acetic Acid in Water.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Begin with a gradient elution to ensure the separation of compounds with a wide range of polarities. A typical starting gradient could be:

    • 0-20 min: 10% B to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% B to 10% B

    • 30-35 min: 10% B

  • Detection: Use a PDA or UV detector and monitor at a wavelength where this compound has maximum absorbance (this can be determined by running a UV scan of a standard solution).

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 2) between the parent peak and any degradation peaks.

  • Validation: Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

PF06282999 This compound (Thiouracil Derivative) Hydrolysis Hydrolysis (e.g., under basic conditions) PF06282999->Hydrolysis Oxidation Oxidation (e.g., H2O2) PF06282999->Oxidation Photolysis Photolysis (UV/Vis Light) PF06282999->Photolysis RingOpening Ring Opening Products Hydrolysis->RingOpening Desulfurization Desulfurization Products Oxidation->Desulfurization Dimerization Dimerization/Polymerization Photolysis->Dimerization

Caption: Hypothetical degradation pathways of this compound.

Start Precipitation Observed in Aqueous Solution CheckConcentration Is the final concentration too high? Start->CheckConcentration LowerConcentration Lower the final concentration CheckConcentration->LowerConcentration Yes CheckDilution Was a single-step dilution used? CheckConcentration->CheckDilution No FinalCheck Visually inspect and/or measure turbidity LowerConcentration->FinalCheck SerialDilution Use serial dilution CheckDilution->SerialDilution Yes CheckBuffer Is the buffer composition optimal? CheckDilution->CheckBuffer No SerialDilution->FinalCheck ModifyBuffer Adjust pH or add co-solvents (e.g., PEG, ethanol) CheckBuffer->ModifyBuffer No CheckBuffer->FinalCheck Yes ModifyBuffer->FinalCheck Success Solution is clear FinalCheck->Success Clear Failure Precipitate remains FinalCheck->Failure Not Clear

Caption: Troubleshooting workflow for precipitation issues.

Start Start: Prepare 1 mg/mL this compound Stock Solution StressConditions Expose to Stress Conditions Start->StressConditions Acid Acidic Hydrolysis (0.1 N HCl, 60°C) StressConditions->Acid Base Basic Hydrolysis (0.1 N NaOH, 60°C) StressConditions->Base Oxidation Oxidation (3% H2O2, RT) StressConditions->Oxidation Photo Photolysis (UV/Vis light) StressConditions->Photo Sample Collect Samples at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxidation->Sample Photo->Sample Prepare Prepare Samples for Analysis (Neutralize, Dilute) Sample->Prepare Analyze Analyze via Stability-Indicating HPLC Prepare->Analyze End Evaluate Data: % Degradation, Identify Degradants Analyze->End

Caption: Experimental workflow for a forced degradation study.

References

potential off-target effects of PF-06282999

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of PF-06282999, a potent and selective irreversible inhibitor of myeloperoxidase (MPO).

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in the expression of drug-metabolizing enzymes in our cell-based assays with this compound. What could be the cause?

A1: A known off-target effect of this compound is the activation of the pregnane X receptor (PXR), a key regulator of xenobiotic-metabolizing enzymes. This can lead to the induction of cytochrome P450 enzymes, most notably CYP3A4. Studies have shown that this compound can cause a significant increase in CYP3A4 mRNA expression and enzymatic activity. Therefore, it is crucial to consider this off-target effect when interpreting experimental results, especially in hepatic cell models.

Q2: Our in vivo studies with this compound are showing altered pharmacokinetics of co-administered drugs. Is this related to an off-target effect?

A2: Yes, this is likely due to the induction of CYP3A4 by this compound. CYP3A4 is responsible for the metabolism of a large number of clinically used drugs. Induction of this enzyme can lead to accelerated metabolism and reduced plasma concentrations of co-administered drugs that are CYP3A4 substrates, potentially diminishing their efficacy.

Q3: Besides PXR activation, what other off-target activities of this compound should we be aware of?

Q4: We are not seeing the expected level of MPO inhibition in our whole blood assay. What could be the issue?

A4: Several factors could contribute to this. Ensure that the compound is fully solubilized and stable in your assay medium. The IC50 value for this compound in a human whole blood assay is approximately 1.9 μM, with an estimated EC50 in plasma of 3.8 μM.[2] Verify your compound's concentration and the integrity of your assay components. Additionally, since this compound is a mechanism-based inactivator, its inhibitory activity is dependent on MPO catalysis.[1] Ensure that your assay conditions allow for MPO turnover.

Data Presentation

Table 1: In Vitro Potency of this compound

AssaySpeciesValueReference
Human Whole Blood IC50Human1.9 μM[2]
Plasma EC50 (estimated)Human3.8 μM[2]

Table 2: Off-Target Effect of this compound on CYP3A4 Induction

Cell LineParameterFold InductionReference
Human HepaRG CellsCYP3A4 mRNA~14-fold
Human HepaRG CellsMidazolam-1'-hydroxylase activity5-fold
Human Hepatocytes (3 donors)CYP3A4 mRNA (at 300 μM)56% - 86% of Rifampicin response
Human Hepatocytes (3 donors)CYP3A4 enzyme activity (at 300 μM)47% - 72% of Rifampicin response

Experimental Protocols

Protocol 1: PXR Activation Assay (Luciferase Reporter Assay)

This protocol is a generalized procedure for determining if a compound activates the pregnane X receptor (PXR) using a luciferase reporter gene assay.

1. Cell Culture and Seeding:

  • Use a stable cell line co-transfected with a human PXR expression vector and a luciferase reporter plasmid containing PXR response elements (e.g., from the CYP3A4 promoter).
  • Culture cells in the recommended medium to ~80% confluency.
  • Seed cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well and incubate for 24 hours.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). The final vehicle concentration should not exceed 0.5%.
  • Include a vehicle control (DMSO) and a positive control (e.g., Rifampicin at 10 μM).
  • Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or controls.
  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

3. Luciferase Assay:

  • After incubation, lyse the cells using a suitable lysis buffer.
  • Add the luciferase substrate to the cell lysate.
  • Measure the luminescence using a luminometer.

4. Data Analysis:

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay).
  • Calculate the fold induction by dividing the normalized luciferase activity of the compound-treated wells by the normalized luciferase activity of the vehicle control wells.
  • Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: CYP3A4 Induction Assay (in Human Hepatocytes)

This protocol outlines a general method for assessing the induction of CYP3A4 enzyme activity in cultured human hepatocytes.

1. Hepatocyte Culture:

  • Plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
  • Allow the cells to acclimate for 24-48 hours.

2. Compound Treatment:

  • Prepare different concentrations of this compound in hepatocyte culture medium.
  • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 μM Rifampicin).
  • Treat the hepatocytes with the compounds or controls daily for 72 hours, replacing the medium every 24 hours.

3. CYP3A4 Activity Measurement (Midazolam as a probe substrate):

  • After the 72-hour induction period, wash the cells with warm incubation medium.
  • Incubate the cells with a known concentration of midazolam (a CYP3A4 substrate) for a specified time (e.g., 15-60 minutes).
  • Collect the supernatant and stop the reaction (e.g., by adding acetonitrile).
  • Analyze the formation of the primary metabolite, 1'-hydroxymidazolam, using LC-MS/MS.

4. Data Analysis:

  • Quantify the amount of 1'-hydroxymidazolam produced.
  • Normalize the metabolite formation to the protein concentration in each well.
  • Calculate the fold induction relative to the vehicle control.

Mandatory Visualization

PF_06282999_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Neutrophil) PF_06282999_ext This compound PF_06282999_int This compound PF_06282999_ext->PF_06282999_int Cellular Uptake MPO Myeloperoxidase (MPO) PF_06282999_int->MPO Irreversible Inhibition HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO

Caption: On-target signaling pathway of this compound.

PF_06282999_Off_Target_Pathway cluster_extracellular Extracellular cluster_hepatocyte Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PF_06282999_ext This compound PF_06282999_int This compound PF_06282999_ext->PF_06282999_int Cellular Uptake PXR Pregnane X Receptor (PXR) PF_06282999_int->PXR Activation PXR_RXR_complex PXR-RXR Complex PXR->PXR_RXR_complex Heterodimerization RXR Retinoid X Receptor (RXR) RXR->PXR_RXR_complex PXR_RXR_complex_nuc PXR-RXR Complex PXR_RXR_complex->PXR_RXR_complex_nuc Nuclear Translocation PXR_RE PXR Response Element (on CYP3A4 gene) PXR_RXR_complex_nuc->PXR_RE Binding CYP3A4_mRNA CYP3A4 mRNA PXR_RE->CYP3A4_mRNA Increased Transcription CYP3A4_protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_protein Translation Drug_Metabolism Increased Drug Metabolism CYP3A4_protein->Drug_Metabolism

Caption: Off-target signaling pathway of this compound via PXR activation.

Experimental_Workflow_PXR_Activation cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture PXR reporter cell line Cell_Seeding Seed cells into 96-well plate Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound dilutions Cell_Seeding->Compound_Prep Incubation Treat cells and incubate for 24h Compound_Prep->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Luminescence_Measurement Measure luciferase activity Cell_Lysis->Luminescence_Measurement Normalization Normalize to cell viability Luminescence_Measurement->Normalization Fold_Induction Calculate fold induction Normalization->Fold_Induction Dose_Response Generate dose-response curve Fold_Induction->Dose_Response

Caption: Experimental workflow for PXR activation assay.

References

Technical Support Center: PF-06282999 and CYP3A4 Induction Risk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the risk of Cytochrome P450 3A4 (CYP3A4) induction by the myeloperoxidase inactivator, PF-06282999.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound, chemically known as 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamide, is an irreversible inactivator of the human myeloperoxidase (MPO) enzyme.[1][2] It belongs to the thiouracil class of compounds and has been investigated as a potential therapeutic agent for cardiovascular diseases.[1][2]

Q2: Does this compound pose a risk for CYP3A4 induction?

Yes, studies have demonstrated that this compound is an inducer of CYP3A4.[1][3] This has been observed through increased CYP3A4 mRNA expression and enhanced midazolam-1'-hydroxylase activity in human hepatocytes.[1][3] Clinical data also supports this, showing dose-dependent decreases in the plasma concentrations of the CYP3A4 substrate midazolam after treatment with this compound.[1][3]

Q3: What is the molecular mechanism behind this compound-mediated CYP3A4 induction?

The induction of CYP3A4 by this compound is mediated through the activation of the human pregnane X receptor (PXR).[1][3] this compound selectively activates PXR, which in turn leads to the transcriptional upregulation of the CYP3A4 gene.[1][3] This has been confirmed in studies where the induction of CYP3A4 by this compound was negated in PXR-knockout HepaRG cells.[1][3]

Q4: What is the magnitude of CYP3A4 induction observed with this compound in preclinical studies?

In vitro studies using human hepatocytes and HepaRG cells have shown significant CYP3A4 induction. Treatment with this compound resulted in a roughly 14-fold induction of CYP3A4 mRNA and a 5-fold increase in midazolam-1'-hydroxylase activity in HepaRG cells.[1][3] In human hepatocytes, this compound led to dose-dependent increases in CYP3A4 mRNA with Emax values ranging from 20- to 60-fold induction.[3]

Troubleshooting Guides

Guide 1: Unexpectedly High Variability in CYP3A4 Induction Readouts
Potential Cause Troubleshooting Steps
Cell Line Instability or Passage Number Ensure consistent use of a specific passage number range for HepaRG cells or primary hepatocytes. High passage numbers can lead to altered cellular responses.
Inconsistent Compound Concentration Verify the accuracy of this compound dilutions and the final concentration in the culture medium. Use a freshly prepared stock solution for each experiment.
Donor Variability (Primary Hepatocytes) If using primary human hepatocytes, be aware of significant inter-donor variability in CYP induction responses. Use cells from at least three different donors to obtain a representative average.
Edge Effects in Multi-well Plates Avoid using the outer wells of 96-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Inconsistent Incubation Times Adhere strictly to the recommended incubation times for this compound treatment and subsequent substrate incubation.
Guide 2: No or Low CYP3A4 Induction Observed with Positive Control
Potential Cause Troubleshooting Steps
Inactive Positive Control Use a fresh, validated stock of a known CYP3A4 inducer like Rifampicin. Ensure proper storage conditions are maintained.
Sub-optimal Cell Health Assess cell viability before and after the experiment using methods like Trypan Blue exclusion or a cell viability assay. Only use cultures with high viability (>90%).
Incorrect Substrate Concentration Ensure the concentration of the probe substrate (e.g., midazolam) is appropriate for detecting induced enzyme activity and is not rate-limiting.
Analytical Method Sensitivity Verify the sensitivity and calibration of the analytical method (e.g., LC-MS/MS) used to detect the metabolite of the probe substrate.

Quantitative Data Summary

Table 1: In Vitro CYP3A4 Induction by this compound in Human Hepatocytes

ParameterValueCell SystemReference
CYP3A4 mRNA Induction (Emax) 20- to 60-foldHuman Hepatocytes[3]
CYP3A4 mRNA Induction (EC50) 79.3 to 112 µMHuman Hepatocytes[3]
Midazolam-1'-hydroxylase Activity (Emax) 47% to 72% of Rifampin responseHuman Hepatocytes[3][4]

Table 2: In Vitro CYP3A4 Induction by this compound in HepaRG Cells

ParameterValueCell SystemReference
CYP3A4 mRNA Induction ~14-foldHepaRG Cells[1][3]
Midazolam-1'-hydroxylase Activity ~5-fold increaseHepaRG Cells[1][3]

Experimental Protocols

Protocol 1: Determination of CYP3A4 mRNA Induction in Human Hepatocytes
  • Cell Plating: Plate cryopreserved human hepatocytes in collagen-coated 48-well plates at a density of 0.3 x 10^6 cells/mL in incubation medium.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10-1000 µM) or a positive control (e.g., 10 µM Rifampicin). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Treat the cells for 48-72 hours, with a medium change every 24 hours containing the respective compounds.

  • RNA Isolation: At the end of the treatment period, lyse the cells and isolate total RNA using a commercially available kit.

  • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) using TaqMan® gene expression assays for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the fold induction of CYP3A4 mRNA relative to the vehicle control.

Protocol 2: Assessment of CYP3A4 Activity (Midazolam-1'-hydroxylase Assay)
  • Follow Steps 1-4 from the CYP3A4 mRNA induction protocol.

  • Substrate Incubation: After the treatment period, wash the cells with fresh medium and then incubate with a probe substrate for CYP3A4, such as midazolam (e.g., 5 µM), for a specified time (e.g., 30-60 minutes) at 37°C.

  • Sample Collection: Collect the supernatant at the end of the incubation period.

  • Metabolite Analysis: Analyze the formation of the 1'-hydroxymidazolam metabolite in the supernatant using a validated LC-MS/MS method.

  • Data Normalization: Normalize the rate of metabolite formation to the protein concentration in each well.

  • Data Analysis: Calculate the fold increase in CYP3A4 activity relative to the vehicle control.

Visualizations

CYP3A4_Induction_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PF06282999 This compound PF06282999_in This compound PF06282999->PF06282999_in Cellular Uptake PXR PXR PXR_RXR_inactive Inactive PXR/RXR Complex PXR->PXR_RXR_inactive binds RXR RXR RXR->PXR_RXR_inactive PXR_RXR_active Active PXR/RXR Complex PXR_RXR_inactive->PXR_RXR_active Translocation PF06282999_in->PXR activates CYP3A4_Gene CYP3A4 Gene PXR_RXR_active->CYP3A4_Gene binds to promoter CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4 Protein\n(Translation) CYP3A4 Protein (Translation) CYP3A4_mRNA->CYP3A4 Protein\n(Translation) leads to

Caption: PXR-mediated signaling pathway for CYP3A4 induction by this compound.

Experimental_Workflow cluster_assays Parallel Assays start Start: Plate Human Hepatocytes/HepaRG Cells treatment Treat with this compound, Positive & Vehicle Controls (48-72h) start->treatment rna_extraction RNA Extraction treatment->rna_extraction substrate_incubation Incubate with CYP3A4 Substrate treatment->substrate_incubation qpcr qRT-PCR for CYP3A4 mRNA rna_extraction->qpcr lcms LC-MS/MS Analysis of Metabolite substrate_incubation->lcms end_mrna End: Fold Induction of mRNA qpcr->end_mrna end_activity End: Fold Induction of Activity lcms->end_activity

Caption: Experimental workflow for assessing CYP3A4 induction.

References

Technical Support Center: Optimizing PF-06282999 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-06282999. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: The optimal concentration of this compound is cell-type dependent. A good starting point is to use a concentration range around the known IC₅₀ and EC₅₀ values. The IC₅₀ of this compound for myeloperoxidase (MPO) inhibition in human whole blood is 1.9 µM, with an EC₅₀ of 3.8 µM.[1][2] For in vitro experiments with isolated neutrophils, a concentration of 10 µM has been used with other MPO inhibitors to effectively block MPO activity.[3] We recommend performing a dose-response experiment starting from 0.1 µM to 20 µM to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How should I prepare the stock solution of this compound?

A2: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, prepare fresh dilutions from the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line, typically less than 0.1-0.5%.

Q3: Is this compound cytotoxic?

A3: High concentrations of any small molecule inhibitor can potentially induce cytotoxicity. The toxicity of this compound is cell-line specific and depends on the concentration and incubation time. It is crucial to perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the non-toxic concentration range for your specific experimental setup.

Q4: How long should I incubate my cells with this compound?

A4: this compound is a mechanism-based irreversible inhibitor of MPO.[4] This means that it covalently binds to and permanently inactivates the enzyme. The inhibitory effect is time-dependent. For short-term signaling studies, a pre-incubation of 1-4 hours is typically sufficient. For longer-term functional assays, the incubation time should be optimized based on your experimental endpoint and the turnover rate of MPO in your cell type.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no inhibitory effect observed. 1. Suboptimal Concentration: The concentration of this compound may be too low for your cell type or experimental conditions. 2. Compound Degradation: The compound may have degraded due to improper storage or handling. 3. Cellular MPO Levels: The target cells may express low levels of MPO.1. Perform a dose-response curve to determine the optimal concentration. 2. Prepare a fresh stock solution from a new vial of the compound. Avoid repeated freeze-thaw cycles. 3. Confirm MPO expression in your cell line using techniques like Western blot or an MPO activity assay.
High levels of cell death observed. 1. Concentration is too high: The concentration of this compound may be in the toxic range for your cells. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Prolonged Exposure: Continuous long-term exposure may be toxic.1. Perform a cell viability assay to determine the non-toxic concentration range. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control. 3. Reduce the incubation time or consider a washout step after a defined treatment period.
Variability between experimental replicates. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inaccurate Pipetting: Errors in compound dilution or addition. 3. Edge Effects in Plates: Evaporation from wells on the edge of the plate.1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and ensure proper mixing of solutions. 3. Avoid using the outermost wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity.

Data Presentation

Table 1: In Vitro Concentrations of this compound for MPO Inhibition

Parameter Value System Reference
IC₅₀1.9 µMHuman Whole Blood[1][2]
EC₅₀3.8 µMHuman Whole Blood[1][2]
Recommended Starting Range0.1 - 20 µMIn Vitro Cell Culture-
Example Concentration for Neutrophils10 µM (for similar MPO inhibitor)Isolated Human Neutrophils[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot for MPO-Induced Signaling Pathway Analysis
  • Cell Treatment: Seed cells (e.g., neutrophils or macrophages) in a 6-well plate. Pre-treat the cells with various concentrations of this compound for 1-4 hours. Stimulate the cells with an MPO agonist if necessary.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-p38, p-ERK, p-Akt, and NF-κB p65 overnight at 4°C. Use antibodies against total p38, ERK, Akt, and a loading control (e.g., β-actin or GAPDH) on separate blots or after stripping.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

MPO_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MPO MPO CD11b/CD18 CD11b/CD18 MPO->CD11b/CD18 Binds Tyrosine_Phosphorylation Tyrosine Phosphorylation CD11b/CD18->Tyrosine_Phosphorylation ERK1_2 ERK1/2 CD11b/CD18->ERK1_2 Akt Akt CD11b/CD18->Akt p38_MAPK p38 MAPK Tyrosine_Phosphorylation->p38_MAPK NF_kB NF-κB p38_MAPK->NF_kB Bad_phos Bad Phosphorylation ERK1_2->Bad_phos Akt->Bad_phos Inflammation Inflammation NF_kB->Inflammation Caspase3_inhibition Caspase-3 Inhibition Bad_phos->Caspase3_inhibition Apoptosis_inhibition Apoptosis Inhibition Caspase3_inhibition->Apoptosis_inhibition Apoptosis_inhibition->Inflammation PF06282999 This compound PF06282999->MPO Inhibits (Catalytic Activity) Troubleshooting_Workflow start Start Experiment with This compound issue Issue Encountered? start->issue no_effect Inconsistent or No Inhibitory Effect issue->no_effect Yes high_toxicity High Cell Death issue->high_toxicity variability High Variability between Replicates issue->variability success Successful Experiment issue->success No check_conc Optimize Concentration (Dose-Response) no_effect->check_conc check_compound Check Compound Stability & MPO Expression no_effect->check_compound check_viability Perform Cell Viability Assay high_toxicity->check_viability check_solvent Check Solvent Concentration high_toxicity->check_solvent check_seeding Ensure Consistent Cell Seeding variability->check_seeding check_pipetting Verify Pipetting Accuracy variability->check_pipetting check_conc->start check_compound->start check_viability->start check_solvent->start check_seeding->start check_pipetting->start

References

Technical Support Center: MPO Activity Assays with PF-06282999

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the myeloperoxidase (MPO) inhibitor, PF-06282999, in MPO activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit MPO activity?

A1: this compound is a potent and selective, orally bioavailable, irreversible inhibitor of myeloperoxidase (MPO).[1][2][3] It functions as a mechanism-based inactivator, meaning it is dependent on MPO catalysis to exert its inhibitory effect.[2] This leads to a covalent and irreversible binding to the enzyme, ensuring a lasting inhibition.[2][4]

Q2: What is the solubility of this compound and how should I prepare stock solutions?

A2: this compound is soluble in DMSO.[1][3] For in vitro assays, stock solutions can be prepared in DMSO at concentrations up to 100 mg/mL.[1] It is important to use freshly opened DMSO as it is hygroscopic and can affect solubility.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.[1][5] When preparing solutions, ultrasonic treatment can aid in dissolution.[1][5] Stock solutions should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[1]

Q3: What are the recommended starting concentrations for this compound in an MPO activity assay?

A3: The IC50 value for this compound in a human whole blood assay is approximately 1.9 µM.[1][4][5] The estimated EC50 for total this compound concentration in plasma is 3.8 µM.[1][5] For in vitro experiments, a concentration range around these values would be a suitable starting point for determining the optimal inhibitory concentration in your specific assay conditions.

Q4: Are there different types of MPO activity assays?

A4: Yes, MPO activity can be measured based on its chlorination or peroxidation activity.[6] Assays based on chlorination activity are generally more specific for MPO.[6] Common assay methods include colorimetric and fluorometric approaches.[7][8] Some assays utilize substrates like TMB (3,3′,5,5′-Tetramethylbenzidine) or ADHP (10-acetyl-3,7-dihydroxyphenoxazine) which produce a detectable signal upon oxidation.[9][10] To increase specificity and avoid interference from other substances in biological samples, antibody-capture MPO activity assays are recommended.[9]

Troubleshooting Guide

Q5: I am observing high background signal or variability in my MPO assay. What could be the cause?

A5: High background and variability can stem from several sources:

  • Interfering substances: Biological samples like tissue homogenates and extracellular fluids can contain substances that interfere with the assay.[9] Hemoglobin and myoglobin also possess peroxidase activity and can contribute to the signal.[9]

  • Non-specific peroxidase activity: Many common MPO substrates are not entirely specific and can be oxidized by other peroxidases present in the sample.[9]

  • Reagent instability: Improper storage or repeated freeze-thaw cycles of reagents, such as the MPO substrate or the enzyme itself, can lead to degradation and inconsistent results.[8]

To troubleshoot this, consider the following:

  • Use an antibody-capture assay: This method first isolates MPO from the sample using a specific antibody, thereby removing interfering substances before measuring activity.[9]

  • Include proper controls: Always run a blank (no enzyme) and a negative control (no substrate). If using biological samples, include samples from MPO-knockout mice if possible to assess specificity.[9]

  • Ensure proper sample preparation: When working with tissues, perfuse the tissue to remove blood before homogenization.[7] For cell lysates, follow a validated protocol for extraction.[11]

Q6: My inhibitor, this compound, does not seem to be working. What should I check?

A6: If you are not observing inhibition with this compound, consider these points:

  • Inhibitor preparation and storage: Confirm that the inhibitor was dissolved properly and that the stock solution has been stored correctly to prevent degradation.[1] Use fresh dilutions for each experiment.

  • Mechanism of action: Remember that this compound is a mechanism-based inhibitor, and its inhibitory action is dependent on MPO catalysis.[2] Ensure that the assay conditions allow for enzymatic turnover.

  • Assay conditions: The effectiveness of the inhibitor can be influenced by the pH, temperature, and substrate concentration in your assay. Optimize these parameters according to a validated protocol.

Q7: I am seeing inconsistent results between experiments. How can I improve reproducibility?

A7: To enhance reproducibility:

  • Standardize protocols: Use a detailed and consistent protocol for sample preparation, reagent handling, and data acquisition.[9]

  • Use fresh reagents: Prepare fresh working solutions of substrates and other critical reagents for each experiment.[8]

  • Run replicates: Always include technical replicates (duplicates or triplicates) for each sample and control to assess intra-assay variability.[9]

  • Employ an antibody-capture method: This will significantly reduce variability caused by interfering substances in complex biological samples.[9]

Quantitative Data Summary

ParameterValueSpecies/SystemReference
This compound IC50 1.9 µMHuman whole blood (LPS-stimulated)[1][4][5]
This compound EC50 3.8 µMPlasma (total concentration)[1][5]
This compound Partition Ratio 6.5In vitro MPO assay[12]

Experimental Protocols

Key Experiment: Antibody-Capture MPO Activity Assay

This protocol is a recommended method for measuring MPO activity in biological samples due to its high specificity.[9]

  • Plate Coating: Coat a 96-well plate with an anti-MPO antibody and incubate overnight.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Sample Incubation: Add your biological samples (e.g., plasma, tissue homogenate) to the wells and incubate to allow the antibody to capture the MPO.

  • Washing: Wash the plate again to remove all other components of the sample, leaving only the captured MPO.

  • Inhibitor Treatment (Optional): For inhibitor studies, add different concentrations of this compound to the wells and incubate.

  • Activity Measurement: Add the assay buffer containing a fluorogenic substrate (e.g., ADHP) and hydrogen peroxide (H2O2) to each well.

  • Signal Detection: Measure the fluorescence signal over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for some substrates).[11] The rate of increase in fluorescence is proportional to the MPO activity.

Visualizations

MPO_Inhibition_Pathway cluster_inhibition Mechanism-Based Inhibition cluster_activity Normal Enzymatic Activity MPO Myeloperoxidase (MPO) (Active Enzyme) Oxidized_Substrate Oxidized Product (Colored/Fluorescent) MPO->Oxidized_Substrate Oxidation Inactive_MPO Inactive MPO-PF-06282999 (Covalent Complex) MPO->Inactive_MPO Catalytic Turnover PF06282999 This compound (Thiouracil Derivative) PF06282999->Inactive_MPO H2O2 H₂O₂ H2O2->Oxidized_Substrate Substrate Peroxidase Substrate (e.g., TMB, ADHP) Substrate->Oxidized_Substrate MPO_Assay_Workflow start Start sample_prep Sample Preparation (e.g., Tissue Homogenization, Cell Lysis) start->sample_prep ab_capture Antibody Capture of MPO (in antibody-coated plate) sample_prep->ab_capture wash1 Wash to Remove Unbound Components ab_capture->wash1 inhibitor_add Add this compound (or vehicle control) wash1->inhibitor_add reagent_add Add Substrate and H₂O₂ inhibitor_add->reagent_add measure Measure Signal (Colorimetric/Fluorometric) reagent_add->measure end End measure->end Troubleshooting_Logic issue Inconsistent or Unexpected Results high_bg High Background / Variability? issue->high_bg no_inhibition No Inhibition Observed? issue->no_inhibition interfering_sub Check for Interfering Substances (e.g., Hemoglobin) high_bg->interfering_sub Yes reagent_stability Check Reagent Stability (Fresh Aliquots?) high_bg->reagent_stability Yes inhibitor_prep Verify Inhibitor Prep & Storage no_inhibition->inhibitor_prep Yes assay_conditions Check Assay Conditions (pH, Temp, Substrate Conc.) no_inhibition->assay_conditions Yes use_ab_capture Solution: Use Antibody-Capture Assay interfering_sub->use_ab_capture fresh_reagents Solution: Use Fresh Reagents reagent_stability->fresh_reagents optimize_conditions Solution: Optimize Assay Conditions assay_conditions->optimize_conditions

References

addressing precipitation of PF-06282999 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of PF-06282999 precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound, with the chemical name 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, is a potent and selective myeloperoxidase (MPO) inhibitor.[1] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to low solubility in aqueous solutions such as buffers and cell culture media. This poor solubility can result in precipitation, leading to inaccurate experimental results and difficulties in formulation development.

Q2: What is the expected pH-dependent solubility behavior of this compound?

Q3: In what solvents is this compound soluble?

This compound is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of up to 100 mg/mL.[4] For in vivo studies, several co-solvent formulations have been reported to achieve a concentration of 2.5 mg/mL.[4][5]

Q4: What are the initial signs of this compound precipitation in my experiment?

Precipitation can manifest as:

  • Visual Cloudiness or Turbidity: The solution appears hazy or opaque.

  • Visible Particles: Solid particles may be observed suspended in the solution or settled at the bottom of the container.

  • A Film on the Surface: A thin layer of solid material may form on the surface of the liquid.

For a more quantitative assessment, an increase in absorbance at a wavelength around 600-650 nm can indicate the formation of a precipitate.[6]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.

Possible Cause Recommended Solution
High Final Concentration: The final concentration of this compound in the aqueous buffer exceeds its solubility limit.1. Reduce the Final Concentration: Attempt your experiment with a lower final concentration of this compound. 2. Determine the Maximum Soluble Concentration: Perform a kinetic solubility assay (see Experimental Protocols section) to determine the highest concentration that remains in solution under your experimental conditions.
Rapid Solvent Exchange: Adding a small volume of concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid change in the solvent environment, leading to precipitation.1. Stepwise Dilution: First, create an intermediate dilution of your DMSO stock in the aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer. 2. Slow Addition with Agitation: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations.
Low Temperature: The solubility of many compounds, including this compound, is lower at colder temperatures.Use Pre-warmed Buffers: Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the DMSO stock solution.
Issue 2: Precipitation Occurs Over Time During an Experiment

Precipitation that develops gradually can be due to compound instability or slow equilibration to a supersaturated state.

Possible Cause Recommended Solution
Supersaturation: The initial concentration, although appearing clear, is thermodynamically unstable and will precipitate over time to reach its equilibrium solubility.1. Lower the Working Concentration: Use a concentration that is below the determined kinetic solubility limit for the duration of your experiment. 2. Include Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins or surfactants, if compatible with your experimental system.[2]
pH Shift: Changes in the pH of the medium during the experiment (e.g., due to cellular metabolism) can alter the ionization state and solubility of this compound.Use a Strongly Buffered System: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.
Compound Degradation: The compound may be degrading into less soluble byproducts.Assess Compound Stability: Perform a stability study by incubating this compound in your experimental medium over time and analyzing for degradation products using techniques like HPLC.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/SystemConcentrationObservationReference(s)
Dimethyl Sulfoxide (DMSO)100 mg/mL (307 mM)Clear solution (ultrasonication may be needed)[4][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (7.67 mM)Clear solution (ultrasonication needed)[4][5]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (7.67 mM)Suspended solution (ultrasonication needed)[4][5]
10% DMSO, 90% Corn Oil2.5 mg/mL (7.67 mM)Clear solution (ultrasonication needed)[4][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the vial vigorously to dissolve the compound. If necessary, use brief sonication in a water bath to aid dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay in a 96-Well Plate Format

This protocol allows for the determination of the maximum soluble concentration of this compound in a specific aqueous buffer.[7][8]

  • Prepare a Serial Dilution in DMSO:

    • In a 96-well polypropylene plate, prepare a 2-fold serial dilution of your high-concentration this compound DMSO stock solution (e.g., starting from 10 mM).

  • Dilution in Aqueous Buffer:

    • In a separate 96-well clear, flat-bottom plate, add the appropriate volume of your pre-warmed aqueous buffer to each well.

    • Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration from the serial dilution plate to the corresponding wells of the buffer plate. This will create a range of final this compound concentrations with a constant final DMSO percentage. Include a DMSO-only control.

  • Incubation and Observation:

    • Incubate the plate at the desired experimental temperature (e.g., 37°C).

    • Visually inspect the wells for precipitation at various time points (e.g., 0, 1, 4, and 24 hours).

    • For a quantitative measurement, read the absorbance of the plate at 650 nm at the same time points. An increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear (or shows no significant increase in absorbance compared to the control) at the final time point is the kinetic solubility limit under those conditions.

Mandatory Visualization

Troubleshooting_Precipitation start Precipitation Observed in Aqueous Solution q1 Immediate or Delayed Precipitation? start->q1 immediate Immediate Precipitation ('Crashing Out') q1->immediate Immediate delayed Delayed Precipitation (Over Time) q1->delayed Delayed q2_immediate Final Concentration Too High? immediate->q2_immediate q3_delayed Is the Solution Supersaturated? delayed->q3_delayed sol1_reduce_conc Solution: - Reduce final concentration - Determine max. soluble conc. q2_immediate->sol1_reduce_conc Yes sol2_dilution_tech Solution: - Use stepwise dilution - Add stock slowly to stirring buffer q2_immediate->sol2_dilution_tech No end Clear Solution sol1_reduce_conc->end sol2_dilution_tech->end sol3_lower_conc Solution: - Lower working concentration q3_delayed->sol3_lower_conc Yes q4_ph_shift Is there a pH Shift? q3_delayed->q4_ph_shift No sol3_lower_conc->end sol4_excipients Solution: - Consider solubility enhancers (e.g., cyclodextrins) sol4_excipients->end q4_ph_shift->sol4_excipients No sol5_buffer Solution: - Use a stronger buffer q4_ph_shift->sol5_buffer Yes sol5_buffer->end

Caption: A troubleshooting workflow for addressing this compound precipitation.

Experimental_Workflow start Start: Determine Kinetic Solubility step1 1. Prepare Serial Dilution of This compound in 100% DMSO start->step1 step2 2. Add Dilutions to Pre-warmed Aqueous Buffer in 96-Well Plate step1->step2 step3 3. Incubate at Desired Temperature step2->step3 step4 4. Monitor for Precipitation (Visually and/or by Absorbance at 650 nm) step3->step4 q1 Precipitation Observed? step4->q1 result1 Result: Maximum Soluble Concentration Determined q1->result1 Yes result2 Result: Soluble at all Tested Concentrations q1->result2 No end Proceed with Experiment result1->end result2->end

Caption: Experimental workflow for determining the kinetic solubility of this compound.

References

Technical Support Center: PF-06282999 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the myeloperoxidase (MPO) inhibitor, PF-06282999.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.

Issue: High Variability in Plasma MPO Activity Measurements

  • Question: We are observing significant variability in myeloperoxidase (MPO) activity in plasma samples from our animal studies. What are the potential causes and how can we mitigate this?

  • Answer: High variability in plasma MPO activity can stem from several pre-analytical and analytical factors. Here are the key areas to investigate:

    • Blood Collection and Handling:

      • Anticoagulant Choice: The type of anticoagulant used in blood collection tubes is critical. MPO concentrations are consistently higher in serum and heparin plasma tubes compared to EDTA or citrate tubes. For accurate and consistent MPO measurement, the use of EDTA or EDTA plasma preparation tubes is the preferred method.[1]

      • Sample Stability: MPO concentrations in samples collected in EDTA tubes are stable before centrifugation as whole blood and as plasma after processing.[1] Ensure consistent and timely processing of blood samples after collection. Delays or temperature fluctuations can affect enzyme activity.

      • Hemolysis: Hemolysis can release MPO from red blood cells, artificially inflating activity levels. Care should be taken during blood collection to minimize hemolysis.

    • Assay-Related Factors:

      • Assay Specificity: Many commercially available MPO activity assays use general peroxidase substrates (e.g., TMB, o-dianisidine) and may lack specificity, leading to interference from other peroxidases like eosinophil peroxidase.[2][3] Consider using an MPO-specific antibody capture assay to improve specificity.[3][4]

      • Interfering Substances: Biological samples can contain substances that interfere with MPO activity measurements.[3][4][5] Capturing MPO with an antibody prior to the activity assay can help circumvent this issue.[3][4]

      • Intra- and Inter-Assay Variability: Even with the same assay, variability can occur between different runs and even within the same run.[6][7] Ensure proper calibration of equipment and use of internal controls to monitor and normalize for this variability.

Issue: Inconsistent Pharmacokinetic (PK) Profile of this compound

  • Question: We are seeing inconsistent plasma concentrations of this compound in our rodent studies after oral gavage. What could be causing this?

  • Answer: Variability in the pharmacokinetic profile of orally administered compounds can be influenced by several factors:

    • Formulation and Administration:

      • Vehicle Preparation: Ensure the dosing vehicle is prepared consistently for every experiment. A published formulation for this compound in mice is a 1:1 solution of 1% hydroxymethylcellulose and 1% hypromellose acetate succinate in 40 mM Tris Base, pH 10.5.[4][8] Inconsistent preparation of this suspension can lead to variable dosing.

      • Gavage Technique: Improper oral gavage technique can lead to inaccurate dosing or aspiration, affecting drug absorption. Ensure all personnel are properly trained and consistent in their technique.

      • Compound Stability in Vehicle: While not specifically reported for this compound, it is good practice to assess the stability of the compound in the dosing vehicle over the duration of the experiment.

    • Animal-Related Factors:

      • Fasting Status: The presence or absence of food in the stomach can significantly impact the absorption of orally administered drugs. Standardize the fasting period for all animals before dosing.

      • Gastrointestinal Physiology: Individual differences in gastric emptying time and intestinal motility can contribute to variability in drug absorption.

Issue: Unexpected Results in the Ldlr-/- Mouse Atherosclerosis Model

  • Question: We are using the Ldlr-/- mouse model to study the effect of this compound on atherosclerosis, but our results are not as expected. What are some potential confounding factors?

  • Answer: The Ldlr-/- mouse model is a valuable tool, but several factors can influence the development and composition of atherosclerotic plaques, leading to variability in study outcomes:

    • Diet:

      • Composition: The composition of the "Western diet" used to induce atherosclerosis can vary significantly between suppliers and even between batches.[9][10] The amount of cholesterol and the type of fat are critical determinants of lesion development.[9][10] It is crucial to use a consistent and well-defined diet throughout the study.

      • Dietary Cholesterol: Dietary cholesterol is a major pro-atherogenic component in these models.[10]

      • Cholate: The inclusion of cholate in the diet can accelerate atherosclerosis but may also introduce confounding effects and should be used with caution unless its effects are specifically being investigated.[10]

    • Animal Characteristics:

      • Sex Differences: Male and female Ldlr-/- mice can exhibit different rates and severity of atherosclerosis development, with some studies showing more severe atherosclerosis in females.[11] It is recommended to use animals of both sexes and analyze the data separately or normalize for this variable.

      • Genetic Background: The genetic background of the mice can influence their susceptibility to atherosclerosis.[12] Ensure that all mice in the study are from the same genetic background.

    • Anesthesia:

      • Impact on MPO: Some anesthetics can have anti-inflammatory effects and may reduce MPO activity.[13] For example, sevoflurane has been shown to reduce MPO activity in the bronchoalveolar lavage fluid of mice.[13] The choice of anesthetic and the duration of anesthesia should be consistent across all experimental groups.

Frequently Asked Questions (FAQs)

General

  • What is the mechanism of action of this compound?

    • This compound is a highly selective and potent irreversible inhibitor of myeloperoxidase (MPO).[14] It acts in a time-dependent manner through a covalent, mechanism-based inactivation of the enzyme.[14]

Pharmacokinetics

  • What is the oral bioavailability of this compound in different animal species?

    • This compound has good oral bioavailability in preclinical species.[15]

Animal Models

  • What are the key animal models used to study this compound?

    • Ldlr-/- Mouse Model of Atherosclerosis: This model is used to investigate the role of MPO in the formation and composition of atherosclerotic lesions.[4][8] Mice are typically fed a high-fat "Western diet" to induce hyperlipidemia and atherosclerosis.[4][8]

    • Lipopolysaccharide (LPS) Challenge in Cynomolgus Monkeys: This model is used to study the anti-inflammatory effects of this compound. Intravenous administration of LPS induces a systemic inflammatory response, leading to the activation of leukocytes and the release of MPO.[14]

Experimental Procedures

  • What is the recommended blood collection procedure for measuring MPO activity?

    • For accurate and consistent MPO measurements, it is recommended to collect blood in EDTA tubes.[1] Proper handling to avoid hemolysis and timely processing are also crucial.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterMouseRatDogMonkey
Plasma Clearance (CLp) (mL/min/kg) LowModerateLowLow
Oral Bioavailability (%) GoodGoodGoodGood
Plasma Protein Binding ModerateModerateModerateModerate

Source: Adapted from Pharmacokinetics and Disposition of the Thiouracil Derivative this compound, an Orally Bioavailable, Irreversible Inactivator of Myeloperoxidase Enzyme, Across Animals and Humans.[15]

Experimental Protocols

1. Oral Gavage Formulation and Administration of this compound in Mice

  • Objective: To prepare and administer this compound to mice via oral gavage.

  • Materials:

    • This compound powder

    • Hydroxymethylcellulose

    • Hypromellose acetate succinate

    • Tris Base

    • Sterile water

    • Oral gavage needles (20-22 gauge, ball-tipped)

    • Syringes

  • Procedure:

    • Vehicle Preparation: Prepare a 1:1 solution of 1% hydroxymethylcellulose and 1% hypromellose acetate succinate in 40 mM Tris Base, pH 10.5.

    • This compound Suspension: Suspend the this compound powder in the prepared vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL). Ensure the suspension is homogenous by vortexing or stirring.

    • Animal Handling and Dosing:

      • Gently restrain the mouse.

      • Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.

      • Insert the gavage needle smoothly along the upper palate and down the esophagus into the stomach.

      • Slowly administer the calculated volume of the this compound suspension.

      • Carefully remove the gavage needle.

      • Monitor the animal for any signs of distress.

2. Western Diet-Induced Atherosclerosis Model in Ldlr-/- Mice

  • Objective: To induce the development of atherosclerotic plaques in Ldlr-/- mice.

  • Materials:

    • Ldlr-/- mice (on a C57BL/6J background)

    • Western diet (typically high in fat and cholesterol, e.g., 21% fat, 0.15-0.2% cholesterol)

    • Standard chow diet

  • Procedure:

    • Acclimation: Acclimate the Ldlr-/- mice to the housing facility for at least one week.

    • Diet Induction: At 6-8 weeks of age, switch the mice from a standard chow diet to a Western diet.[16]

    • Study Duration: Maintain the mice on the Western diet for a period of 12-16 weeks to allow for the development of significant atherosclerotic lesions.[4][16]

    • Treatment Administration: Administer this compound or vehicle control according to the study design for the specified duration.

    • Tissue Collection: At the end of the study, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

    • Plaque Analysis: Dissect the aorta and aortic root for quantification of atherosclerotic lesions using techniques such as en face analysis with Oil Red O staining or cross-sectional analysis of the aortic root.[1][2][13][17][18]

3. MPO Activity Assay in Plasma (Antibody Capture Method)

  • Objective: To specifically measure MPO activity in animal plasma samples.

  • Materials:

    • EDTA plasma samples

    • MPO-specific capture antibody

    • 96-well microplate

    • Wash buffer (e.g., PBS with 0.05% Tween 20)

    • Peroxidase substrate (e.g., 3,3’,5,5’-Tetramethylbenzidine - TMB)

    • Hydrogen peroxide (H2O2)

    • Stop solution (e.g., 2 M H2SO4)

    • Microplate reader

  • Procedure:

    • Plate Coating: Coat the wells of a 96-well microplate with an MPO-specific capture antibody and incubate overnight.

    • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.

    • Sample Incubation: Add plasma samples to the wells and incubate to allow the capture antibody to bind to MPO.

    • Washing: Wash the plate thoroughly to remove unbound components.

    • Activity Measurement:

      • Prepare a substrate solution containing TMB and H2O2.

      • Add the substrate solution to each well.

      • Incubate for a specified time at a controlled temperature (e.g., 37°C for 5-15 minutes).[19]

      • Stop the reaction by adding a stop solution.

    • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[19]

    • Calculation: Calculate MPO activity based on a standard curve generated with purified MPO.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Animal Study cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_data_collection Data Collection & Analysis Animal_Acclimation Animal Acclimation (e.g., Ldlr-/- mice) Diet_Induction Diet Induction (Western Diet) Animal_Acclimation->Diet_Induction PF06282999_Formulation This compound Formulation (Vehicle Preparation) Dosing Dosing (Oral Gavage) PF06282999_Formulation->Dosing Diet_Induction->Dosing Monitoring In-life Monitoring (Body Weight, etc.) Dosing->Monitoring Blood_Sampling Blood Sampling (EDTA tubes) Monitoring->Blood_Sampling Tissue_Harvesting Tissue Harvesting (Aorta, etc.) Monitoring->Tissue_Harvesting PK_Analysis PK Analysis (Plasma this compound) Blood_Sampling->PK_Analysis MPO_Assay MPO Activity Assay (Antibody Capture) Blood_Sampling->MPO_Assay Plaque_Analysis Atherosclerotic Plaque Analysis Tissue_Harvesting->Plaque_Analysis

Caption: A typical experimental workflow for an in vivo study of this compound.

Variability_Sources Potential Sources of Variability in this compound Animal Studies cluster_animal_factors Animal-Related Factors cluster_experimental_procedure Experimental Procedures cluster_analytical_methods Analytical Methods Variability High Experimental Variability Sex Animal Sex Variability->Sex Genetic_Background Genetic Background Variability->Genetic_Background Fasting_Status Fasting Status Variability->Fasting_Status Anesthesia Anesthesia Variability->Anesthesia Dosing_Formulation Dosing Formulation & Technique Variability->Dosing_Formulation Diet_Composition Diet Composition Variability->Diet_Composition Blood_Collection Blood Collection & Handling Variability->Blood_Collection MPO_Assay_Specificity MPO Assay Specificity Variability->MPO_Assay_Specificity Interfering_Substances Interfering Substances Variability->Interfering_Substances Assay_Variability Intra/Inter-Assay Variability Variability->Assay_Variability

Caption: Key factors contributing to variability in this compound animal studies.

MPO_Signaling_Pathway Simplified MPO Signaling and Inhibition by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation MPO_Release MPO Release Neutrophil_Activation->MPO_Release MPO_Enzyme Myeloperoxidase (MPO) MPO_Release->MPO_Enzyme Hypochlorous_Acid Hypochlorous Acid (HOCl) (Oxidative Stress) MPO_Enzyme->Hypochlorous_Acid catalyzes PF06282999 This compound Inhibition Irreversible Inhibition PF06282999->Inhibition Inhibition->MPO_Enzyme targets H2O2 H₂O₂ H2O2->MPO_Enzyme Chloride Cl⁻ Chloride->MPO_Enzyme Tissue_Damage Tissue Damage & Inflammation Hypochlorous_Acid->Tissue_Damage

Caption: Mechanism of MPO-driven inflammation and its inhibition by this compound.

References

Validation & Comparative

A Comparative Guide to Myeloperoxidase Inhibitors: PF-06282999 and Other Key Clinical Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloperoxidase (MPO) has emerged as a critical therapeutic target in a range of inflammatory and cardiovascular diseases. This enzyme, primarily found in neutrophils, catalyzes the formation of potent reactive oxidants, contributing to tissue damage in various pathological conditions. This guide provides a detailed comparison of PF-06282999, a notable MPO inhibitor, with other clinical-stage MPO inhibitors: Verdiperstat (AZD3241), AZD5904, and Mitiperstat (AZD4831). The information presented herein is intended to support research and development efforts in the field of MPO inhibition.

Mechanism of Action: A Common Thread of Irreversible Inhibition

This compound and the other compared MPO inhibitors are all mechanism-based inactivators.[1] This means they are converted by the catalytic action of MPO into a reactive species that then covalently binds to the enzyme, leading to its irreversible inhibition.[1] This mode of action offers the potential for sustained target engagement.

Comparative Performance: Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound against other key MPO inhibitors.

Table 1: In Vitro Potency Against Myeloperoxidase (MPO)

CompoundIC50 (Human MPO)Source
This compound 1.9 µM (in human whole blood)[2][3]
Verdiperstat (AZD3241)~630 nM[4]
AZD5904140 nM[1][5][6]
Mitiperstat (AZD4831)1.5 nM[7][8][9]

Table 2: Selectivity Profile Against Other Peroxidases

CompoundIC50 (Thyroid Peroxidase - TPO)Selectivity (TPO/MPO fold)IC50 (Lactoperoxidase - LPO)Selectivity (LPO/MPO fold)Source
This compound High selectivity reportedNot specifiedNot specifiedNot specified[10]
Verdiperstat (AZD3241)Not specifiedNot specifiedNot specifiedNot specified
AZD5904>1.4 µM>10>1.4 µM>10[1][5][11]
Mitiperstat (AZD4831)0.69 µM>450Not specifiedNot specified[7][8]

Pharmacokinetic Profiles: A Look Across Species

Understanding the pharmacokinetic properties of these inhibitors is crucial for their development as therapeutics.

Table 3: Preclinical Pharmacokinetic Parameters

CompoundSpeciesOral Bioavailability (%)Plasma Clearance (mL/min/kg)Terminal Half-life (h)Source
This compound Mouse10010.10.75[2]
Rat8641.83.3[2]
Dog753.392.1[2]
Monkey7610.31.7[2]
Verdiperstat (AZD3241)Not specifiedBrain-penetrantNot specifiedNot specified[12]
AZD5904RatNot specifiedNot specifiedNot specified[5]
Mitiperstat (AZD4831)Not specifiedNot specifiedNot specifiedLong half-life (~40-70h in humans)

Clinical Development Status

The clinical development of these MPO inhibitors has seen varied outcomes.

  • This compound: Advanced to first-in-human studies, but its development was terminated in Phase 1, potentially due to concerns about drug-drug interactions.[10]

  • Verdiperstat (AZD3241): Has been investigated in several clinical trials for neurodegenerative diseases, including Parkinson's disease and Multiple System Atrophy (MSA).[4][12] However, a Phase 3 trial in ALS failed to meet its primary endpoint.[12]

  • AZD5904: Has been evaluated in Phase 1 studies in healthy volunteers.[5][11]

  • Mitiperstat (AZD4831): Is currently in clinical development for heart failure with preserved ejection fraction (HFpEF).[7][8][9]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches related to MPO inhibition, the following diagrams are provided.

MPO_Signaling_Pathway cluster_Neutrophil Neutrophil Inflammatory_Stimuli Inflammatory Stimuli Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation Azurophilic_Granules Azurophilic Granules Neutrophil_Activation->Azurophilic_Granules MPO_Release MPO Release Azurophilic_Granules->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO H2O2 H₂O₂ H2O2->MPO Chloride Cl⁻ Chloride->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes Oxidative_Damage Oxidative Damage & Tissue Injury HOCl->Oxidative_Damage MPO_Inhibitor MPO Inhibitor (e.g., this compound) MPO_Inhibitor->MPO Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_ExVivo Ex Vivo Analysis cluster_InVivo In Vivo Analysis Purified_MPO Purified MPO Enzyme Inhibitor_Incubation Incubate with MPO Inhibitor Purified_MPO->Inhibitor_Incubation Activity_Assay MPO Activity Assay (e.g., Amplex Red) Inhibitor_Incubation->Activity_Assay IC50_Determination Determine IC₅₀ Activity_Assay->IC50_Determination Whole_Blood Human Whole Blood LPS_Stimulation Stimulate with LPS Whole_Blood->LPS_Stimulation Inhibitor_Treatment Treat with MPO Inhibitor LPS_Stimulation->Inhibitor_Treatment MPO_Activity_Measurement Measure MPO Activity Inhibitor_Treatment->MPO_Activity_Measurement ExVivo_Efficacy Determine Ex Vivo Efficacy MPO_Activity_Measurement->ExVivo_Efficacy Animal_Model Animal Model of Disease Inhibitor_Administration Administer MPO Inhibitor Animal_Model->Inhibitor_Administration PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Inhibitor_Administration->PK_PD_Analysis Efficacy_Evaluation Evaluate Therapeutic Efficacy Inhibitor_Administration->Efficacy_Evaluation

References

comparing PF-06282999 and PF-1355

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Myeloperoxidase Inhibitors PF-06282999 and PF-1355

Introduction

Myeloperoxidase (MPO) is a pivotal enzyme in the human immune system, primarily found in neutrophils. It catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants, which are crucial for pathogen destruction. However, excessive MPO activity is implicated in the pathology of numerous inflammatory conditions, including cardiovascular and renal diseases, by promoting oxidative damage and inflammation.[1] This has led to the development of MPO inhibitors as potential therapeutic agents.

This guide provides a detailed comparison of two prominent, structurally analogous MPO inhibitors developed by Pfizer: this compound and PF-1355. Both are selective, mechanism-based inactivators of MPO, but they exhibit distinct pharmacological profiles.[2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical data.

Mechanism of Action: Irreversible MPO Inactivation

Both this compound and PF-1355 are classified as 2-thiouracil mechanism-based inhibitors.[3][4] Their inhibitory action is not immediate but occurs in a time-dependent manner that requires the catalytic activity of the MPO enzyme itself.[5]

The process begins with MPO converting hydrogen peroxide (H₂O₂) to a more reactive state. The inhibitor, acting as a substrate, is then oxidized by the activated MPO. This leads to the formation of a reactive intermediate that covalently binds to the enzyme, resulting in its irreversible inactivation.[5][6] This mechanism ensures high selectivity for MPO, as the inhibitor is only activated in the presence of MPO's enzymatic activity. This compound has demonstrated high selectivity for MPO over other enzymes like thyroid peroxidase and cytochrome P450 isoforms.[5]

Below is a diagram illustrating this shared mechanism of action.

G cluster_MPO MPO Catalytic Cycle cluster_Inhibitor Inhibitor Action MPO_native MPO (Native Enzyme) MPO_cpdI Compound I MPO_native->MPO_cpdI H₂O₂ MPO_cpdI->MPO_native HOCl Out MPO_cpdII Compound II MPO_cpdI->MPO_cpdII Cl⁻ Reactive_Intermediate Reactive Intermediate MPO_cpdI->Reactive_Intermediate Inhibitor Oxidation MPO_cpdII->MPO_native Cl⁻ Inhibitor This compound or PF-1355 (Thiouracil Derivative) Inactivated_MPO Covalently Bound Irreversible Complex Reactive_Intermediate->Inactivated_MPO Covalent Bonding

Mechanism of Irreversible MPO Inactivation.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and PF-1355, allowing for a direct comparison of their potency and pharmacokinetic properties.

Table 1: In Vitro Potency
ParameterThis compoundPF-1355Assay Context
IC₅₀ 1.9 µM[6][7]0.97 µM (NET formation)[1]Inhibition of MPO activity in stimulated human neutrophils or whole blood
1.65 µM (Taurine Chloramines)[1]
EC₅₀ 3.8 µM[7]1.47 µM (Taurine Chlorination)[4]Effective concentration in plasma or cell-based assays
2.03 µM (Human Blood)[4]
Table 2: Pharmacokinetics (this compound)
ParameterMouseRatDogMonkeyHuman
Oral Bioavailability 100%86%75%76%N/A
Plasma Clearance (CLp) 10.1 mL/min/kg41.8 mL/min/kg3.39 mL/min/kg10.3 mL/min/kgN/A
Volume of Distribution (Vdss) 0.5 L/kg2.1 L/kg1.0 L/kg0.9 L/kgN/A
Terminal Half-life (t₁/₂) 0.75 h3.3 h2.0 h1.9 hN/A
Blood/Plasma Ratio 1.11.10.911.20.94

Data sourced from MedChemExpress, citing Dong JQ, et al. (2016).[7][8]

Experimental Protocols

Detailed, step-by-step protocols are proprietary. However, based on published literature, the principles of the key assays used to characterize these inhibitors can be described.

Human Whole Blood Assay (for MPO Activity)

This ex vivo assay is crucial for understanding an inhibitor's efficacy in a complex biological matrix.

  • Preparation : Freshly drawn human whole blood is collected in heparinized tubes.

  • Incubation : The test compound (this compound or PF-1355) is added to the blood at various concentrations and incubated.

  • Stimulation : Neutrophils within the blood are stimulated, typically with Lipopolysaccharide (LPS), to induce the release of MPO. This incubation usually lasts for several hours (e.g., 4 hours).

  • MPO Capture : Plasma is separated, and MPO is captured from the plasma using microtiter plates coated with an anti-MPO antibody.

  • Activity Measurement : The captured MPO is washed to remove the inhibitor. The residual enzymatic activity is then measured by adding a substrate solution (e.g., Amplex Red and H₂O₂) and quantifying the product formation via fluorescence or absorbance.

  • Analysis : The IC₅₀ value is calculated by plotting the residual MPO activity against the inhibitor concentration.

G start Start: Fresh Human Whole Blood incubate 1. Incubate with Inhibitor (PF-Compound) start->incubate stimulate 2. Stimulate with LPS (Induces MPO Release) incubate->stimulate capture 3. Isolate Plasma & Capture MPO on Antibody-Coated Plate stimulate->capture wash 4. Wash Plate to Remove Inhibitor capture->wash measure 5. Measure Residual MPO Activity (e.g., Amplex Red) wash->measure analyze 6. Calculate IC₅₀ Value measure->analyze

Workflow for the Human Whole Blood MPO Assay.
Taurine Chloramine Assay

This assay measures the direct chlorinating activity of MPO, a primary physiological function.

  • Cell Isolation : Human neutrophils are isolated from the blood of healthy donors.

  • Incubation : Isolated neutrophils are treated with the inhibitor (PF-1355) or a vehicle control.

  • Stimulation : The neutrophils are then stimulated with an agent like Phorbol Myristate Acetate (PMA) in a medium containing taurine.

  • Chloramine Formation : Active MPO released by the neutrophils catalyzes the reaction between H₂O₂ and chloride ions to form HOCl. The HOCl is then trapped by taurine to form the more stable taurine chloramine.

  • Detection : The amount of taurine chloramine produced is quantified. A common method involves reacting the taurine chloramine with 3,3′,5,5′-tetramethylbenzidine (TMB) in the presence of iodide, which produces a blue-colored product that can be measured spectrophotometrically.

  • Analysis : The IC₅₀ is determined by comparing the amount of taurine chloramine produced in the presence of the inhibitor to the control.

Summary and Conclusion

Both this compound and PF-1355 are potent, selective, and irreversible inhibitors of myeloperoxidase, operating through a mechanism-based inactivation pathway.

  • Potency : Based on the available in vitro data, PF-1355 appears to be slightly more potent than this compound in cell-based assays, exhibiting lower IC₅₀ and EC₅₀ values in assays for NET formation and taurine chlorination.[1][4]

  • Pharmacokinetics : Extensive pharmacokinetic data is available for this compound, demonstrating good oral bioavailability and low to moderate clearance across several preclinical species.[5][7] This robust dataset was sufficient to advance this compound to first-in-human studies.[5][6] Publicly available pharmacokinetic data for PF-1355 is limited, making a direct comparison in this area difficult.

  • Clinical Development : this compound has progressed to clinical trials, indicating a favorable overall pharmacological and safety profile.[5]

References

A Comparative Analysis of Myeloperoxidase Inhibitors: PF-06282999 and Verdiperstat (AZD3241)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two myeloperoxidase (MPO) inhibitors, PF-06282999 and verdiperstat (formerly AZD3241), based on available preclinical and clinical data. While both compounds target the same enzyme, their clinical development has focused on distinct therapeutic areas, preventing direct head-to-head efficacy comparisons. This document summarizes their mechanisms of action, presents key experimental findings, and outlines the protocols of significant clinical trials.

Mechanism of Action: Targeting Myeloperoxidase

Both this compound and verdiperstat are inhibitors of myeloperoxidase (MPO), a heme-containing peroxidase enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes and certain types of macrophages.[1][2] MPO plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl), a potent antimicrobial agent.[1] However, excessive or chronic MPO activity is implicated in the pathology of various inflammatory and cardiovascular diseases, as well as neurodegenerative disorders, through the promotion of oxidative stress and tissue damage.[1][2]

This compound is described as a highly selective, mechanism-based, irreversible inhibitor of MPO.[1] Similarly, verdiperstat is an irreversible inhibitor of MPO, with the therapeutic hypothesis that its action reduces oxidative stress and neuroinflammation.[2][3]

cluster_0 Myeloperoxidase (MPO) Signaling Pathway Neutrophil Activated Neutrophil / Microglia MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) (Reactive Oxygen Species) MPO->HOCl catalyzes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->MPO Cl Chloride Ion (Cl⁻) Cl->MPO OxidativeStress Oxidative Stress & Tissue Damage HOCl->OxidativeStress Inhibitor This compound or Verdiperstat (MPO Inhibitor) Inhibitor->MPO irreversibly inhibits

Caption: Simplified signaling pathway of Myeloperoxidase (MPO) and the inhibitory action of this compound and Verdiperstat.

Preclinical and Clinical Efficacy: A Tale of Two Therapeutic Areas

The development of this compound has primarily focused on cardiovascular diseases, while verdiperstat was investigated for neurodegenerative conditions.

This compound: Focus on Cardiovascular Disease

Preclinical studies with this compound have demonstrated its potential in mitigating atherosclerosis. In a mouse model, while the inhibitor did not reduce the overall atherosclerotic lesion area, it significantly reduced the size of the necrotic core and increased collagen content, suggesting a plaque stabilization effect.[4]

Table 1: Summary of Key Preclinical Data for this compound

Model Key Findings Reference
Ldlr-/- mouse model of atherosclerosis- No change in atherosclerotic lesion area. - 37% reduction in necrotic core area. - Increased collagen content in the lesion area. - Reduced inflammation as measured by FDG-PET.[4][5]
Lipopolysaccharide-stimulated human whole blood- IC50 of 1.9 µM for MPO activity inhibition.[1][6]
Cynomolgus monkeys (LPS-treated)- Robust inhibition of plasma MPO activity upon oral administration.[1]

This compound has advanced to first-in-human pharmacokinetic and safety studies.[1]

Verdiperstat (AZD3241): Investigated for Neurodegenerative Diseases

Verdiperstat underwent extensive clinical investigation for Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS). Unfortunately, these trials did not meet their primary efficacy endpoints.

In a Phase 2a study in Parkinson's disease, verdiperstat showed a reduction in microglial inflammation as measured by TSPO PET imaging.[5] However, larger-scale studies in other neurodegenerative diseases were not successful. The Phase 3 M-STAR trial in MSA and the verdiperstat arm of the HEALEY ALS Platform Trial both failed to show a significant difference from placebo in their primary outcomes.[7][8] Consequently, the development of verdiperstat for MSA and ALS has been discontinued.[3]

Table 2: Summary of Key Clinical Trial Data for Verdiperstat (AZD3241)

Indication Phase Primary Outcome Result Reference
Multiple System Atrophy (MSA)3 (M-STAR trial)Change from baseline on a modified Unified MSA Rating Scale (UMSARS)Failed to meet primary endpoint; no significant difference from placebo.[7][9]
Amyotrophic Lateral Sclerosis (ALS)2/3 (HEALEY ALS Platform Trial)Disease progression on the ALS Functional Rating Scale-Revised (ALSFRS-R)Failed to meet primary endpoint; no significant difference from placebo.[8][10]
Parkinson's Disease2aChange in microglial activation (TSPO PET)Reduction in TSPO PET signal observed at 4 and 8 weeks.[3][5]

Experimental Protocols

This compound: Atherosclerosis Mouse Model
  • Model: Ldlr-/- mice fed a Western diet for 16 weeks to induce atherosclerosis.[4]

  • Treatment: this compound was administered by oral gavage twice daily.[4]

  • Dosage: Doses of 5 mg/kg and 15 mg/kg were used.[4]

  • Analysis: Aortic lesion area was quantified using Oil Red O staining. Necrotic core area and collagen content were assessed through histological analysis of aortic root sections. Plaque inflammation was monitored non-invasively using [18F]-Fluoro-deoxy-glucose (FDG) positron emission tomography (PET).[4]

Verdiperstat: HEALEY ALS Platform Trial
  • Design: Multicenter, double-blind, placebo-controlled platform trial designed to evaluate multiple investigational treatments simultaneously.[8][11]

  • Participants: Approximately 160 adults with ALS were enrolled in the verdiperstat arm.[11]

  • Randomization: Participants were randomized in a 3:1 ratio to receive verdiperstat or placebo.[11]

  • Treatment: Verdiperstat 600 mg administered orally twice daily for 24 weeks.[8][11]

  • Primary Endpoint: Change in disease severity from baseline to week 24 as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R).[11]

  • Secondary Endpoints: Included changes in respiratory function, muscle strength, and survival.[11]

cluster_1 HEALEY ALS Platform Trial Workflow (Verdiperstat Arm) Screening Patient Screening (Adults with ALS) Enrollment Enrollment (approx. 160 participants) Screening->Enrollment Randomization Randomization (3:1) Enrollment->Randomization Treatment Verdiperstat (600 mg BID) for 24 weeks Randomization->Treatment 75% Placebo Placebo for 24 weeks Randomization->Placebo 25% Endpoint Primary Endpoint Assessment (ALSFRS-R score change) Treatment->Endpoint Secondary Secondary Endpoint Assessment (Respiratory function, muscle strength, survival) Treatment->Secondary Placebo->Endpoint Placebo->Secondary

Caption: General experimental workflow for the verdiperstat arm of the HEALEY ALS Platform Trial.

Conclusion

This compound and verdiperstat are both potent MPO inhibitors that have been investigated for distinct therapeutic indications. While this compound shows promise in preclinical models of cardiovascular disease by promoting atherosclerotic plaque stability, its clinical efficacy remains to be determined. In contrast, verdiperstat, despite a strong mechanistic rationale and early positive signals in Parkinson's disease, has not demonstrated clinical efficacy in late-stage trials for MSA and ALS, leading to the cessation of its development for these conditions.

The divergent outcomes of these two molecules underscore the complexities of translating a specific mechanism of action into clinical success across different disease areas. Future research will be necessary to fully elucidate the therapeutic potential of MPO inhibition and to identify the patient populations most likely to benefit from this therapeutic strategy.

References

A Head-to-Head Comparison of PF-06282999 and INV-315: Two Investigational Agents Targeting Different Disease Pathways

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, precision targeting of molecular pathways is paramount. This guide provides a detailed, data-supported comparison of two distinct investigational molecules: PF-06282999, a myeloperoxidase (MPO) inhibitor for cardiovascular diseases, and INV-315, a cyclin-dependent kinase 2 (CDK2) inhibitor aimed at cancer therapy. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the distinct mechanisms, experimental data, and therapeutic potential of these two compounds.

Overview and Mechanism of Action

This compound and INV-315 are small molecules with fundamentally different targets and mechanisms of action, reflecting their development for disparate therapeutic areas.

This compound is a potent and selective, mechanism-based inhibitor of myeloperoxidase (MPO), a heme peroxidase enzyme.[1] MPO is implicated in various autoimmune and inflammatory disorders, including cardiovascular diseases, through its production of hypochlorous acid.[1] this compound acts as an irreversible inactivator of MPO, dependent on MPO catalysis.[1] Its development is primarily focused on the treatment of cardiovascular diseases.[1][2]

INV-315 is a novel, potent, and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[3][4] CDK2 is a key regulator of the cell cycle, and its dysregulation, often through amplification of its binding partner Cyclin E1 (CCNE1), is a driver of proliferation in certain cancers.[5][6] INV-315 is being investigated for its potential in treating solid tumors, particularly those with CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors.[3][4]

Comparative Data Summary

The following tables summarize the available quantitative data for this compound and INV-315.

Parameter This compound INV-315
Target Myeloperoxidase (MPO)Cyclin-dependent kinase 2 (CDK2)
Mechanism of Action Irreversible, mechanism-based inactivationSelective inhibition
Therapeutic Area Cardiovascular DiseasesOncology
Development Status First-in-human studies completedPhase 1/2 clinical trial ongoing (NCT05735080)[5][7]

Table 1: General Characteristics

Parameter This compound INV-315
IC50 (Human Whole Blood Assay) 1.9 µM[2][8]Not directly reported in provided abstracts
Biochemical IC50 (CDK2/Cyclin E1) Not Applicable0.6 nmol/L
Biochemical IC50 (CDK2/Cyclin A2) Not Applicable2.5 nmol/L[9]
Selectivity (vs. CDK1/Cyclin B1) Not Applicable163-fold greater intracellular IC50 for CDK1/Cyclin B1[9]
Oral Bioavailability (Preclinical) Good (75-100% in mice, rats, dogs, monkeys)[10]Data not available in provided abstracts

Table 2: In Vitro and Preclinical Efficacy Data

Model Compound Dosage Key Findings
Lipopolysaccharide-treated cynomolgus monkeysThis compoundOral administrationRobust inhibition of plasma MPO activity[1]
Ldlr-/- mouse model of atherosclerosisThis compound15 mg/kg, twice dailyReduced necrotic core area in aortic root sections, without affecting overall lesion area[11][12]
CCNE1-amplified cancer cell linesINV-315Not specifiedInduces cell cycle arrest and a senescence-like state[3][4]
CDK4/6i-resistant breast cancer modelsINV-315Not specifiedOvercomes resistance and restores cell cycle control[3][4]
Patient-Derived Xenografts (PDX) and Transgenic Mouse ModelsINV-315Not specifiedPromotes retinoblastoma protein hypophosphorylation and durable tumor growth control[3][4]

Table 3: Preclinical In Vivo Data

Study Identifier Compound Phase Status Key Information
First-in-human studyThis compoundPhase 1CompletedConducted in healthy volunteers at doses of 20-200 mg[10]
INX-315-01 (NCT05735080)INV-315Phase 1/2OngoingEvaluating safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with recurrent advanced or metastatic cancer[5][7]

Table 4: Clinical Trial Information

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound inhibits the enzymatic activity of MPO, which is a key component of the inflammatory response, particularly within neutrophils. MPO catalyzes the formation of reactive oxygen species, such as hypochlorous acid, which contribute to oxidative stress and tissue damage in cardiovascular diseases.

PF06282999_Pathway cluster_Neutrophil Neutrophil Inflammatory\nStimuli Inflammatory Stimuli Neutrophil\nActivation Neutrophil Activation Inflammatory\nStimuli->Neutrophil\nActivation MPO\n(Myeloperoxidase) MPO (Myeloperoxidase) Neutrophil\nActivation->MPO\n(Myeloperoxidase) HOCl\n(Hypochlorous Acid) HOCl (Hypochlorous Acid) MPO\n(Myeloperoxidase)->HOCl\n(Hypochlorous Acid) H2O2 + Cl- H2O2 + Cl- H2O2 + Cl-->MPO\n(Myeloperoxidase) Oxidative Stress\n& Tissue Damage Oxidative Stress & Tissue Damage HOCl\n(Hypochlorous Acid)->Oxidative Stress\n& Tissue Damage This compound This compound This compound->MPO\n(Myeloperoxidase)

This compound inhibits MPO, blocking HOCl production.
INV-315 Signaling Pathway

INV-315 targets the cell cycle machinery by inhibiting CDK2. In cancers with CCNE1 amplification, the CDK2/Cyclin E complex is hyperactive, leading to uncontrolled phosphorylation of the retinoblastoma protein (Rb), release of the E2F transcription factor, and progression through the G1/S checkpoint of the cell cycle.

INV315_Pathway cluster_CellCycle G1/S Phase Transition Cyclin E1\n(CCNE1 amplified) Cyclin E1 (CCNE1 amplified) CDK2/Cyclin E\nComplex CDK2/Cyclin E Complex Cyclin E1\n(CCNE1 amplified)->CDK2/Cyclin E\nComplex CDK2 CDK2 CDK2->CDK2/Cyclin E\nComplex pRb pRb CDK2/Cyclin E\nComplex->pRb Phosphorylation Cell Cycle\nArrest Cell Cycle Arrest CDK2/Cyclin E\nComplex->Cell Cycle\nArrest Rb Rb Rb->pRb E2F E2F pRb->E2F Releases G1/S\nProgression G1/S Progression E2F->G1/S\nProgression INV-315 INV-315 INV-315->CDK2

References

A Comparative Guide to the Selectivity Profile of PF-06282999 and Other Thiouracils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of PF-06282999, a novel thiouracil derivative, with other well-established thiouracils, namely propylthiouracil (PTU) and methimazole (MMI). The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound is a potent and highly selective inhibitor of myeloperoxidase (MPO), an enzyme implicated in various inflammatory and cardiovascular diseases.[1][2] Its mechanism of action involves a covalent, irreversible, and mechanism-based inactivation of MPO.[1][2] A key differentiator of this compound is its remarkable selectivity for MPO over thyroid peroxidase (TPO), the primary target of traditional thiouracil drugs like PTU and MMI used in the treatment of hyperthyroidism.[1][2] This high selectivity suggests a lower potential for the thyroid-related side effects commonly associated with PTU and MMI.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound, propylthiouracil, and methimazole against their primary targets and key off-targets.

CompoundTarget EnzymeAssay TypeIC50 / EC50 (µM)Reference
This compound Myeloperoxidase (MPO)Human Whole Blood Assay1.9[3][4][5][6]
Myeloperoxidase (MPO)MPO-catalysed H2O2 consumption0.63
Myeloperoxidase (MPO)MPO-catalysed HOCl production1.23
Thyroid Peroxidase (TPO)Not specifiedHighly selective for MPO over TPO[1][2][7]
Cytochrome P450 (CYP) IsoformsIn vitro assaysNo relevant reversible or time-dependent inhibition[8]
Propylthiouracil (PTU) Thyroid Peroxidase (TPO)Amplex UltraRed Assay1.2[1][9]
Thyroid Peroxidase (TPO)T4 Release Inhibition8.6[10][11]
Myeloperoxidase (MPO)Not specifiedInduces anti-MPO antibodies; direct IC50 not readily available[12]
Methimazole (MMI) Thyroid Peroxidase (TPO)Amplex UltraRed Assay0.11[1][9]
Thyroid Peroxidase (TPO)T4 Release Inhibition13[10][11]
Myeloperoxidase (MPO)Not specifiedData on direct MPO inhibition is limited

Note on CYP Inhibition: While this compound does not directly inhibit CYP450 enzymes, it has been shown to induce CYP3A4 mRNA and catalytic activity through the pregnane X receptor (PXR).[8][13] This could have implications for drug-drug interactions.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of MPO in inflammatory processes and the inhibitory action of this compound.

Mechanism of Myeloperoxidase (MPO) Inhibition by this compound cluster_0 Inflammatory Response cluster_1 Therapeutic Intervention Neutrophil Neutrophil MPO_Release MPO Release Neutrophil->MPO_Release Activation MPO Myeloperoxidase (MPO) MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Oxidative_Stress Oxidative Stress & Tissue Damage HOCl->Oxidative_Stress PF_06282999 This compound PF_06282999->MPO Irreversible Inhibition

Caption: MPO Inhibition by this compound in Inflammation.

Experimental Protocols

Amplex® UltraRed Thyroid Peroxidase (TPO) Inhibition Assay

This assay is used to determine the inhibitory potential of a compound on TPO activity.

Materials:

  • Rat thyroid microsomes (as a source of TPO)

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer

  • Test compound (e.g., this compound, PTU, MMI)

  • 96-well or 384-well microplates

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a microplate, add the following to each well in order:

    • Potassium phosphate buffer

    • Rat thyroid microsomes

    • Test compound solution

  • Incubate the plate for a defined period at a controlled temperature (e.g., 30 minutes at 37°C).

  • Initiate the reaction by adding a mixture of Amplex® UltraRed reagent and H₂O₂.

  • Measure the fluorescence at appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition of TPO activity for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lipopolysaccharide (LPS)-Stimulated Human Whole Blood Myeloperoxidase (MPO) Inhibition Assay

This ex vivo assay measures the ability of a compound to inhibit MPO activity in a more physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood (with anticoagulant)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Centrifuge

  • MPO activity assay kit (e.g., using a chromogenic or fluorogenic substrate)

Procedure:

  • Pre-incubate aliquots of human whole blood with various concentrations of the test compound or vehicle control for a specified time at 37°C.

  • Stimulate the whole blood with LPS (e.g., 100 ng/mL) to induce neutrophil activation and MPO release.

  • Continue incubation for a defined period (e.g., 4 hours) at 37°C.

  • Centrifuge the samples to separate the plasma.

  • Measure the MPO activity in the plasma using a suitable MPO activity assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of MPO activity for each concentration of the test compound relative to the LPS-stimulated control.

  • Determine the IC50 value as described in the TPO inhibition assay protocol.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the selectivity of a thiouracil compound.

Experimental Workflow for Thiouracil Selectivity Profiling Start Start Compound_Prep Prepare Test Compound Solutions (e.g., this compound, PTU, MMI) Start->Compound_Prep MPO_Assay MPO Inhibition Assay (e.g., Human Whole Blood) Compound_Prep->MPO_Assay TPO_Assay TPO Inhibition Assay (e.g., Amplex UltraRed) Compound_Prep->TPO_Assay CYP_Assay CYP450 Inhibition/Induction Assays (e.g., using human liver microsomes) Compound_Prep->CYP_Assay Data_Analysis_MPO Calculate MPO IC50 MPO_Assay->Data_Analysis_MPO Data_Analysis_TPO Calculate TPO IC50 TPO_Assay->Data_Analysis_TPO Data_Analysis_CYP Determine CYP Inhibition/Induction Profile CYP_Assay->Data_Analysis_CYP Selectivity_Profile Determine Selectivity Profile (MPO vs. TPO, MPO vs. CYP) Data_Analysis_MPO->Selectivity_Profile Data_Analysis_TPO->Selectivity_Profile Data_Analysis_CYP->Selectivity_Profile End End Selectivity_Profile->End

Caption: Workflow for Thiouracil Selectivity Profiling.

Conclusion

The available data strongly indicate that this compound is a highly selective inhibitor of myeloperoxidase, with significantly less activity against thyroid peroxidase compared to traditional thiouracils like propylthiouracil and methimazole. This distinct selectivity profile makes this compound a promising candidate for therapeutic applications where MPO inhibition is desired without impacting thyroid function. Further research into its clinical efficacy and safety profile is warranted.

References

Validating the Irreversible Binding of PF-06282999 to Myeloperoxidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-06282999, an irreversible inhibitor of myeloperoxidase (MPO), with alternative MPO inhibitors. Experimental data is presented to support the validation of its binding mechanism, offering a valuable resource for researchers in cardiovascular and inflammatory diseases.

Myeloperoxidase is a heme-containing enzyme predominantly found in neutrophils, playing a critical role in the innate immune system. However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory conditions and cardiovascular diseases, making it a key therapeutic target.[1] this compound is a potent and selective MPO inhibitor that has been investigated for its therapeutic potential.[2][3] A defining characteristic of this compound is its irreversible, mechanism-based binding to MPO.[4]

Comparative Analysis of MPO Inhibitors

To understand the unique properties of this compound, it is essential to compare its performance with other MPO inhibitors. This section contrasts this compound with another irreversible inhibitor, Verdiperstat (AZD3241), and a class of reversible inhibitors, the aromatic hydroxamates (represented by HX1).

InhibitorTypeTargetPotency (IC50/EC50/K D)Kinetic Constants
This compound Irreversible, Mechanism-BasedMyeloperoxidase (MPO)IC50: 1.9 µM (in human whole blood)[4][5], EC50: 3.8 µM (in plasma)[6]k inact /K I : Data not publicly available
Verdiperstat (AZD3241) IrreversibleMyeloperoxidase (MPO)IC50: 630 nM[7]k inact /K I : Data not publicly available
Aromatic Hydroxamates (e.g., HX1) ReversibleMyeloperoxidase (MPO)IC50: 5 nM (for HOCl production)[1], K D : ~0.4 mM (for salicylhydroxamic acid)[1]K i : Data not publicly available

Experimental Protocols for Validating Irreversible Binding

The irreversible nature of an inhibitor's binding to its target enzyme is a critical parameter to validate. The following protocols outline key experiments used to confirm the irreversible binding of this compound to MPO.

Time-Dependent Inhibition Assay

This assay determines if the inhibitor's potency increases with the duration of pre-incubation with the enzyme, a hallmark of irreversible inhibition.

Principle: An irreversible inhibitor will show a time-dependent increase in its inhibitory effect as more enzyme molecules become covalently modified over time.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of purified human MPO in assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a working solution of Amplex® Red and hydrogen peroxide (H₂O₂) in assay buffer.[8]

  • Pre-incubation:

    • In a 96-well plate, add a fixed concentration of MPO to multiple wells.

    • Add varying concentrations of this compound to the wells.

    • Incubate the plate at 37°C for different time intervals (e.g., 0, 15, 30, 60 minutes).

  • Activity Measurement:

    • At the end of each pre-incubation period, initiate the enzymatic reaction by adding the Amplex® Red/H₂O₂ working solution to each well.[8]

    • Measure the fluorescence signal (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction for each inhibitor concentration and pre-incubation time.

    • Plot the percentage of MPO activity remaining against the inhibitor concentration for each time point.

    • A leftward shift in the IC50 curve with increasing pre-incubation time indicates time-dependent inhibition.

Washout Experiment (Dialysis or Rapid Dilution)

This experiment directly assesses whether the inhibitory effect is reversible upon removal of the free inhibitor.

Principle: If an inhibitor binds irreversibly, its effect will be maintained even after the unbound inhibitor is removed from the solution. Conversely, the activity of a reversibly inhibited enzyme will be restored upon removal of the free inhibitor.

Protocol:

  • Inhibition:

    • Incubate MPO with a concentration of this compound sufficient to cause significant inhibition (e.g., 5-10 times the IC50) for a set period (e.g., 60 minutes).

    • As a control, incubate MPO with a known reversible inhibitor (e.g., salicylhydroxamic acid) and another control with buffer alone.

  • Inhibitor Removal:

    • Method A: Dialysis: Place the enzyme-inhibitor mixtures in dialysis cassettes and dialyze against a large volume of assay buffer for several hours, with multiple buffer changes, to remove the free inhibitor.

    • Method B: Rapid Dilution: Dilute the enzyme-inhibitor mixtures significantly (e.g., 100-fold or more) with assay buffer to reduce the concentration of the free inhibitor to well below its IC50.

  • Activity Measurement:

    • Measure the MPO activity of the dialyzed or diluted samples using the Amplex® Red assay as described above.

  • Data Analysis:

    • Compare the MPO activity of the inhibitor-treated samples to the buffer control.

    • If the inhibition by this compound is maintained after dialysis or dilution, it confirms irreversible binding. The activity of the sample treated with the reversible inhibitor should return to a level similar to the buffer control.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of MPO inhibition and the experimental workflow for validating irreversible binding.

G Mechanism of MPO Inhibition by this compound cluster_MPO Myeloperoxidase (MPO) Catalytic Cycle cluster_Inhibition Inhibition by this compound MPO_native MPO (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO_native->Compound_I H₂O₂ Inactive_Complex MPO-Inhibitor Adduct (Inactive) Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II Cl⁻ → HOCl Activated_Inhibitor Oxidized Inhibitor Intermediate Compound_I->Activated_Inhibitor Oxidation of this compound Compound_II->MPO_native Substrate (e.g., Tyr) PF06282999 This compound Activated_Inhibitor->Inactive_Complex Covalent Bond Formation

Caption: Mechanism-based irreversible inhibition of MPO by this compound.

G Experimental Workflow for Validating Irreversible Binding cluster_results Expected Outcomes start Start incubation Incubate MPO with Inhibitor (this compound or Reversible Control) start->incubation washout Remove Free Inhibitor (Dialysis or Dilution) incubation->washout activity_assay Measure MPO Activity (e.g., Amplex Red Assay) washout->activity_assay analysis Analyze Data activity_assay->analysis conclusion Conclusion analysis->conclusion result1 This compound: Inhibition Persists analysis->result1 result2 Reversible Control: Activity Restored analysis->result2

Caption: Workflow for the washout experiment to confirm irreversible MPO inhibition.

References

A Comparative Guide to PF-06282999 and Reversible Myeloperoxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the irreversible myeloperoxidase (MPO) inhibitor, PF-06282999, with prominent reversible MPO inhibitors. The information presented is intended to assist researchers in making informed decisions for their studies by providing objective performance data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of potent reactive oxidants that are crucial for pathogen defense. However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular conditions. This has led to the development of MPO inhibitors as potential therapeutics. These inhibitors can be broadly categorized into two main types: irreversible and reversible. This guide focuses on a comparative analysis of this compound, an irreversible inhibitor, against reversible inhibitors, highlighting their distinct mechanisms and properties.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for this compound and representative reversible MPO inhibitors. Direct comparisons are challenging due to variations in assay conditions across different studies. However, where possible, data from comparative studies are presented to provide a more direct assessment.

Table 1: In Vitro Potency of MPO Inhibitors

InhibitorClassMechanism of ActionAssay TypeIC50/EC50Reference
This compound Thiouracil derivativeIrreversible, mechanism-basedHuman Whole Blood (LPS-stimulated)1.9 µM (IC50)[1]
Cynomolgus Monkey Plasma (LPS-stimulated)3.8 µM (EC50)[1]
Verdiperstat (AZD3241) 2-ThioxanthineIrreversibleMPO Chlorination630 nM (IC50)
Aromatic Hydroxamates (e.g., HX1) Aromatic HydroxamateReversiblePurified MPO (Chlorination)5 nM (IC50)[2][3]
Modified FOX (in presence of plasma components)50 nM (IC50)[4]

Table 2: Preclinical Pharmacokinetic Parameters

InhibitorSpeciesRouteBioavailability (%)t1/2 (h)CLp (mL/min/kg)Vdss (L/kg)Reference
This compound MouseOral1000.7510.10.5[1]
RatOral861.541.82.1[1]
DogOral753.33.391.1[1]
MonkeyOral761.710.30.9[1]
Verdiperstat (AZD3241) HumanOralN/AN/AN/AN/A[5]

Note: N/A indicates that specific data was not found in the searched literature. Pharmacokinetic data for aromatic hydroxamates in vivo is limited in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of MPO inhibitors.

MPO Peroxidation Activity Assay (Amplex® Red Assay)

This assay measures the peroxidase activity of MPO by detecting the H₂O₂-dependent oxidation of a fluorogenic substrate.

Materials:

  • MPO Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Amplex® Red reagent

  • Hydrogen Peroxide (H₂O₂)

  • Test inhibitors

  • Purified MPO or cell/tissue lysates containing MPO

  • 96-well black microplate

Procedure:

  • Prepare a reaction mixture containing MPO Assay Buffer, Amplex® Red reagent, and the MPO source (purified enzyme or lysate).

  • Add the test inhibitor at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding H₂O₂ to all wells.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm using a microplate reader.

  • The rate of increase in fluorescence is proportional to the MPO peroxidase activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[6][7][8]

MPO Chlorination Activity Assay

This assay specifically measures the chlorinating activity of MPO, a key physiological function of the enzyme.

Materials:

  • MPO Assay Buffer (e.g., Phosphate Buffer, pH 6.0, containing NaCl)

  • Taurine

  • Thio-NADH (TNB) or a suitable chromogen

  • Hydrogen Peroxide (H₂O₂)

  • Test inhibitors

  • Purified MPO or cell/tissue lysates containing MPO

  • 96-well clear microplate

Procedure:

  • Prepare a reaction mixture containing MPO Assay Buffer, taurine, and the MPO source.

  • Add the test inhibitor at various concentrations to the wells of the microplate.

  • Incubate the mixture for a defined period to allow for inhibitor binding.

  • Initiate the reaction by adding H₂O₂.

  • After a specific incubation time, add the chromogen (e.g., TNB) to detect the amount of taurine chloramine produced.

  • Measure the absorbance at a wavelength appropriate for the chosen chromogen (e.g., 405-412 nm for TNB).[9][10][11]

  • A decrease in absorbance indicates the consumption of the chromogen, which is proportional to MPO chlorination activity.

  • Calculate the IC50 value from the concentration-response curve.

Mandatory Visualizations

MPO Signaling Pathway in Inflammation

Myeloperoxidase plays a central role in the inflammatory cascade. Upon activation, neutrophils release MPO, which generates hypochlorous acid (HOCl) and other reactive oxidants. These products contribute to pathogen killing but can also cause tissue damage and amplify the inflammatory response through various signaling pathways.

MPO_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation MPO_Release MPO Release Neutrophil_Activation->MPO_Release MPO_Catalysis MPO Catalysis MPO_Release->MPO_Catalysis H2O2 H₂O₂ H2O2->MPO_Catalysis Cl_ion Cl⁻ Cl_ion->MPO_Catalysis HOCl Hypochlorous Acid (HOCl) & other Reactive Oxidants MPO_Catalysis->HOCl Pathogen_Killing Pathogen Killing HOCl->Pathogen_Killing Tissue_Damage Tissue Damage HOCl->Tissue_Damage Signaling_Amplification Inflammatory Signaling Amplification (e.g., NF-κB, MAPK activation) HOCl->Signaling_Amplification Signaling_Amplification->Neutrophil_Activation

Caption: MPO's central role in the inflammatory pathway.

Experimental Workflow for MPO Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing MPO inhibitors in vitro.

MPO_Inhibitor_Screening_Workflow Compound_Library Compound Library (Irreversible & Reversible Inhibitors) Primary_Screening Primary Screening (e.g., Amplex Red Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (e.g., Chlorination Assay) Dose_Response->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (Reversibility, Time-dependence) Secondary_Assays->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (vs. other peroxidases, etc.) Mechanism_of_Action->Selectivity_Profiling Lead_Candidate Lead Candidate Selectivity_Profiling->Lead_Candidate

References

A Comparative Guide to the In Vivo Efficacy of PF-06282999 and Other Myeloperoxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the myeloperoxidase (MPO) inhibitor PF-06282999 with other known MPO inhibitors. The information is compiled from preclinical and clinical studies to assist researchers in evaluating these compounds for further investigation.

Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of reactive oxygen species that play a role in pathogen defense. However, excessive MPO activity is implicated in the pathology of various inflammatory diseases, including cardiovascular conditions.[1] This has led to the development of MPO inhibitors as potential therapeutic agents.

In Vivo Efficacy Comparison

The following tables summarize the available in vivo efficacy data for this compound and other notable MPO inhibitors. It is important to note that the data are derived from different experimental models and clinical trials, which should be taken into consideration when making direct comparisons.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Atherosclerosis[2][3][4]
ParameterVehicle ControlThis compound (15 mg/kg, BID)Outcome
Plasma MPO Activity BaselineReducedSignificant reduction in MPO activity.
Atherosclerotic Lesion Area No significant differenceNo significant differenceDid not significantly alter the overall lesion size.
Necrotic Core Area BaselineReducedSignificant reduction in the necrotic core of atherosclerotic plaques.
Table 2: In Vivo Efficacy of Other MPO Inhibitors
InhibitorAnimal/Disease ModelKey Findings
4-Aminobenzoic acid hydrazide (4-ABAH) Mouse model of experimental autoimmune encephalomyelitisDemonstrated in vivo inhibition of MPO activity as measured by molecular MRI.[2] Reduced infarct volume and neurological deficits in a mouse model of cerebral ischemia.
Verdiperstat (AZD3241) Mouse model of Multiple System Atrophy (MSA)Reduced microglial activation, α-synuclein aggregation, and neurodegeneration, and improved motor function.[3] Clinical trials in MSA did not meet primary efficacy endpoints.[4][5]
Mitiperstat (AZD4831) Clinical trial in patients with Heart Failure with Preserved or Mildly Reduced Ejection Fraction (ENDEAVOR trial)Did not significantly improve symptoms or exercise function (primary endpoints).[6][7][8][9][10] Showed a trend towards reduced heart failure hospitalizations.[9][10]

Experimental Protocols

Detailed methodologies are crucial for interpreting and potentially replicating experimental findings.

In Vivo Atherosclerosis Study with this compound[2][3][4]
  • Animal Model: Male Low-Density Lipoprotein Receptor knockout (Ldlr-/-) mice.[11]

  • Diet: Western-type diet for 14 weeks to induce atherosclerosis.

  • Drug Administration: this compound was administered orally (PO) twice daily (BID) at a dose of 15 mg/kg for the entire 14-week duration of the study.

  • Efficacy Endpoints:

    • Plasma MPO activity was measured to confirm target engagement.

    • Atherosclerotic lesion area in the aorta was quantified.

    • Necrotic core area within the aortic root plaques was histologically assessed.

In Vivo MPO Inhibition Study with 4-Aminobenzoic acid hydrazide (4-ABAH)[5]
  • Animal Model: Female mice (8–10 weeks old) induced with experimental autoimmune encephalomyelitis (EAE).

  • Drug Administration: Suboptimal doses of 4-ABAH were administered.

  • Efficacy Endpoint: In vivo MPO activity was imaged using bis-5-hydroxytryptamide-diethylenetriaminepentaacetate gadolinium (MPO-Gd) MRI.

In Vivo Study with Verdiperstat in a Mouse Model of Multiple System Atrophy[7]
  • Animal Model: Transgenic mouse model of Multiple System Atrophy (MSA).

  • Intervention: Treatment with verdiperstat before and during exposure to 3-nitroproprionic acid (3-NP) to induce oxidative stress.

  • Efficacy Endpoints:

    • Microglial activation.

    • α-synuclein aggregation.

    • Neurodegeneration.

    • Motor function.

ENDEAVOR Clinical Trial with Mitiperstat[10][11][12][13][14]
  • Study Design: Phase 2b/3, randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with heart failure with preserved or mildly reduced ejection fraction.

  • Intervention: Mitiperstat administered orally at doses of 2.5 mg or 5 mg once daily.

  • Primary Endpoints:

    • Change from baseline in the Kansas City Cardiomyopathy Questionnaire Total Symptom Score (KCCQ-TSS).

    • Change from baseline in the 6-minute walk distance (6MWD).

Visualizing the Pathways and Processes

Diagrams can provide a clearer understanding of complex biological and experimental workflows.

MPO_Signaling_Pathway cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space Inflammatory_Stimuli Inflammatory Stimuli Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation NADPH_Oxidase NADPH Oxidase Neutrophil_Activation->NADPH_Oxidase MPO_Release MPO Release (Degranulation) Neutrophil_Activation->MPO_Release H2O2 H₂O₂ NADPH_Oxidase->H2O2 O₂⁻ Hypochlorous_Acid Hypochlorous Acid (HOCl) MPO_Granules MPO in Azurophilic Granules MPO_Granules->MPO_Release MPO_Enzyme Myeloperoxidase (MPO) MPO_Release->MPO_Enzyme MPO_Enzyme->Hypochlorous_Acid H₂O₂ + Cl⁻ Chloride Cl⁻ Oxidative_Damage Oxidative Damage (Lipid Peroxidation, etc.) Hypochlorous_Acid->Oxidative_Damage Tissue_Injury Tissue Injury & Inflammation Oxidative_Damage->Tissue_Injury MPO_Inhibitors MPO Inhibitors (e.g., this compound) MPO_Inhibitors->MPO_Enzyme Experimental_Workflow Animal_Model Select Animal Model (e.g., Ldlr-/- mice) Disease_Induction Induce Disease (e.g., Western Diet) Animal_Model->Disease_Induction Treatment_Groups Randomize into Treatment Groups Disease_Induction->Treatment_Groups Drug_Administration Administer MPO Inhibitor (e.g., this compound) or Vehicle Treatment_Groups->Drug_Administration Monitoring Monitor Animals (e.g., weight, health) Drug_Administration->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Data_Collection Collect Samples (e.g., plasma, tissues) Endpoint_Analysis->Data_Collection Biochemical_Assays Biochemical Assays (e.g., MPO activity) Data_Collection->Biochemical_Assays Histological_Analysis Histological Analysis (e.g., lesion staining) Data_Collection->Histological_Analysis Data_Interpretation Data Interpretation and Comparison Biochemical_Assays->Data_Interpretation Histological_Analysis->Data_Interpretation

References

Safety Operating Guide

Navigating the Safe Disposal of PF-06282999 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers on the proper handling and disposal of the investigational myeloperoxidase inhibitor, PF-06282999, ensuring laboratory safety and regulatory compliance.

Core Principles for Disposal

The disposal of this compound should be managed under the assumption that it is a hazardous chemical waste. This necessitates adherence to institutional, local, and national regulations for hazardous waste management. Key principles include waste minimization, proper segregation, secure containment, and clear labeling.

Quantitative Data and Procedural Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes the essential procedural steps and considerations for its safe management as a hazardous waste stream.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteIn the absence of a specific Safety Data Sheet (SDS), treat as hazardous to ensure maximum safety.
Personal Protective Equipment (PPE) Standard laboratory PPE (lab coat, safety glasses, and chemical-resistant gloves).To prevent dermal and ocular exposure during handling and disposal.
Waste Segregation Segregate from other waste streams (e.g., biological, radioactive, sharps). Do not mix with incompatible chemicals.To prevent dangerous chemical reactions and ensure proper disposal pathways.
Container Type A chemically compatible, leak-proof container with a secure screw-top lid.To prevent spills, leaks, and environmental contamination.
Labeling Label container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.For clear identification, proper handling by waste management personnel, and regulatory compliance.[1][2]
Storage Store in a designated Satellite Accumulation Area (SAA) away from general lab traffic.[1][3]To ensure secure and safe temporary storage before collection by environmental health and safety personnel.
Disposal Method Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal.Professional disposal ensures compliance with regulations and proper handling, typically involving incineration.[4][5]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the step-by-step process for the disposal of this compound.

  • Preparation:

    • Ensure all personnel handling the waste are trained in your institution's chemical waste management procedures.[1]

    • Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Containment:

    • Carefully transfer any remaining this compound, whether in solid form or in solution, into a designated hazardous waste container.

    • For original containers holding the compound (e.g., vials, bottles), they can be placed directly into the hazardous waste container without being emptied.[1]

    • Ensure the container is made of a material compatible with the chemical and is securely sealed to prevent any leakage.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name, "this compound," and any other required information as per your institution's guidelines (e.g., principal investigator's name, lab location).[1]

  • Storage and Pickup:

    • Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[1][3]

    • Arrange for the collection of the hazardous waste by contacting your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Temporary Storage cluster_disposal Final Disposal prep Don PPE (Gloves, Goggles, Lab Coat) collect Collect this compound Waste prep->collect container Place in Labeled, Compatible Container collect->container saa Store in Satellite Accumulation Area (SAA) container->saa ehs Contact Environmental Health & Safety (EHS) saa->ehs pickup EHS Pickup for Incineration ehs->pickup

Caption: Workflow for the safe disposal of this compound.

By adhering to these general yet crucial safety and disposal protocols, researchers can ensure the responsible management of investigational compounds like this compound, safeguarding both laboratory personnel and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Operational Guide for Handling PF-06282999

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling PF-06282999. As a potent and selective myeloperoxidase inhibitor, this compound should be handled with a high degree of caution to minimize exposure and ensure a safe laboratory environment.[1][2][3] The following procedures are based on general safety protocols for potent, research-grade kinase inhibitors and should be implemented in conjunction with a thorough risk assessment and adherence to all applicable institutional and regulatory guidelines.[4][5][6]

Hazard Identification and Precautionary Measures

While a specific Safety Data Sheet (SDS) for this compound is not publicly available from its originator, it is prudent to treat this compound as potentially hazardous. Similar potent, biologically active small molecules are often classified as toxic if swallowed or in contact with skin and may cause serious eye damage.[6] Therefore, stringent adherence to safety protocols is mandatory.

Key safety precautions include:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5]

  • Prevent Inhalation: Avoid the formation of dust and aerosols.[5]

  • Controlled Environment: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood or a powder containment hood.[4][5]

  • Designated Area: Conduct all work with this compound in a designated and clearly marked area.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The required level of protection depends on the specific laboratory activity being performed.

Laboratory Activity Recommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or non-absorbent dedicated lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[4]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield for splash risks. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[4]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[4]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[4]

Note: Always consult your institution's safety plan for specific PPE requirements. Disposable PPE should not be reused, and reusable PPE must be decontaminated after use.[7]

Operational and Disposal Plans

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

Experimental Workflow: Step-by-Step Guidance

The following diagram outlines a typical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receive Receive & Log Compound store Store Appropriately (-20°C or -80°C) receive->store don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Stock Solution weigh->dissolve aliquot Aliquot for Experiments dissolve->aliquot in_vitro In Vitro / Cell-Based Assays aliquot->in_vitro in_vivo In Vivo Administration aliquot->in_vivo decontaminate Decontaminate Surfaces & Equipment in_vitro->decontaminate in_vivo->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Handling and Experimental Use
  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[4]

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[4]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Spill Management

In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure.

cluster_spill Spill Response Protocol evacuate Evacuate & Secure Area notify Notify Supervisor & EHS evacuate->notify don_ppe Don Appropriate Spill PPE notify->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain clean Clean Area as per SDS/Protocol contain->clean dispose Dispose of Contaminated Materials as Hazardous Waste clean->dispose

Caption: Immediate response plan for a this compound spill.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[6]

  • Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[6]

  • Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[6]

  • Contaminated PPE: Double-bag all disposable PPE and place it in the designated hazardous waste stream.

Never dispose of this compound or its contaminated materials in the regular trash or down the drain. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06282999
Reactant of Route 2
PF-06282999

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。